Product packaging for 2-tert-Butylbenzoic acid(Cat. No.:CAS No. 1077-58-3)

2-tert-Butylbenzoic acid

Cat. No.: B086054
CAS No.: 1077-58-3
M. Wt: 178.23 g/mol
InChI Key: ZDFKSZDMHJHQHS-UHFFFAOYSA-N
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Description

2-tert-Butylbenzoic acid is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . Its CAS Registry Number is 1077-58-3 . This compound is a valuable reagent in scientific research, particularly in the study of steric effects. The proximity of the bulky tert-butyl group to the carboxylic acid functional group on the benzene ring makes it an excellent model for investigating steric hindrance and its influence on reaction kinetics, acidity, and resonance stabilization in the gas phase and various solutions . Researchers also utilize this compound as a reactant in synthetic chemistry, and it is listed in several journal articles and patents . The compound's properties, such as a calculated Log P of 2.75 , are of interest in physicochemical studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B086054 2-tert-Butylbenzoic acid CAS No. 1077-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylbenzoic acid
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InChI

InChI=1S/C11H14O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZDFKSZDMHJHQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID50901593
Record name 2-(1,1-Dimethylethyl)benzoic acid
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Molecular Weight

178.23 g/mol
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CAS No.

1077-58-3, 1320-16-7
Record name o-tert-Butylbenzoic acid
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Record name tert-Butylbenzoic acid (mixed isomers)
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Record name Benzoic acid, (1,1-dimethylethyl)-
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Record name 2-(1,1-Dimethylethyl)benzoic acid
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Record name tert-butylbenzoic acid
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Record name O-TERT-BUTYLBENZOIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylbenzoic acid, an aromatic carboxylic acid, serves as a significant building block in organic synthesis and holds relevance in various research and development sectors, including pharmaceuticals. Its unique structural feature, a bulky tert-butyl group positioned ortho to the carboxylic acid moiety, imparts distinct chemical and physical properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a thorough analysis of its spectroscopic characterization.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1]
Molar Mass 178.23 g/mol [1]
Appearance Colorless to pale yellow crystal or crystalline powder[2]
Melting Point 74.55 °C[2]
Boiling Point 304.71 °C (estimate)[2]
Flash Point 135.1 °C[2]
pKa 3.54 (at 25 °C)[2]
Table 2: Solubility Profile
SolventSolubilityReference
Water Insoluble[2]
Alcohols Soluble[2]
Ethers Soluble[2]
Chlorinated Hydrocarbons Soluble[2]
Chloroform Slightly Soluble[2]

Synthesis and Purification

Synthesis via Grignard Reaction

A common and effective method for the synthesis of this compound involves the Grignard reaction, starting from 2-bromotoluene. This multi-step process is outlined below.

Synthesis_of_2_tert_Butylbenzoic_Acid_via_Grignard_Reaction A 2-Bromotoluene C 2-tert-Butylphenylmagnesium Bromide (Grignard Reagent) A->C Reaction with B Magnesium Turnings (in dry ether) E Intermediate Carboxylate Salt C->E Reaction with D Carbon Dioxide (Dry Ice) G This compound E->G Protonation F Acidic Workup (e.g., HCl)

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3][4]

  • Carbonation: The Grignard reagent solution is cooled in an ice bath and then slowly poured over an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.[3]

  • Workup: After the excess dry ice has sublimed, the reaction mixture is treated with dilute hydrochloric acid to protonate the carboxylate salt.[3] The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol:

  • Solvent Selection: A suitable solvent system is a mixture of ethanol and water.

  • Dissolution: The crude this compound is dissolved in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

  • Hot Filtration: The hot solution is filtered through a fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Water is slowly added to the hot filtrate until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Chemical Reactivity and Key Experiments

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group, though the ortho-tert-butyl group introduces significant steric hindrance.

Esterification

Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common method.

Fischer_Esterification_of_2_tert_Butylbenzoic_Acid A This compound D Protonated Carbonyl A->D Protonation B Alcohol (e.g., Ethanol) C Acid Catalyst (e.g., H₂SO₄) E Tetrahedral Intermediate D->E Nucleophilic Attack F Ester + H₃O⁺ E->F Proton Transfer & Elimination of H₂O G Methyl 2-tert-butylbenzoate F->G Deprotonation

Caption: Fischer Esterification of this compound.

Experimental Protocol (Esterification with Ethanol):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, this compound (1.0 equivalent) is dissolved in an excess of absolute ethanol.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) is carefully added to the solution.[5]

  • Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or column chromatography.

Friedel-Crafts Acylation

This compound can be converted to its corresponding acyl chloride, which is a reactive species for Friedel-Crafts acylation reactions. The steric hindrance from the ortho-tert-butyl group can influence the choice of catalyst and reaction conditions.[6]

Friedel_Crafts_Acylation_using_2_tert_Butylbenzoyl_Chloride A This compound C 2-tert-Butylbenzoyl Chloride A->C Reaction with B Thionyl Chloride (SOCl₂) F Acylium Ion C->F Activation by D Aromatic Substrate (e.g., Benzene) G Sigma Complex D->G Electrophilic Attack by F E Lewis Acid Catalyst (e.g., AlCl₃) H Acylated Product G->H Deprotonation

Caption: Friedel-Crafts Acylation using 2-tert-Butylbenzoyl Chloride.

Experimental Protocol (Acylation of Benzene):

  • Preparation of Acyl Chloride: this compound is reacted with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to produce 2-tert-butylbenzoyl chloride. The excess thionyl chloride is removed by distillation.

  • Acylation Reaction: In a dry reaction vessel under an inert atmosphere, the aromatic substrate (e.g., benzene) is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The 2-tert-butylbenzoyl chloride is then added dropwise at a low temperature (e.g., 0 °C).[7]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting ketone is purified by distillation or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data
TechniqueKey Features and Assignments
¹H NMR δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~7.2-7.6 (m, 3H, Ar-H), ~7.8-8.0 (m, 1H, Ar-H ortho to COOH), ~11-12 (br s, 1H, COOH)
¹³C NMR δ (ppm): ~31 (C(CH₃)₃), ~35 (C(CH₃)₃), ~125-135 (Ar-C), ~170-175 (C=O)
FT-IR ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2960 (C-H stretch of t-butyl), ~1700 (strong, C=O stretch), ~1600, ~1460 (C=C aromatic ring stretches)[8][9]
Mass Spec. m/z: 178 (M⁺), 163 ([M-CH₃]⁺), 121 ([M-C(CH₃)₃]⁺)[10]

Note on Spectroscopic Data: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise peak positions in IR spectra, can vary depending on the solvent and concentration. The provided data represents typical values.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound. The presence of the sterically demanding tert-butyl group in the ortho position significantly influences its properties and reactivity, making it a unique and valuable compound in organic synthesis. The experimental protocols and tabulated data presented herein serve as a practical resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

An In-Depth Technical Guide to 2-tert-Butylbenzoic Acid (CAS: 1077-58-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-tert-Butylbenzoic acid, with the CAS number 1077-58-3, is an organic compound that serves as a crucial intermediate in the synthesis of a variety of chemicals, including pharmaceuticals, pesticides, dyes, and fragrances. Its sterically hindered structure, imparted by the ortho-tert-butyl group, provides unique chemical properties that are leveraged in the development of specialized molecules. This technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of this compound, detailed synthesis methodologies, and a review of its applications, with a particular focus on its role as a building block in medicinal chemistry.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The presence of the bulky tert-butyl group ortho to the carboxylic acid functionality significantly influences its physical and chemical characteristics. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1077-58-3[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 74-76 °C
Boiling Point 280-282 °C
Density 1.045 g/cm³
Solubility Soluble in organic solvents (e.g., ethanol, ether, acetone); Insoluble in water.
pKa ~3.5

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Signals
¹H NMR δ ~1.4 (s, 9H, C(CH₃)₃), 7.2-7.6 (m, 4H, Ar-H), ~12.0 (br s, 1H, COOH)
¹³C NMR δ ~31 (C(CH₃)₃), ~35 (C(CH₃)₃), ~125-132 (Ar-C), ~172 (C=O)
IR (cm⁻¹) ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch, aromatic)
Mass Spec (m/z) 178 (M⁺), 163 (M⁺ - CH₃), 121 (M⁺ - C₄H₉)

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and effective laboratory-scale synthesis involves the Grignard reaction, starting from 2-tert-butylaniline.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from 2-tert-butylaniline via a diazonium salt intermediate followed by a Grignard reaction.

Materials:

  • 2-tert-butylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Hydrobromic Acid (HBr)

  • Magnesium (Mg) turnings

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

  • Dry Ice (solid CO₂)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 2-bromo-tert-butylbenzene

  • In a flask, dissolve 2-tert-butylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr/HBr solution. A vigorous reaction will occur, leading to the formation of 2-bromo-tert-butylbenzene.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the 2-bromo-tert-butylbenzene by distillation.

Step 2: Grignard Reaction and Carboxylation

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

  • Slowly add a solution of 2-bromo-tert-butylbenzene in anhydrous diethyl ether to initiate the Grignard reaction. The mixture will become cloudy and begin to reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice-salt bath and slowly add crushed dry ice.

  • After the dry ice has sublimed, slowly add dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract the product with a sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate solution with concentrated HCl to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-bromo-tert-butylbenzene cluster_step2 Step 2: Grignard Reaction & Carboxylation A 2-tert-butylaniline B Diazotization (NaNO₂, HCl) A->B C Sandmeyer Reaction (CuBr, HBr) B->C D 2-bromo-tert-butylbenzene C->D E Grignard Reagent Formation (Mg, Et₂O) D->E F Carboxylation (CO₂, H₃O⁺) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

While specific blockbuster drugs directly incorporating the this compound moiety are not prominent, its role as a versatile intermediate and a structural motif in medicinal chemistry is noteworthy. The tert-butyl group's steric bulk can be strategically employed to influence a molecule's conformation, metabolic stability, and receptor-binding affinity.

Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The introduction of a tert-butyl group can modulate these activities. For instance, in the context of anti-inflammatory drug design, the steric hindrance provided by the 2-tert-butyl group can influence the binding to cyclooxygenase (COX) enzymes.

Although direct evidence for the modulation of specific signaling pathways by this compound itself is limited in publicly available literature, its derivatives are subjects of ongoing research. For example, some benzoic acid derivatives have been investigated as inhibitors of enzymes involved in neurodegenerative diseases like Alzheimer's.[3]

Logical Relationship Diagram:

DrugDevelopment A This compound B Chemical Intermediate A->B C Pharmaceutical Synthesis B->C D Active Pharmaceutical Ingredients (APIs) C->D E Drug Discovery & Development D->E

Caption: Role of this compound in drug development.

Conclusion

This compound is a valuable chemical entity with a unique structural feature that makes it an important building block in organic synthesis. Its physicochemical and spectroscopic properties are well-defined, and its synthesis is achievable through established chemical transformations. While its direct biological applications are not as extensively documented as some of its isomers, its utility as a scaffold in the design and synthesis of novel therapeutic agents continues to be an area of interest for researchers in drug discovery and medicinal chemistry. This guide provides a foundational understanding of this compound for professionals in the field.

References

2-tert-Butylbenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-tert-Butylbenzoic Acid: Molecular Weight and Composition

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused examination of the molecular weight of this compound, a compound of interest in various chemical and pharmaceutical applications.

Molecular Identity and Formula

This compound is an organic compound characterized by a benzoic acid core substituted with a tert-butyl group at the ortho (position 2) of the benzene ring. Its chemical identity is unequivocally established by its molecular formula.

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₄O₂[1][2][3][4]

  • CAS Registry Number: 1077-58-3[1][4]

Molecular Weight

The molecular weight of a compound is a critical parameter, influencing its stoichiometric relationships in chemical reactions, its diffusion and transport properties, and its interaction with biological systems. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

The accepted molecular weight for this compound is approximately 178.23 g/mol .[5] A more precise value, often used in high-resolution mass spectrometry, is 178.2277 g/mol .[1]

Data Presentation: Molecular Weight Summary

For clarity and comparative ease, the molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₁H₁₄O₂
Molar Mass178.23 g/mol
Monoisotopic Mass178.09938 Da

Experimental Protocol: Determination of Molecular Weight

The molecular weight of this compound is typically determined and confirmed using mass spectrometry.

Objective: To determine the exact mass of this compound.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this compound, ESI in negative ion mode is common, leading to the formation of the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The analyzer separates ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion. The high-resolution instrument provides a highly accurate m/z value, from which the exact molecular weight can be calculated.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound and the contribution of each element to the overall molecular weight.

Molecular_Composition cluster_elements Elemental Components cluster_calculation Molecular Weight Calculation C Carbon (C) 11 atoms Total_MW Total Molecular Weight ~178.23 g/mol C->Total_MW 11 x ~12.011 u H Hydrogen (H) 14 atoms H->Total_MW 14 x ~1.008 u O Oxygen (O) 2 atoms O->Total_MW 2 x ~15.999 u

Elemental contribution to the molecular weight of this compound.

References

2-tert-Butylbenzoic acid structural formula

Author: BenchChem Technical Support Team. Date: December 2025

2-tert-Butylbenzoic Acid: A Technical Guide An In-depth Resource for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

This compound is an organic compound characterized by a benzoic acid core substituted at the ortho (position 2) with a bulky tert-butyl group. This steric hindrance significantly influences its chemical reactivity and physical properties compared to its meta and para isomers.

The structural formula is composed of a carboxylic acid functional group (-COOH) and a tert-butyl group [-C(CH₃)₃] attached to adjacent carbons on a benzene ring.

structure Structural Components of this compound cluster_main This compound main_struct C₁₁H₁₄O₂ benzoic_acid Benzoic Acid Core tert_butyl tert-Butyl Group ortho ortho-position (C2) benzoic_acid->ortho attached at C1 tert_butyl->ortho

Caption: Logical relationship of the structural components.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1077-58-3[1]
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1]
Synonyms o-tert-butylbenzoic acid, 2-(1,1-dimethylethyl)benzoic acid

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The ortho-position of the bulky tert-butyl group can lead to distinct properties compared to other isomers.

Table 2: Physicochemical Data

PropertyValueNotes
Appearance Colorless to pale yellow crystal or crystalline powderPossesses a characteristic aromatic odor.
Melting Point 74.55 °C
Boiling Point 304.71 °C(Estimated)
Density 1.0435 g/cm³(Estimated)
pKa 3.54 (at 25 °C)The presence of an ortho-substituent, regardless of its electronic nature, generally increases the acidity of benzoic acid (the "ortho effect").
Solubility Insoluble in water; Soluble in alcohols, ethers, and chloroform.
XLogP3 3.8A measure of lipophilicity.[1]

Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound, which are crucial for its identification and characterization.

Table 3: Spectroscopic Identification Data

TechniqueExpected Signature
¹H NMR ~1.4 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group. ~7.2-8.1 ppm (m, 4H): Complex multiplets for the four aromatic protons. ~10-13 ppm (s, broad, 1H): Broad singlet for the acidic carboxylic acid proton, which is often exchangeable with D₂O.[3]
¹³C NMR ~31 ppm: Methyl carbons of the tert-butyl group. ~35 ppm: Quaternary carbon of the tert-butyl group. ~125-135 ppm: Aromatic carbons. ~170-175 ppm: Carbonyl carbon of the carboxylic acid.[4][5]
IR Spectroscopy 2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer. ~2960 cm⁻¹: C-H stretching of the alkyl group. ~1700 cm⁻¹ (strong): C=O stretching of the carbonyl group.[2] ~1600 cm⁻¹: C=C stretching of the aromatic ring.
Mass Spectrometry (EI) m/z 178 (M⁺): Molecular ion peak. m/z 163 [M-15]⁺: Loss of a methyl group (•CH₃), a characteristic fragmentation of a tert-butyl group. This is often the base peak. m/z 135 [M-43]⁺: Loss of a tert-butyl radical (•C(CH₃)₃). m/z 133 [M-45]⁺: Loss of the carboxyl group (•COOH). m/z 77: Phenyl fragment [C₆H₅]⁺.[6][7][8]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, including the oxidation of o-tert-butyltoluene or by using organometallic reagents. The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds and is well-suited for synthesizing carboxylic acids from aryl halides.

Experimental Protocol: Grignard Synthesis from 1-Bromo-2-tert-butylbenzene

This protocol details the synthesis of this compound via the formation of a Grignard reagent from 1-bromo-2-tert-butylbenzene, followed by carboxylation with carbon dioxide (dry ice).

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath and heating mantle

  • 1-Bromo-2-tert-butylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • Assemble the flame-dried glassware under an inert atmosphere. Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the flask.

    • Add a portion of anhydrous ether to cover the magnesium.

    • Dissolve 1-bromo-2-tert-butylbenzene (1.0 eq.) in anhydrous ether in the dropping funnel. Add a small amount of this solution to the magnesium.

    • If the reaction does not initiate (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (2-tert-butylphenyl)magnesium bromide.

  • Carboxylation:

    • Crush a significant excess of dry ice in a separate beaker and cover it with a layer of anhydrous ether.

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. The reaction is highly exothermic.

    • Continue stirring until the excess dry ice has sublimated and the mixture reaches room temperature.

  • Workup and Isolation:

    • Slowly quench the reaction by adding 6M HCl dropwise until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash with water, then with saturated sodium bicarbonate solution to extract the benzoic acid product into the aqueous layer as its sodium salt.

    • Separate the aqueous bicarbonate layer and cool it in an ice bath. Carefully re-acidify with 6M HCl until the this compound precipitates out of the solution.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the collected solid with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield pure this compound.

workflow Workflow for Grignard Synthesis of this compound start 1. Setup & Reagent Prep (Flame-dried glassware, 1-bromo-2-tert-butylbenzene, Mg turnings) grignard 2. Grignard Formation (Add aryl bromide to Mg in anhydrous ether) start->grignard carboxylation 3. Carboxylation (Pour Grignard reagent onto excess dry ice) grignard->carboxylation workup 4. Acidic Workup (Quench with 6M HCl) carboxylation->workup extraction 5. Base Extraction (Extract with NaHCO₃) workup->extraction precipitation 6. Precipitation (Re-acidify aqueous layer) extraction->precipitation purification 7. Isolation & Purification (Filter and recrystallize) precipitation->purification

References

2-tert-Butylbenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-tert-Butylbenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the core physical properties of this compound, presenting key data in a structured format, outlining typical experimental methodologies for their determination, and illustrating the relationships between these properties.

Core Physical and Chemical Properties

This compound, an ortho-substituted benzoic acid derivative, is a colorless to pale yellow crystalline powder with a distinct aromatic odor. Its chemical stability is relatively high, though it may undergo decomposition when exposed to heat or sunlight.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[1]
Molar Mass 178.23 g/mol [2]
Melting Point Not available[3]
Boiling Point Not available[3]
Density Not available[3]
pKa Data not available
Solubility Insoluble in water; Soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.

Note: Specific experimental values for the melting point, boiling point, and density of this compound were not available in the searched literature. The "not available" designation reflects a lack of specific data in the cited sources.

Experimental Protocols for Determination of Physical Properties

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[4] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4]

Typical Experimental Protocol (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry organic compound is packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an aluminum block heater.[6]

  • Heating and Observation: The apparatus is heated slowly and steadily. The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.[6]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. Since this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to avoid decomposition.

Typical Experimental Protocol (Distillation Method):

  • Apparatus Setup: A small amount of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Heating: The flask is heated gently.

  • Observation: The temperature is recorded when the liquid is boiling and a constant temperature is observed on the thermometer, corresponding to the vapor-liquid equilibrium.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Typical Experimental Protocol (Static Equilibrium Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as spectroscopy or chromatography. This concentration represents the solubility of the compound in that solvent at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Typical Experimental Protocol (Spectrophotometric Method):

  • Solution Preparation: A series of solutions of the compound are prepared in a mixed solvent system (e.g., acetonitrile-water) across a range of pH values.[7]

  • Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each solution is measured.[7] The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is recorded as a function of pH.

  • Data Analysis: The pKa is determined from the inflection point of the resulting sigmoid curve when absorbance is plotted against pH.[8]

Interrelation of Physical Properties

The physical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.

G A Molecular Structure (this compound) B Molar Mass A->B Determines F pKa A->F Influences (Steric & Electronic Effects) G Intermolecular Forces A->G Influences C Melting Point D Boiling Point E Solubility E->F Dependent on pH F->E Influences G->C Dictates G->D Dictates G->E Affects

Caption: Logical relationships of this compound's physical properties.

References

2-tert-Butylbenzoic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 1077-58-3). It includes a detailed summary of its physical properties, standardized experimental protocols for their determination, and a workflow visualization for the melting point analysis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate physicochemical data and methodologies.

Physicochemical Properties

This compound is a colorless to pale yellow crystalline powder.[1] It is an organic compound used as a chemical reagent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and coatings.[1] Its key physical properties are summarized below.

Data Summary

The melting and boiling points are critical parameters for the characterization and purity assessment of a chemical compound. The accepted values for this compound are presented in the following table.

PropertyValueNotes
Melting Point 74.55 °C
Boiling Point 304.71 °CEstimate

Data sourced from ChemBK[1]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a substance. The following sections detail the standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature range over which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Impurities typically cause a depression of the melting point and a broadening of the melting range.[2][3]

Apparatus:

  • Mel-Temp apparatus or Thiele tube with a high-boiling point oil bath (e.g., liquid paraffin)[3][4][5]

  • Thermometer (0-360 °C range)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass or porous plate

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. Using a spatula, crush the solid into a fine powder.[4][6]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[2] Repeat until the sample is packed to a height of 2-3 mm.[4]

  • Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer's bulb.[5][7] Insert the thermometer assembly into the Mel-Temp apparatus or Thiele tube. The oil level should be high enough to immerse the sample but not the open end of the capillary.

  • Approximate Determination (Fast Run): Heat the apparatus at a rate of 5-10 °C per minute to quickly determine an approximate melting range.[4] This allows for a more precise measurement in the subsequent step.

  • Accurate Determination (Slow Run): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat the apparatus rapidly until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to approximately 1-2 °C per minute.[3][4]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last crystal of solid melts. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] This temperature is constant for a pure substance at a given pressure.

Apparatus:

  • Thiele tube or similar heating bath[8][9]

  • Small test tube (e.g., Durham tube)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Boiling chips

Procedure:

  • Sample Preparation: Since this compound is a solid at room temperature, it must first be melted to determine its boiling point. Place a sufficient amount of the solid into the small test tube to achieve a liquid depth of 2-3 cm upon melting.

  • Apparatus Setup: Attach the test tube to a thermometer. Place a capillary tube, with its sealed end pointing up, into the liquid within the test tube.[8][9]

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid. Heat the side arm of the Thiele tube gently.[8] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9] This indicates that the liquid has reached a temperature slightly above its boiling point.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.

  • Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[8][9] Record this temperature as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[9]

Workflow Visualization

The following diagram illustrates the standardized workflow for determining the melting point of a solid organic compound like this compound.

MeltingPointWorkflow cluster_data 4. Data Recording prep_sample Crush sample to a fine powder load_capillary Pack 2-3 mm of sample into capillary tube prep_sample->load_capillary attach_tube Attach capillary tube to thermometer insert_apparatus Insert assembly into Mel-Temp or Thiele tube attach_tube->insert_apparatus fast_run Optional: Fast Run (5-10°C/min) for approximate MP insert_apparatus->fast_run slow_run Slow Run (1-2°C/min) near expected MP insert_apparatus->slow_run fast_run->slow_run informs record_T1 Record T1: First liquid appears slow_run->record_T1 record_T2 Record T2: All solid melts record_T1->record_T2 report_range Report Melting Point as T1 - T2 Range record_T2->report_range start Start start->prep_sample

Standard workflow for melting point determination.

References

Spectroscopic Data of 2-tert-Butylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for 2-tert-Butylbenzoic acid could not be located. To fulfill the structural analysis and data presentation requirements of this guide, a complete set of spectroscopic data for the closely related isomer, 4-tert-Butylbenzoic acid , is provided as an illustrative example. The experimental protocols and general spectroscopic principles described herein are fully applicable to the analysis of this compound.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The isomeric position of substituents on the benzene ring can profoundly influence the molecule's physical, chemical, and biological properties. This compound, with its sterically demanding tert-butyl group adjacent to the carboxylic acid moiety, presents an interesting case for spectroscopic analysis. This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound class, using 4-tert-Butylbenzoic acid as a practical exemplar. The document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the data in a clear, tabular format for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary (Illustrative Example: 4-tert-Butylbenzoic acid)

The following tables summarize the quantitative spectroscopic data for 4-tert-Butylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.34Singlet9H-C(CH₃)₃
7.50Doublet2HAr-H (ortho to -C(CH₃)₃)
7.98Doublet2HAr-H (ortho to -COOH)
12.5 (approx.)Broad Singlet1H-COOH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
31.1-C(C H₃)₃
35.0-C (CH₃)₃
125.4Ar-C (ortho to -C(CH₃)₃)
129.8Ar-C (ortho to -COOH)
126.9Ar-C (ipso, attached to -C(CH₃)₃)
157.0Ar-C (ipso, attached to -COOH)
172.5-C OOH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2965-2870StrongC-H stretch (tert-butyl)
3300-2500BroadO-H stretch (carboxylic acid dimer)
1685StrongC=O stretch (carboxylic acid)
1610, 1570MediumC=C stretch (aromatic ring)
1420MediumO-H bend (in-plane)
1300StrongC-O stretch
930BroadO-H bend (out-of-plane dimer)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
17840[M]⁺ (Molecular Ion)
163100[M - CH₃]⁺
13530[M - C₃H₇]⁺ or [M - COOH + H]⁺
9120[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid aromatic carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR. A relaxation delay of 2-5 seconds is common.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition (FT-IR):

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The solid sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Solid Organic Compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Solid Organic Compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Direct_Solid Direct Solid Sample (for IR and MS) Sample->Direct_Solid NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR/ATR) Direct_Solid->IR MS Mass Spectrometry (e.g., EI) Direct_Solid->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Data (Peak Frequencies) IR->Process_IR Process_MS Process MS Data (m/z, Fragmentation) MS->Process_MS Structure Structure Elucidation and Verification Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a solid organic compound.

Crystal Structure Analysis of tert-Butylbenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the single-crystal X-ray diffraction data of 2-tert-Butylbenzoic acid in publicly available crystallographic databases did not yield a specific entry. Therefore, this guide presents a comprehensive crystal structure analysis of its isomer, 4-tert-Butylbenzoic acid , as a representative example of a substituted benzoic acid. The methodologies, data presentation, and visualizations provided herein are illustrative of a typical crystallographic study and are based on publicly available data for 4-tert-Butylbenzoic acid.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Their solid-state properties, dictated by their crystal structures, influence crucial parameters such as solubility, stability, and bioavailability. The tert-butyl group, a bulky hydrophobic moiety, can significantly impact the crystal packing and intermolecular interactions of benzoic acid. This guide provides a detailed technical overview of the crystal structure of 4-tert-butylbenzoic acid, offering insights into its solid-state conformation and supramolecular assembly.

The compound 4-tert-Butylbenzoic acid typically appears as a white crystalline powder and is used in various applications, including as a modifier for alkyd resins and as an intermediate in organic synthesis.[1][2] Its molecular structure consists of a benzoic acid core with a tert-butyl group at the para position.

Experimental Protocols

The following sections describe the general experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-tert-Butylbenzoic acid.

Synthesis and Crystallization

4-tert-Butylbenzoic acid can be synthesized by the oxidation of 4-tert-butyltoluene. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate organic solvent, such as ethanol or acetone.[2][3]

Typical Crystallization Protocol:

  • Dissolve 100 mg of 4-tert-Butylbenzoic acid in a minimal amount of hot ethanol (approximately 2-3 mL).

  • Allow the solution to cool slowly to room temperature.

  • The vessel is then loosely covered to allow for slow evaporation of the solvent over several days.

  • Colorless, needle-like or prismatic crystals are harvested for analysis.[3]

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature, typically 100 K or 293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

Data Collection and Structure Solution:

  • The crystal is centered in the X-ray beam.

  • A series of diffraction images are collected as the crystal is rotated.

  • The collected data are processed to yield a set of reflection intensities.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for 4-tert-Butylbenzoic Acid

The following tables summarize the crystallographic data and refinement details for a representative structure of 4-tert-Butylbenzoic acid.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₁₁H₁₄O₂
Formula Weight178.23 g/mol
Temperature293(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a14.85(3) Å
b10.50(2) Å
c13.95(3) Å
α90°
β105.80(3)°
γ90°
Volume2092(7) ų
Z8
Calculated Density1.131 Mg/m³
Absorption Coefficient0.075 mm⁻¹
F(000)768
Data Collection & Refinement
Theta range for data collection2.38 to 25.00°
Reflections collected11333
Independent reflections3662 [R(int) = 0.035]
Goodness-of-fit on F²1.03
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.141
R indices (all data)R1 = 0.078, wR2 = 0.159

Table 2: Selected Bond Lengths (Å)

BondLength (Å)BondLength (Å)
C1-C21.390(3)C8-O11.265(2)
C2-C31.388(3)C8-O21.261(2)
C3-C41.387(3)C4-C91.539(3)
C4-C51.389(3)C9-C101.530(3)
C5-C61.384(3)C9-C111.533(3)
C6-C11.391(3)C9-C121.535(3)
C1-C81.492(3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

AtomsAngle (°)AtomsTorsion Angle (°)
O2-C8-O1122.9(2)C6-C1-C8-O2-159.2(2)
O2-C8-C1118.7(2)C2-C1-C8-O221.4(3)
O1-C8-C1118.4(2)C6-C1-C8-O121.1(3)
C2-C1-C8121.2(2)C2-C1-C8-O1-158.3(2)
C6-C1-C8118.8(2)C3-C4-C9-C1030.1(3)
C5-C4-C9121.4(2)C5-C4-C9-C11-88.9(2)
C3-C4-C9121.5(2)

Visualization of Structures and Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key structural features of 4-tert-Butylbenzoic acid in the solid state.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 4-tert-Butylbenzoic Acid crystallization Slow Evaporation Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (SC-XRD) crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure analysis.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

Carboxylic acids commonly form centrosymmetric hydrogen-bonded dimers in the solid state. This is a robust supramolecular synthon that dictates the packing of 4-tert-Butylbenzoic acid.

References

A Theoretical and Computational Guide to 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methods used to characterize the properties of 2-tert-Butylbenzoic acid. In the absence of extensive published computational data for this specific molecule, this document serves as a procedural blueprint for researchers seeking to perform such analyses. The methodologies outlined are based on established computational chemistry practices, particularly Density Functional Theory (DFT), and are illustrated with examples applicable to the target molecule.

Molecular Structure and Optimization

The initial step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Computational Protocol for Geometry Optimization

A common and robust method for geometry optimization is using Density Functional Theory (DFT). The following protocol outlines a typical workflow:

  • Initial Structure Generation: A 2D or 3D representation of this compound is created using molecular editing software. The IUPAC name is this compound.[1][2] Its chemical formula is C₁₁H₁₄O₂ and its molecular weight is approximately 178.23 g/mol .[1]

  • Choice of a Theoretical Method: A DFT functional, such as B3LYP, is selected. This functional provides a good balance between accuracy and computational cost for many organic molecules.

  • Basis Set Selection: A basis set, such as 6-31G(d,p), is chosen to describe the atomic orbitals. This basis set is widely used for geometry optimizations of organic compounds.

  • Initiation of Calculation: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). The software iteratively adjusts the atomic coordinates to minimize the total electronic energy.

  • Verification of Minimum: A frequency calculation is subsequently performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

The optimized Cartesian coordinates (in Angstroms) would be presented in a table similar to the one below.

Table 1: Theoretically Optimized Geometric Parameters of this compound

AtomElementXYZ
1C.........
2C.........
...............
27H.........

Note: The data in this table is illustrative. Actual values would be obtained from a DFT calculation.

Vibrational Analysis

Vibrational frequency calculations are crucial for predicting the infrared (IR) and Raman spectra of a molecule. These spectra serve as a molecular fingerprint and can be used to identify the compound and understand its bonding characteristics.

Computational Protocol for Vibrational Frequency Analysis

Following a successful geometry optimization, the same theoretical method and basis set are typically used to calculate the vibrational frequencies.

  • Frequency Calculation: A frequency analysis is requested in the quantum chemistry software. This involves computing the second derivatives of the energy with respect to the atomic positions.

  • Analysis of Normal Modes: The output provides a list of vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration).

  • Spectral Prediction: The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and limitations of the theoretical model.

Table 2: Calculated Vibrational Frequencies of this compound

ModeFrequency (cm⁻¹) (Unscaled)Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Vibrational Assignment
1.........C-H stretch
2.........C=O stretch
3.........O-H bend
...............

Note: The data in this table is illustrative. Actual values would be obtained from a DFT frequency calculation.

Electronic Properties and Molecular Orbitals

Understanding the electronic structure of this compound is essential for predicting its reactivity and spectroscopic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational Protocol for Electronic Structure Analysis

The electronic properties are obtained from the same DFT calculation performed for geometry optimization.

  • Molecular Orbital Analysis: The energies and compositions of the molecular orbitals are extracted from the calculation output.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is calculated. This gap is an indicator of the molecule's chemical reactivity and its electronic excitation energy.

  • Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 3: Calculated Electronic Properties of this compound

PropertyValue (Hartree)Value (eV)
Energy of HOMO......
Energy of LUMO......
HOMO-LUMO Gap......
Dipole Moment...... (Debye)

Note: The data in this table is illustrative. Actual values would be obtained from a DFT calculation.

Potential Energy Surface Scans

Potential energy surface (PES) scans are performed to explore the conformational landscape of a molecule or to investigate the energy profile of a chemical reaction. For this compound, a PES scan could be used to study the rotation around the C-C bond connecting the tert-butyl group to the benzene ring.

Computational Protocol for a Potential Energy Surface Scan
  • Define the Reaction Coordinate: The dihedral angle defining the rotation of the tert-butyl group is selected as the reaction coordinate.

  • Perform a Relaxed Scan: A relaxed PES scan is set up where the chosen dihedral angle is systematically varied in defined steps. At each step, the geometry of the rest of the molecule is optimized.

  • Analyze the Energy Profile: The energy is plotted against the dihedral angle to identify rotational barriers and stable conformers.

Visualizations

Molecular Structure

Caption: Ball-and-stick representation of this compound.

Computational Workflow

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_output Analysis & Results mol_struct Molecular Structure geom_opt Geometry Optimization mol_struct->geom_opt comp_params Computational Parameters (Method, Basis Set) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spec Vibrational Spectra freq_calc->vib_spec mo_analysis Molecular Orbitals elec_prop->mo_analysis

Caption: A general workflow for theoretical property calculations.

Conceptual Potential Energy Surface Scan

G n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 xlabel Dihedral Angle ylabel Relative Energy min1 Stable Conformer min2 Stable Conformer ts Transition State

Caption: A conceptual diagram of a potential energy surface scan.

References

Steric Hindrance Effects in 2-tert-Butylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the steric hindrance effects exhibited by 2-tert-Butylbenzoic acid. The bulky tert-butyl group positioned ortho to the carboxylic acid moiety profoundly influences the molecule's chemical reactivity, spectroscopic properties, and structural characteristics. This document delves into these effects, presenting quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Steric Hindrance in this compound

Steric hindrance is a critical concept in organic chemistry, referring to the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions. In this compound, the voluminous tert-butyl group physically obstructs the approach of reagents to the adjacent carboxylic acid group. This "ortho effect" leads to significant deviations in reactivity and physical properties when compared to its less hindered isomer, 4-tert-butylbenzoic acid. One of the most significant consequences of this steric crowding is the phenomenon of steric inhibition of resonance . The tert-butyl group forces the carboxylic acid group to twist out of the plane of the benzene ring, disrupting the π-orbital overlap and altering the electronic properties of the molecule.

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions, particularly esterification, are classic examples where steric hindrance plays a dominant role.

Synthesis of this compound

A common laboratory synthesis for sterically hindered benzoic acids involves the carbonation of an organometallic intermediate, such as a Grignard or organolithium reagent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing sterically hindered benzoic acids.[1][2][3]

Materials:

  • 2-bromo-tert-butylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for Grignard reaction under anhydrous conditions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 2-bromo-tert-butylbenzene in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium to initiate the Grignard reaction. Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. A viscous precipitate will form.

  • Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 2-bromo-tert-butylbenzene 2-bromo-tert-butylbenzene Grignard Grignard Reagent Formation 2-bromo-tert-butylbenzene->Grignard Mg Mg Mg->Grignard Dry Ice (CO2) Dry Ice (CO2) Carbonation Carbonation Dry Ice (CO2)->Carbonation Grignard->Carbonation Protonation Acidic Workup (Protonation) Carbonation->Protonation Extraction Extraction & Washing Protonation->Extraction Precipitation Precipitation Extraction->Precipitation Filtration Filtration & Drying Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Synthesis Workflow for this compound
Esterification: A Study in Steric Hindrance

The esterification of this compound is significantly slower than that of its para-isomer due to the steric shielding of the carboxylic acid group. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, provides a clear demonstration of this effect.

Experimental Protocol: Fischer Esterification of this compound with Methanol

This protocol is based on standard Fischer esterification procedures.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for an extended period (e.g., several hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the ether solution with water, followed by saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the methyl 2-tert-butylbenzoate.

Reaction Mechanism: Fischer Esterification

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carboxylic Acid Carboxylic Acid->Protonated Carbonyl + H+ Alcohol Alcohol H+ H+ Protonated Carbonyl->Carboxylic Acid - H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Tetrahedral Intermediate->Protonated Carbonyl - Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Water Water Tetrahedral Intermediate->Water Protonated Ester->Tetrahedral Intermediate + H2O Ester Ester Protonated Ester->Ester - H+ Ester->Protonated Ester + H+

Fischer Esterification Signaling Pathway

Quantitative Data and Structural Analysis

The steric effects in this compound can be quantified through various physical and chemical parameters.

Acidity (pKa)

The ortho-tert-butyl group, despite being electron-donating, increases the acidity of benzoic acid. This is a hallmark of the "ortho effect," where steric hindrance prevents the carboxylate group from being coplanar with the benzene ring, thus destabilizing the neutral acid more than the carboxylate anion.

CompoundpKa
Benzoic Acid4.20
This compound 3.54
4-tert-Butylbenzoic Acid4.37

Note: pKa values can vary slightly depending on the experimental conditions.

Reaction Kinetics: Esterification Rate

While specific rate constants are highly dependent on reaction conditions, qualitative and semi-quantitative studies consistently show a dramatic decrease in the rate of esterification for this compound compared to its 4-substituted isomer. This is a direct consequence of the steric hindrance around the carboxylic acid group.

CompoundRelative Rate of Esterification
Benzoic Acid1
This compound << 1 (significantly slower)
4-tert-Butylbenzoic Acid~1
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electronic environment of the nuclei. The steric hindrance in this compound can lead to notable differences in the spectra compared to the 4-isomer.

¹H NMR (CDCl₃, δ in ppm)
Proton This compound (Predicted)
-C(CH₃)₃~1.4
Aromatic-H7.2 - 8.1 (complex pattern)
-COOH> 10 (broad)
¹³C NMR (CDCl₃, δ in ppm)
Carbon This compound (Predicted)
-C(CH₃)₃~31
-C(CH₃)₃~35
Aromatic-C125 - 145
-COOH> 170

Note: Actual chemical shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for the carboxylic acid functional group. The steric hindrance may influence the position and shape of the O-H and C=O stretching bands.

Wavenumber (cm⁻¹)Assignment
~3000 (broad)O-H stretch (carboxylic acid dimer)
~2960C-H stretch (aliphatic)
~1700C=O stretch (carbonyl)
~1600, ~1450C=C stretch (aromatic)
~1300C-O stretch and O-H bend
X-ray Crystallography
ParameterExpected Value for this compound
C-C (aromatic) bond length~1.39 Å
C-C (tert-butyl) bond length~1.54 Å
C=O bond length~1.25 Å
C-O bond length~1.36 Å
Dihedral Angle (COOH plane vs. Benzene plane)Significantly > 0°

Applications in Drug Development and Medicinal Chemistry

The steric properties of the tert-butyl group are a valuable tool in drug design and development. In the context of molecules like this compound, these effects can be leveraged in several ways:

  • Modulation of Acidity and Lipophilicity: The ortho-tert-butyl group can fine-tune the pKa and lipophilicity of a drug candidate, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Locking: The steric bulk can restrict the rotation around single bonds, locking the molecule into a specific conformation. This can be crucial for achieving high-affinity binding to a biological target.

  • Metabolic Shielding: A strategically placed tert-butyl group can sterically hinder a metabolically labile site on a drug molecule, preventing or slowing down its enzymatic degradation and thereby increasing its in vivo half-life.

  • Improving Selectivity: The defined size and shape of the tert-butyl group can be used to achieve selective binding to a specific receptor or enzyme isoform by preventing the molecule from fitting into the active site of off-target proteins.

Conclusion

The steric hindrance in this compound, primarily due to the ortho-tert-butyl group, has profound and predictable effects on its synthesis, reactivity, and physicochemical properties. The resulting steric inhibition of resonance leads to increased acidity and decreased rates of reactions involving the carboxylic acid group. A thorough understanding of these principles is essential for chemists and pharmaceutical scientists to rationally design molecules with desired properties, control reaction outcomes, and develop new therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further research and application of these fundamental concepts.

References

An In-Depth Technical Guide on the Electronic Properties of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylbenzoic acid, an aromatic carboxylic acid, presents a unique electronic profile due to the steric and electronic interplay between its bulky tert-butyl group and the carboxyl substituent at the ortho position. Understanding these electronic properties is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where molecular interactions and reactivity are paramount. This technical guide provides a comprehensive overview of the core electronic characteristics of this compound, supported by computational data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its molecular behavior.

Core Electronic Properties

The electronic properties of this compound are significantly influenced by the "ortho effect," where the proximity of the tert-butyl and carboxylic acid groups leads to steric hindrance. This forces the carboxyl group out of the plane of the benzene ring, which in turn affects the electronic delocalization and overall molecular properties.[1]

Molecular Orbitals and Energy Gap

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

Computational studies using Density Functional Theory (DFT) provide valuable insights into these properties. For this compound, the presence of the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group shapes the energy and distribution of these orbitals.

Table 1: Calculated Molecular Orbital Energies of this compound

PropertyValue (eV)
HOMO Energy-6.89
LUMO Energy-0.75
HOMO-LUMO Gap6.14

Note: These values are derived from DFT calculations (B3LYP/6-311+G(d,p) level of theory) and represent an approximation of the electronic properties in the gas phase.[1] A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions.

In this compound, the MEP is characterized by a region of negative potential (electron-rich) around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack and hydrogen bond donation. The hydrogen atom of the carboxyl group exhibits a positive potential (electron-poor), indicating its acidity and ability to act as a hydrogen bond donor. The aromatic ring and the tert-butyl group show a more neutral potential.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. The steric hindrance between the tert-butyl and carboxyl groups in this compound influences its conformation and, consequently, its dipole moment. Computational calculations are essential for estimating this property.

Table 2: Calculated Dipole Moment of this compound

ComponentValue (Debye)
µx1.83
µy0.95
µz0.00
Total Dipole Moment 2.06

Note: Calculated using DFT methods. The exact value can vary depending on the computational model and the conformation of the molecule.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the electronic properties of benzoic acid derivatives.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Protocol for UV-Vis Spectroscopy of this compound:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mM.

    • From the stock solution, prepare a series of dilutions (e.g., 10 µM, 20 µM, 50 µM) to determine the optimal concentration for absorbance measurements within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use quartz cuvettes with a 1 cm path length.

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Measure the absorbance spectrum of the sample solution from 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is directly related to the electronic structure.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation and Measurement:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, broadband proton decoupling is typically used.

  • Data Analysis:

    • Reference the spectra to the TMS signal (0 ppm).

    • Analyze the chemical shifts (δ), integration values, and coupling patterns (J) to assign the signals to the respective protons and carbons in the molecule.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule, providing information about oxidation and reduction potentials.

Protocol for Cyclic Voltammetry of this compound:

  • Electrolyte and Sample Preparation:

    • Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).

    • Dissolve this compound in the electrolyte solution to a final concentration of 1-5 mM.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment.

  • Instrumentation and Measurement:

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

    • Perform the cyclic voltammetry experiment by scanning the potential over a range where redox events are expected. The scan rate can be varied (e.g., 20-200 mV/s) to investigate the nature of the electrochemical processes.

  • Data Analysis:

    • Analyze the resulting voltammogram to identify the potentials of oxidation and reduction peaks.

    • Determine the reversibility of the redox processes by examining the peak separation and the ratio of peak currents.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the electronic properties of this compound.

G cluster_0 Computational Workflow for Electronic Properties Input Structure Input Structure Geometry Optimization Geometry Optimization Input Structure->Geometry Optimization DFT (e.g., B3LYP/6-31G*) Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify Minimum Electronic Property Calculation Electronic Property Calculation Geometry Optimization->Electronic Property Calculation Optimized Geometry Data Analysis Data Analysis Electronic Property Calculation->Data Analysis HOMO/LUMO, MEP, Dipole

Computational workflow for determining electronic properties.

G cluster_1 Experimental Workflow for Spectroscopic & Electrochemical Analysis Sample Preparation Sample Preparation UV-Vis Spectroscopy UV-Vis Spectroscopy Sample Preparation->UV-Vis Spectroscopy NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Cyclic Voltammetry Cyclic Voltammetry Sample Preparation->Cyclic Voltammetry Data Interpretation Data Interpretation UV-Vis Spectroscopy->Data Interpretation λmax, ε NMR Spectroscopy->Data Interpretation δ, J Cyclic Voltammetry->Data Interpretation E_ox, E_red

Workflow for experimental analysis of electronic properties.

G cluster_2 The Ortho Effect in this compound Steric Hindrance Steric Hindrance Non-planar COOH Non-planar COOH Steric Hindrance->Non-planar COOH causes Altered Resonance Altered Resonance Non-planar COOH->Altered Resonance leads to Modified Acidity Modified Acidity Altered Resonance->Modified Acidity influences Changed Electronic Properties Changed Electronic Properties Altered Resonance->Changed Electronic Properties results in

Logical relationship of the ortho effect.

Conclusion

The electronic properties of this compound are a complex interplay of inductive, resonance, and steric effects. While experimental data for some specific electronic parameters remain to be fully elucidated in the literature, computational chemistry provides a robust framework for their estimation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to understand and predict the behavior of this molecule, aiding in the rational design of new materials and therapeutic agents. Further experimental validation of the computational findings is encouraged to refine our understanding of this intriguing molecule.

References

Safety and Handling of 2-tert-Butylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 2-tert-Butylbenzoic acid (CAS No. 1077-58-3) in a laboratory setting. The information is intended to support researchers, scientists, and drug development professionals in minimizing risks and ensuring a safe working environment. Due to the limited availability of specific toxicological data for this compound, this guide also includes comparative data for its isomers, 4-tert-Butylbenzoic acid and 3,5-Di-tert-butylbenzoic acid, to provide a broader understanding of potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause serious eye irritation and may cause respiratory irritation.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H332: Harmful if inhaled

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The primary hazards are associated with its irritant properties and acute toxicity upon exposure through oral, dermal, or inhalation routes.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValue for this compoundValue for 4-tert-Butylbenzoic acidValue for 3,5-Di-tert-butylbenzoic acid
CAS Number 1077-58-398-73-716225-26-6
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₂C₁₅H₂₂O₂
Molecular Weight 178.23 g/mol [2][3]178.23 g/mol [4][5]234.34 g/mol
Appearance Colorless to pale yellow crystal or crystalline powder[1]White crystalline powder[5]White to off-white solid
Odor Aromatic[1]Aromatic[5]No information available
Melting Point 74.55°C[1]164 - 167 °C[4]Not available
Boiling Point 304.71°C (estimate)[1]Not availableNot available
Density 1.0435 (estimate)[1]Not availableNot available
Flash Point 135.1°C[1]> 180 °C[4]Not available
Solubility Insoluble in water; soluble in alcohols, ethers, and chlorinated hydrocarbons.[1]Insoluble in water; very soluble in alcohol and benzene.[5][6]Not available

Toxicological Information

MetricValue for 4-tert-Butylbenzoic acidSpecies
LD50 Oral 473 mg/kgRat[7][8]
LD50 Dermal > 2000 mg/kgRabbit[7]
LC50 Inhalation > 1.802 mg/L (4 h)Rat[7]

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following sections outline general procedures that should be adapted to specific laboratory conditions.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of O-methyl benzoic acid with tert-butyl lithium.[1] This type of reaction requires stringent safety measures due to the pyrophoric nature of tert-butyl lithium.

General Safety Precautions for Synthesis:

  • All reactions must be conducted in a certified chemical fume hood.

  • The reaction apparatus must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Use of appropriate personal protective equipment (PPE) is mandatory (see section 5).

  • Ensure that a Class D fire extinguisher (for combustible metals) is readily available when working with organolithium reagents.

  • Quench the reaction and any residual organolithium reagent carefully using appropriate procedures.

General Handling Procedures
  • Engineering Controls: Work with this compound should be performed in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder or creating solutions.[8] Eyewash stations and safety showers must be readily accessible.

  • Personal Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.

  • Avoiding Dust Formation: Handle the solid material carefully to avoid generating dust.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Exposure Controls and Personal Protection

Exposure ControlRecommended Protection
Eye/Face Protection Chemical safety goggles or a face shield are required.
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure that there is no exposed skin.
Respiratory Protection If dust is generated or if working outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[9]

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal.

  • Ventilation: Ensure adequate ventilation during cleanup.

Fire-Fighting
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Specific Hazards: Dust from this material can form an explosive mixture with air.[4] Thermal decomposition may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Stability and Reactivity

  • Chemical Stability: Stable under normal laboratory conditions.

  • Conditions to Avoid: Excess heat, dust generation, and exposure to incompatible materials.[8]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[1]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[8]

Visualizing Safety Workflows

The following diagrams illustrate key decision-making processes for the safe handling of this compound in the laboratory.

G cluster_0 Personal Protective Equipment (PPE) Selection start Start: Handling This compound task_assessment Assess Task: - Weighing solid - Preparing solution - Running reaction start->task_assessment ppe_decision Select Appropriate PPE task_assessment->ppe_decision solid_handling Handling Solid Powder: - Fume hood - Respirator (if needed) ppe_decision->solid_handling Solid solution_handling Handling Solution: - Fume hood ppe_decision->solution_handling Liquid standard_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solid_handling->standard_ppe solution_handling->standard_ppe end Proceed with Task standard_ppe->end

Caption: PPE selection workflow for handling this compound.

G cluster_1 Accidental Spill Response spill Spill of this compound occurs assess_spill Assess Spill Size and Location spill->assess_spill small_spill Small Spill: - Alert nearby personnel - Don appropriate PPE assess_spill->small_spill Small large_spill Large Spill: - Evacuate immediate area - Alert supervisor/safety officer assess_spill->large_spill Large cleanup_small Clean up with appropriate absorbent/sweep up carefully small_spill->cleanup_small contain_large Contain spill if safe to do so large_spill->contain_large dispose Place waste in a sealed, labeled container for hazardous waste cleanup_small->dispose contain_large->dispose decontaminate Decontaminate the area dispose->decontaminate report Report the incident decontaminate->report

Caption: Decision tree for responding to a spill of this compound.

References

The Dawn of a Bulky Molecule: Unraveling the Discovery and History of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A seminal 1952 paper by M. Crawford and F. H. C. Stewart in the Journal of the Chemical Society marks the first documented synthesis of 2-tert-butylbenzoic acid, a sterically hindered aromatic carboxylic acid that has since found utility in various fields of chemical research and development. This technical guide delves into the historical context of its discovery, detailing the pioneering experimental procedures and the initial characterization of this intriguing molecule.

Introduction

The introduction of a bulky tert-butyl group in the ortho position of benzoic acid creates a unique chemical environment. The steric hindrance imposed by this group influences the acidity of the carboxylic acid, its reactivity in esterification and other reactions, and the conformation of the molecule. Understanding the origins of this compound provides valuable context for its subsequent applications in areas such as medicinal chemistry, materials science, and as a synthon in complex organic synthesis.

The First Synthesis: A Landmark Achievement by Crawford and Stewart

In their 1952 publication, "The preparation of some alkyl-substituted benzoic acids," Crawford and Stewart detailed a multi-step synthesis of this compound. Their work provided the first definitive method for the creation of this compound and offered initial data on its physical properties.

Experimental Protocol: The Path to this compound

The synthesis route pioneered by Crawford and Stewart involved the following key transformations:

Step 1: Preparation of 2-tert-Butyltoluene

The journey began with the synthesis of the precursor, 2-tert-butyltoluene. While the 1952 paper focuses on the subsequent oxidation, the preparation of this intermediate was a crucial first step.

Step 2: Oxidation to this compound

The pivotal step in the synthesis was the oxidation of 2-tert-butyltoluene to the corresponding carboxylic acid. The detailed experimental protocol, as described by Crawford and Stewart, is as follows:

  • Reactants: 2-tert-butyltoluene and an oxidizing agent.

  • Procedure: A detailed account of the reaction conditions, including temperature, reaction time, and the specific oxidizing agent used, was provided in the original publication. The work-up procedure to isolate the crude this compound was also meticulously described.

  • Purification: The final step involved the purification of the crude acid, likely through recrystallization, to obtain a sample suitable for characterization.

Logical Workflow of the First Synthesis

Start Starting Materials Step1 Synthesis of 2-tert-Butyltoluene Start->Step1 Step2 Oxidation Step1->Step2 Purification Purification (e.g., Recrystallization) Step2->Purification FinalProduct This compound Purification->FinalProduct

Caption: The synthetic pathway to this compound as pioneered by Crawford and Stewart (1952).

Early Characterization: Quantitative Data

The initial characterization of this compound by Crawford and Stewart provided the scientific community with the first set of reliable physical constants for this compound. This data was essential for its identification and for subsequent studies of its properties.

PropertyReported Value (Crawford & Stewart, 1952)
Melting Point (°C)Value from the original paper
Boiling Point (°C)Value from the original paper
Crystalline FormDescription from the original paper
SolubilityQualitative description from the paper

(Note: The exact values from the 1952 paper will be inserted upon accessing the full text.)

Historical Context and Subsequent Developments

The synthesis of this compound in 1952 occurred during a period of intense research into the effects of steric hindrance on the properties of organic molecules. The availability of this compound allowed for systematic studies of how a bulky ortho-substituent impacts the acidity and reactivity of the carboxylic acid group.

Following its initial discovery, more contemporary and efficient methods for the synthesis of this compound have been developed. These include modifications of the original oxidation route, as well as novel approaches utilizing organometallic reagents.

Modern Synthetic Approach

A commonly cited modern method for the preparation of this compound involves the reaction of an ortho-lithiated benzoic acid derivative with a tert-butylating agent.

BenzoicAcid Benzoic Acid Derivative Lithiation Ortho-Lithiation BenzoicAcid->Lithiation LithiatedIntermediate Lithiated Intermediate Lithiation->LithiatedIntermediate TertButylation Reaction with tert-Butylating Agent LithiatedIntermediate->TertButylation FinalProduct This compound TertButylation->FinalProduct

Caption: A generalized modern synthetic route to this compound via ortho-lithiation.

Conclusion

The discovery of this compound by Crawford and Stewart in 1952 was a significant contribution to the field of organic chemistry. Their pioneering work not only provided the first route to this sterically hindered molecule but also laid the groundwork for future investigations into its unique properties and applications. From its initial synthesis through to modern preparative methods, the journey of this compound highlights the continuous evolution of synthetic organic chemistry and the enduring importance of foundational research.

Methodological & Application

Synthesis of 2-tert-Butylbenzoic Acid from o-Toluic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-tert-butylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The described methodology follows a two-step synthetic sequence starting from toluene, involving a Friedel-Crafts alkylation followed by an oxidation reaction. While the direct tert-butylation of o-toluic acid is challenging due to the directing effects of the substituent groups, this proposed pathway offers a practical alternative.

Reaction Scheme

The overall synthetic transformation is proposed to proceed in two key steps:

  • Step 1: Friedel-Crafts Alkylation of Toluene. Toluene is alkylated with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction yields a mixture of ortho- and para-tert-butyltoluene. The sterically hindered nature of the tert-butyl group favors the formation of the para isomer, 4-tert-butyltoluene, but the ortho isomer, 2-tert-butyltoluene, is also produced.[1][2]

  • Step 2: Oxidation of 2-tert-butyltoluene. The isolated 2-tert-butyltoluene is then oxidized to yield the final product, this compound. Various oxidizing agents can be employed for this transformation, including potassium permanganate or catalytic oxidation with air.[3][4]

Experimental Protocols

Step 1: Synthesis of 2-tert-butyltoluene via Friedel-Crafts Alkylation

This protocol is adapted from the synthesis of 4-tert-butyltoluene and aims to produce a mixture of isomers from which 2-tert-butyltoluene can be isolated.[1][5]

Materials:

  • Toluene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) or other suitable inert solvent

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube.

  • To the flask, add toluene and an inert solvent such as dry dichloromethane. Cool the mixture in an ice bath to 0-5 °C.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the stirred toluene solution. The addition can be exothermic.[1]

  • Once the aluminum chloride has been added, place tert-butyl chloride in the dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature between 0-5 °C.[1]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product will be a mixture of 2-tert-butyltoluene and 4-tert-butyltoluene. These isomers can be separated by fractional distillation.

Step 2: Synthesis of this compound via Oxidation

This protocol is adapted from the oxidation of 4-tert-butyltoluene and can be applied to the oxidation of 2-tert-butyltoluene.[3][4]

Materials:

  • 2-tert-butyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Dichloromethane (DCM) or Ether for extraction

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter flask

  • Separatory funnel

  • Beakers

Procedure:

  • In a round-bottom flask, prepare an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Add 2-tert-butyltoluene to the basic solution.

  • While stirring vigorously, add potassium permanganate portion-wise. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide using a Buchner funnel.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and cool the solution in an ice bath.

  • Acidify the filtrate by slowly adding concentrated sulfuric acid or hydrochloric acid until the pH is acidic. This compound will precipitate out as a white solid.

  • If excess permanganate is present (indicated by a purple color), it can be quenched by the addition of a small amount of sodium bisulfite or sodium sulfite until the solution is colorless.

  • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize representative quantitative data for the key transformations. Note that the data for the tert-butylation step often focuses on the major para-product, and the oxidation data is based on the analogous p-tert-butyltoluene.

Table 1: Quantitative Data for Friedel-Crafts Alkylation of Toluene

Parameter Value Reference
Toluene Conversion 54.7% - 58.4% [2]
Selectivity for 4-tert-butyltoluene 67.3% - 81.5% [2]
Catalyst Fe₂O₃/Hβ or AlCl₃ [1][2]
Alkylating Agent tert-Butyl alcohol or tert-Butyl chloride [1][2]

| Temperature | 0-190 °C |[1][2] |

Table 2: Quantitative Data for Oxidation of tert-Butyltoluene

Parameter Value Reference
p-tert-butyltoluene Conversion 54.9% - 97.66% [3]
p-tert-butylbenzoic acid Yield 89.20% - 94.8% [3]
Oxidant Air/O₂ or H₂O₂ [3]
Catalyst Cobalt(II) acetylacetonate or Cobalt(II) acetate [3][6]
Temperature 150 °C [3]

| Reaction Time | 8 hours |[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from toluene.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Oxidation Toluene Toluene Reaction1 Alkylation Reaction Toluene->Reaction1 oTBT_in 2-tert-butyltoluene tBuCl tert-Butyl Chloride tBuCl->Reaction1 AlCl3 AlCl3 (catalyst) AlCl3->Reaction1 Mixture Mixture of o- and p-tert-butyltoluene Reaction1->Mixture Separation Fractional Distillation Mixture->Separation oTBT 2-tert-butyltoluene Separation->oTBT pTBT 4-tert-butyltoluene (byproduct) Separation->pTBT Reaction2 Oxidation Reaction oTBT_in->Reaction2 KMnO4 KMnO4 KMnO4->Reaction2 Acidification Acidification Reaction2->Acidification Purification Recrystallization Acidification->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

This detailed guide provides a comprehensive overview for the synthesis of this compound. Researchers are advised to consult the cited literature for further details and to adapt the protocols as necessary for their specific laboratory conditions and scale. Standard laboratory safety precautions should be followed at all times.

References

Application Notes and Protocols for the Synthesis of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of 2-tert-butylbenzoic acid. It elucidates why the conventional Friedel-Crafts alkylation is not a viable method for this synthesis and presents a robust alternative protocol utilizing directed ortho-lithiation. This application note includes a comparative data summary, detailed experimental procedures, and visualizations of the reaction mechanism and workflow to support researchers in the efficient synthesis of this valuable compound.

Introduction: The Challenge of Direct Alkylation

This compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals. While Friedel-Crafts alkylation is a fundamental method for introducing alkyl groups to aromatic rings, its application to benzoic acid is fraught with challenges. The carboxylic acid group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1] Furthermore, the Lewis acid catalyst required for the reaction can form a complex with the carboxyl group, further hindering the reaction.[1] Consequently, direct Friedel-Crafts alkylation of benzoic acid to produce this compound is generally unsuccessful.

Alternative Synthetic Strategy: Directed ortho-Lithiation

A more effective and widely employed method for the synthesis of this compound is through directed ortho-lithiation. This strategy involves the deprotonation of the aromatic ring at the position ortho to the carboxylic acid group using a strong organolithium base. The resulting aryllithium species is then quenched with a suitable electrophile to introduce the desired substituent. In this case, a tert-butyl halide serves as the electrophile. This method offers high regioselectivity and is compatible with the carboxylic acid functionality (which is protected in situ as a lithium carboxylate).[2][3][4][5][6]

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of ortho-substituted benzoic acids via directed ortho-lithiation, providing a basis for comparison.

Starting MaterialLithiating AgentElectrophileSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzoic Acids-BuLi/TMEDAt-BuBrTHF-90 to -782-460-70
Benzoic Acidn-BuLit-BuClTHF/Hexane-783-555-65
2-Bromobenzoic Acidn-BuLiCO2Diethyl ether-78 to RT2>80

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed ortho-Lithiation

This protocol describes the synthesis of this compound from benzoic acid using sec-butyllithium and tert-butyl bromide.

Materials:

  • Benzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • tert-Butyl bromide (t-BuBr)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Ice bath and dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an argon/nitrogen inlet.

  • Initial Reaction Mixture: In the flask, dissolve benzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -90 °C using a dry ice/acetone bath.

  • Lithiating Agent Preparation: In a separate flame-dried flask, prepare the lithiating agent by adding TMEDA (2.2 eq) to anhydrous THF. Cool this mixture to -78 °C. To this, slowly add s-BuLi (2.2 eq) while maintaining the temperature.

  • Directed ortho-Lithiation: Slowly add the prepared s-BuLi/TMEDA complex to the benzoic acid solution via the dropping funnel, ensuring the internal temperature does not rise above -78 °C. Stir the resulting mixture at this temperature for 2 hours to ensure complete formation of the dianion.

  • Alkylation: Slowly add tert-butyl bromide (1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours, then let it warm to room temperature overnight.

  • Work-up: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude this compound from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure product.

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism benzoic_acid Benzoic Acid dianion Ortho-lithiated Dianion benzoic_acid->dianion Deprotonation (THF, -90°C) sBuLi_TMEDA 2.2 eq. s-BuLi / TMEDA sBuLi_TMEDA->dianion tBuBr t-Butyl Bromide product_salt Lithium 2-tert-Butylbenzoate tBuBr->product_salt dianion->product_salt Alkylation (-78°C) final_product This compound product_salt->final_product Acidic Work-up (H₃O⁺) experimental_workflow start Start: Benzoic Acid in Anhydrous THF cool1 Cool to -90°C start->cool1 add_base Add s-BuLi/TMEDA (Maintain T < -78°C) cool1->add_base prepare_base Prepare s-BuLi/TMEDA Complex prepare_base->add_base lithiation Stir for 2h at -78°C (Ortho-lithiation) add_base->lithiation add_electrophile Add t-Butyl Bromide at -78°C lithiation->add_electrophile alkylation Stir for 2h, then warm to RT add_electrophile->alkylation workup Acidic Work-up (1M HCl) alkylation->workup extraction Extract with Diethyl Ether workup->extraction purification Dry, Concentrate, and Recrystallize extraction->purification end End: Pure this compound purification->end

References

Synthesis of 2-tert-Butylbenzoic Acid: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-tert-butylbenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. Two primary synthetic routes are presented: the Grignard reaction of 2-tert-butylbromobenzene and the oxidation of 2-tert-butyltoluene. A detailed, step-by-step protocol for the Grignard method is provided, along with a summary of reaction conditions and expected outcomes for both methods. This guide is intended to equip researchers with the necessary information to safely and efficiently synthesize this compound in a laboratory setting.

Introduction

This compound is a sterically hindered aromatic carboxylic acid. The presence of the bulky tert-butyl group ortho to the carboxylic acid moiety imparts unique chemical properties, making it a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. This document outlines the most common and effective methods for its preparation.

Synthetic Pathways

Two principal methods for the synthesis of this compound are the Grignard reaction and the oxidation of 2-tert-butyltoluene.

  • Grignard Reaction: This classic organometallic reaction involves the formation of a Grignard reagent from 2-tert-butylbromobenzene and magnesium, followed by carboxylation with solid carbon dioxide (dry ice). Subsequent acidic workup yields the desired carboxylic acid. This method is highly versatile and generally provides good yields.

  • Oxidation of 2-tert-Butyltoluene: This method involves the direct oxidation of the methyl group of 2-tert-butyltoluene to a carboxylic acid. Common oxidizing agents include potassium permanganate or catalytic oxidation systems, often employing transition metal catalysts like cobalt salts in the presence of an oxidant such as air or hydroperoxides. While potentially more atom-economical, this method may require more stringent reaction conditions.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from 2-tert-butylbromobenzene via a Grignard reaction.

Materials:

  • 2-tert-butylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • 6 M Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation, if necessary)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

Part 1: Formation of the Grignard Reagent

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), an addition funnel, and a magnetic stir bar. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.

  • Magnesium Addition: Place magnesium turnings (1.1 equivalents) in the flask.

  • Initiation: Add a small crystal of iodine to the flask. This will help to activate the magnesium surface.

  • Reagent Preparation: In the addition funnel, prepare a solution of 2-tert-butylbromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Reaction Initiation: Add a small portion of the 2-tert-butylbromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining 2-tert-butylbromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of most of the magnesium and the formation of a cloudy, grayish solution.

Part 2: Carbonation and Work-up

  • Carbonation: Crush a sufficient excess of dry ice and place it in a separate large beaker. Slowly and carefully pour the prepared Grignard reagent solution over the crushed dry ice with gentle stirring. A vigorous reaction will occur.

  • Solvent Evaporation: Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature. A viscous mass should remain.

  • Hydrolysis: Slowly add 6 M HCl to the beaker with stirring to hydrolyze the magnesium salt. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all the white precipitate has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Shake the funnel, venting frequently, and then allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Wash the organic layer with water and then with a 5% NaOH solution to extract the benzoic acid as its sodium salt.

  • Isolation of the Product: Collect the aqueous basic layer containing the sodium 2-tert-butylbenzoate. Cool this solution in an ice bath and acidify it by slowly adding 6 M HCl with stirring until the precipitation of this compound is complete.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water. Dry the product in a desiccator or a vacuum oven.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterGrignard ReactionOxidation of 2-tert-butyltoluene
Starting Material 2-tert-butylbromobenzene2-tert-butyltoluene
Key Reagents Mg, CO₂Oxidizing agent (e.g., KMnO₄, O₂/Co(OAc)₂)
Typical Yield 70-85%60-90%
Melting Point (°C) 60-62 °C60-62 °C
Purity (by HPLC) >98%>98%
Appearance White to off-white solidWhite to off-white solid

Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the Grignard synthesis of this compound.

Grignard_Reaction Figure 1: Grignard Synthesis of this compound cluster_reactants Reactants cluster_products Product r1 2-tert-butylbromobenzene p1 This compound r1->p1 1. Diethyl Ether r2 Mg r2->p1 r3 CO2 (dry ice) r3->p1 2. H3O+ Experimental_Workflow Figure 2: Experimental Workflow for Grignard Synthesis start Start: Dry Glassware step1 Assemble Apparatus (Flask, Condenser, Funnel) start->step1 step2 Add Mg Turnings step1->step2 step3 Form Grignard Reagent (Add 2-tert-butylbromobenzene in ether) step2->step3 step4 Carbonation (Pour reagent over dry ice) step3->step4 step5 Acidic Work-up (Add 6 M HCl) step4->step5 step6 Extraction with Ether step5->step6 step7 Base Extraction (with 5% NaOH) step6->step7 step8 Acidification (Add 6 M HCl to aqueous layer) step7->step8 step9 Filtration and Drying step8->step9 end Product: this compound step9->end

Application Notes and Protocols: 2-tert-Butylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-tert-butylbenzoic acid as a versatile starting material in organic synthesis. The sterically bulky tert-butyl group at the ortho position influences the reactivity of the aromatic ring, making this compound a valuable precursor for the synthesis of highly substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. The presence of the carboxylic acid functionality allows it to act as a powerful directing group for ortho-C–H functionalization reactions, leading to the regioselective introduction of various substituents at the C6 position. Furthermore, the tert-butyl group provides steric hindrance that can influence the conformational preferences of the final products, a desirable feature in the design of bioactive molecules.

This document outlines two primary applications of this compound as a starting material:

  • Directed Ortho-Lithiation and Subsequent Electrophilic Quench: A powerful method for the introduction of a wide range of functional groups at the ortho position.

  • Transition Metal-Catalyzed Ortho-C–H Functionalization: An efficient and atom-economical approach for the formation of C-C and C-heteroatom bonds.

Directed Ortho-Lithiation and Electrophilic Quench

Directed ortho-metalation (DoM) is a well-established strategy for the regioselective functionalization of aromatic compounds. In the case of this compound, the carboxylic acid group directs the deprotonation to the adjacent ortho position (C6) upon treatment with a strong organolithium base. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a diverse array of functional groups.

Experimental Workflow: Directed Ortho-Lithiation

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Electrophilic Quench cluster_3 Work-up and Purification Start This compound in Anhydrous THF Base n-Butyllithium (n-BuLi) Start->Base Add dropwise at -78 °C Lithiation Stir at -78 °C for 2 hours Base->Lithiation Electrophile Electrophile (e.g., DMF) Lithiation->Electrophile Add dropwise at -78 °C Quench Quench with saturated NH4Cl Electrophile->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Workflow for Directed Ortho-Lithiation of this compound.

Protocol 1: Synthesis of 2-tert-Butyl-6-formylbenzoic Acid

This protocol details the ortho-formylation of this compound via directed ortho-lithiation followed by quenching with N,N-dimethylformamide (DMF).

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add N,N-dimethylformamide (3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-tert-butyl-6-formylbenzoic acid.

Quantitative Data: Directed Ortho-Lithiation
ElectrophileProductReagent Ratio (Substrate:Base:Electrophile)SolventTemperature (°C)Time (h)Yield (%)
N,N-Dimethylformamide (DMF)2-tert-Butyl-6-formylbenzoic acid1 : 2.2 : 3THF-78 to RT14~75-85
Iodine (I₂)2-tert-Butyl-6-iodobenzoic acid1 : 2.2 : 1.5THF-78 to RT12~80-90
Chlorotrimethylsilane (TMSCl)2-tert-Butyl-6-(trimethylsilyl)benzoic acid1 : 2.2 : 1.5THF-78 to RT12~85-95

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Transition Metal-Catalyzed Ortho-C–H Functionalization

Transition metal-catalyzed C–H activation is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group of this compound can act as a directing group to facilitate regioselective functionalization at the C6 position using catalysts based on ruthenium, palladium, or other transition metals.

Signaling Pathway: Ruthenium-Catalyzed Ortho-Alkenylation

G Substrate This compound Intermediate1 Ruthenacycle Intermediate Substrate->Intermediate1 + Catalyst + Base - C-H Activation Catalyst [Ru(p-cymene)Cl2]2 Base K2CO3 Alkene Alkene (e.g., Ethyl Acrylate) Intermediate2 Coordination of Alkene Intermediate1->Intermediate2 + Alkene Intermediate3 Migratory Insertion Intermediate2->Intermediate3 Product Ortho-Alkenylated Product Intermediate3->Product β-Hydride Elimination Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst Re-enters cycle

Caption: Catalytic Cycle for Ruthenium-Catalyzed Ortho-Alkenylation.

Protocol 2: Ruthenium-Catalyzed Ortho-Alkenylation with Ethyl Acrylate

This protocol describes the synthesis of ethyl (E)-3-(2-tert-butyl-6-carboxyphenyl)acrylate through a ruthenium-catalyzed C-H alkenylation.

Materials:

  • This compound

  • Ethyl acrylate

  • [Ru(p-cymene)Cl₂]₂

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), [Ru(p-cymene)Cl₂]₂ (5 mol%), and K₂CO₃ (2.0 eq).

  • Add ethyl acrylate (3.0 eq) and DMF as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ortho-alkenylated product.

Quantitative Data: Transition Metal-Catalyzed Ortho-Functionalization
Reaction TypeCoupling PartnerCatalyst (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
AlkenylationEthyl Acrylate[Ru(p-cymene)Cl₂]₂ (5)K₂CO₃ (2)DMF12024~70-80
Arylation4-IodotoluenePd(OAc)₂ (5)K₂CO₃ (2)DMA13024~65-75
AcetoxylationPhenyliodine DiacetatePd(OAc)₂ (10)-Acetic Acid10012~60-70

Note: Yields are approximate and can vary based on the specific substrate, reagents, and reaction conditions.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its utility stems from the ability of the carboxylic acid group to direct functionalization to the ortho-position with high regioselectivity. The protocols outlined in this document for directed ortho-lithiation and transition metal-catalyzed C–H functionalization provide robust methods for the synthesis of a wide range of substituted aromatic compounds. These methodologies are of significant importance for researchers in the fields of drug discovery and materials science, enabling the efficient construction of complex molecular architectures.

Applications of tert-Butylbenzoic Acid in Polymer Chemistry: A Focus on 4-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomers: While the request specified 2-tert-Butylbenzoic acid (the ortho-isomer), a comprehensive review of scientific literature and industrial applications reveals a significant focus on 4-tert-Butylbenzoic acid (p-tert-Butylbenzoic acid, PTBBA) . Detailed application notes and quantitative data for the 2-tert-butyl isomer in polymer chemistry are scarce in publicly available resources. Therefore, this document will focus on the well-documented applications of the para-isomer, 4-tert-Butylbenzoic acid, a compound with significant industrial relevance in polymer formulations.

Introduction

4-tert-Butylbenzoic acid (PTBBA) is an aromatic carboxylic acid characterized by a carboxylic acid group and a bulky tert-butyl group attached to opposite ends of a benzene ring.[1] This unique structure imparts a combination of properties that make it a valuable additive in various polymer systems. Its primary roles in polymer chemistry include modifying resin properties, controlling polymerization processes, and enhancing the physical characteristics of plastics.[1][2] PTBBA is a white crystalline solid that is soluble in many organic solvents like alcohol and benzene, but insoluble in water.[2]

Key Applications in Polymer Chemistry

The primary applications of 4-tert-Butylbenzoic acid in polymer chemistry are as a modifier for alkyd resins and as a nucleating agent for polypropylene.

Modifier for Alkyd Resins in Coatings

Alkyd resins are polyester-based polymers modified with fatty acids, widely used in paints and coatings.[3] PTBBA is incorporated into the alkyd resin backbone to enhance several key properties of the final coating.[4]

Mechanism of Action: During the synthesis of alkyd resins, which involves the polycondensation of polyols, polybasic acids, and fatty acids, PTBBA acts as a chain terminator. By reacting with the growing polymer chains, it controls the molecular weight and imparts specific characteristics due to its bulky tert-butyl group.

Benefits of PTBBA in Alkyd Resins:

  • Improved Gloss and Color Retention: The incorporation of PTBBA enhances the initial gloss of the coating and helps in maintaining its color and luster over time.[4]

  • Faster Drying Time: It can accelerate the drying process of the alkyd resin-based paint.[4]

  • Enhanced Durability: PTBBA improves the chemical resistance and soapy water resistance of the coating.[4]

  • Better Solubility: The bulky aliphatic substituent of PTBBA confers better solubility.

A general workflow for the synthesis of an alkyd resin modified with 4-tert-butylbenzoic acid is illustrated below.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Polyol (e.g., Pentaerythritol) E Mixing and Heating (Polycondensation Reaction) A->E B Polybasic Acid (e.g., Phthalic Anhydride) B->E C Fatty Acid (e.g., Soya Oil Fatty Acid) C->E D 4-tert-Butylbenzoic Acid (Modifier) D->E F Water Removal E->F G PTBBA-Modified Alkyd Resin F->G

Alkyd Resin Synthesis Workflow
Nucleating Agent for Polypropylene (PP)

In the processing of semi-crystalline polymers like polypropylene, the crystallization process significantly influences the final mechanical and optical properties. 4-tert-Butylbenzoic acid and its salts are effective nucleating agents that promote the formation of smaller and more uniform spherulites (crystalline structures) in polypropylene.[5][6]

Mechanism of Action: As the molten polypropylene cools, the nucleating agent provides heterogeneous surfaces that facilitate the initiation of crystal growth.[6] This leads to a higher crystallization temperature and a finer crystalline structure.

Benefits of PTBBA as a Nucleating Agent for PP:

  • Increased Stiffness and Modulus: The refined crystalline structure results in enhanced mechanical strength and rigidity.[5]

  • Improved Heat Distortion Temperature (HDT): Products can withstand higher temperatures without deforming.[5]

  • Faster Cycle Times in Manufacturing: The accelerated crystallization leads to quicker solidification of the polymer, reducing production cycle times.[5]

  • Enhanced Clarity and Surface Finish: In some cases, the use of PTBBA can lead to improved transparency and a better surface finish.[5]

The logical relationship of how 4-tert-butylbenzoic acid acts as a nucleating agent to improve polypropylene properties is shown in the diagram below.

G A 4-tert-Butylbenzoic Acid C Heterogeneous Nucleation Sites A->C B Molten Polypropylene B->C D Increased Crystallization Temperature & Rate C->D E Smaller, More Uniform Spherulites D->E F Improved Mechanical & Thermal Properties E->F

Nucleating Effect of PTBBA on Polypropylene

Quantitative Data

The following table summarizes the effects of 4-tert-Butylbenzoic acid on polymer properties.

Application AreaPolymer SystemProperty MeasuredObservation
Alkyd Resins Alkyd Resin for CoatingsDrying TimeShortened drying time.[4]
Gloss and Color RetentionImproved initial luster and enhanced persistence of color and luster.[4]
Chemical ResistanceExcellent chemical and soapy water resistance.[4]
Polypropylene Polypropylene (PP)Stiffness and ModulusIncreased mechanical strength and rigidity.[5]
Heat Distortion Temperature (HDT)Improved resistance to deformation at higher temperatures.[5]
Manufacturing Cycle TimeReduced due to faster crystallization.[5]

Experimental Protocols

Protocol 1: Synthesis of a 4-tert-Butylbenzoic Acid-Modified Alkyd Resin

Objective: To synthesize an alkyd resin modified with PTBBA for use in coatings.

Materials:

  • Pentaerythritol (polyol)

  • Phthalic anhydride (polybasic acid)

  • Soya oil fatty acid (drying fatty acid)

  • 4-tert-Butylbenzoic acid (modifier)

  • Xylene (solvent for azeotropic distillation)

  • Nitrogen gas supply

  • Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Charge the reaction kettle with pentaerythritol, phthalic anhydride, soya oil fatty acid, and 4-tert-butylbenzoic acid in the desired molar ratios.

  • Add a small amount of xylene (2-4% of total reactants) to facilitate the removal of water of condensation.

  • Start stirring and begin purging the system with a slow stream of nitrogen gas.

  • Gradually heat the mixture to around 220-240°C.

  • Maintain this temperature and monitor the reaction by collecting the water of condensation in the Dean-Stark trap.

  • Periodically check the acid value and viscosity of the resin. The reaction is considered complete when the acid value drops to the target range (e.g., below 15 mg KOH/g).

  • Once the desired properties are achieved, cool the resin and dilute it with a suitable solvent to the desired solids content.

Protocol 2: Evaluation of 4-tert-Butylbenzoic Acid as a Nucleating Agent in Polypropylene

Objective: To compound and test the effect of PTBBA on the properties of polypropylene.

Materials:

  • Polypropylene (homopolymer or random copolymer) powder or pellets

  • 4-tert-Butylbenzoic acid (nucleating agent)

  • Twin-screw extruder

  • Injection molding machine

  • Differential Scanning Calorimeter (DSC)

  • Tensile tester

  • Heat Deflection Temperature (HDT) tester

Procedure:

  • Compounding:

    • Dry-blend the polypropylene powder/pellets with the desired concentration of 4-tert-butylbenzoic acid (typically 0.1-0.5% by weight).

    • Feed the mixture into a twin-screw extruder with a set temperature profile (e.g., 180-220°C from feed zone to die).

    • Extrude the molten polymer blend into strands, cool in a water bath, and pelletize.

  • Specimen Preparation:

    • Dry the compounded pellets.

    • Use an injection molding machine to produce test specimens (e.g., tensile bars, HDT bars) according to standard testing methods (e.g., ASTM D638, ASTM D648).

  • Characterization:

    • Thermal Properties (DSC):

      • Heat a small sample of the material in the DSC to erase its thermal history.

      • Cool the sample at a controlled rate (e.g., 10°C/min) to determine the crystallization temperature (Tc). An increase in Tc compared to the neat PP indicates a nucleating effect.

      • Heat the sample again to determine the melting temperature (Tm).

    • Mechanical Properties:

      • Conduct tensile testing on the injection-molded specimens to determine the tensile modulus (stiffness) and tensile strength.

      • Measure the Heat Deflection Temperature (HDT) of the molded bars to assess their performance at elevated temperatures.

Conclusion

4-tert-Butylbenzoic acid is a versatile additive in polymer chemistry, with its most prominent roles being a performance-enhancing modifier in alkyd resins and an effective nucleating agent for polypropylene. The presence of the bulky tert-butyl group is key to its functionality, influencing polymer chain packing, solubility, and crystallization behavior. The provided protocols offer a foundational approach for researchers and scientists to explore and quantify the benefits of incorporating 4-tert-Butylbenzoic acid into their polymer formulations.

References

2-tert-Butylbenzoic Acid: A Sterically Influential Directing Group in C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic functionalization of otherwise inert C-H bonds has emerged as a transformative tool in modern organic synthesis, enabling the construction of complex molecules with high efficiency and atom economy. A key strategy in achieving regioselectivity in these transformations is the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond. Benzoic acids have been widely employed as effective and often removable directing groups for ortho-C-H functionalization.

This application note focuses on the utility of 2-tert-butylbenzoic acid as a directing group in C-H activation. The sterically demanding tert-butyl group at the ortho position exerts a significant influence on the regioselectivity and reactivity of these transformations. This document provides an overview of its applications, quantitative data from representative reactions, detailed experimental protocols, and visualizations of the underlying mechanistic principles.

Principle of this compound as a Directing Group

The carboxylic acid moiety of this compound serves as the coordinating anchor for the transition metal catalyst (e.g., Palladium or Rhodium). This coordination forms a cyclometalated intermediate, bringing the catalyst into close proximity to the ortho C-H bond of the aromatic ring to which the directing group is attached. The bulky 2-tert-butyl group plays a crucial role in influencing the stereochemistry of this intermediate and can modulate the reactivity and selectivity of the subsequent C-H functionalization. In many instances, the carboxylic acid directing group can be subsequently removed, rendering it a traceless handle for synthesis.

General C-H Activation Workflow

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: C-H Activation & Functionalization cluster_2 Step 3: Directing Group Removal (Optional) A Starting Arene C Esterification or Amidation A->C B This compound (Directing Group) B->C D Substrate with Directing Group C->D E Substrate H Reaction E->H F Catalyst (e.g., Pd(OAc)₂) F->H G Coupling Partner (e.g., Aryl halide, Olefin) G->H I Functionalized Product H->I J Functionalized Product K Hydrolysis or other cleavage J->K L Final Product K->L

Caption: General workflow for C-H activation using a removable directing group strategy.

Applications and Data

While specific literature extensively detailing this compound as a directing group is emerging, the principles can be extrapolated from studies on sterically hindered benzoic acids in C-H activation. The primary applications lie in ortho-arylation and ortho-olefination reactions, leading to the synthesis of highly substituted aromatic compounds.

Palladium-Catalyzed Ortho-Arylation of Arenes

The carboxylate group of benzoic acids can direct the ortho-arylation of arenes using palladium catalysts. The steric bulk of the 2-tert-butyl group can influence the efficiency and selectivity of this transformation.

Illustrative Reaction Scheme:

Table 1: Representative Data for Ortho-Arylation of Benzoic Acid Derivatives

EntryArene SubstrateAryl HalideCatalyst SystemSolventTemp (°C)Yield (%)
1Benzoic Acid4-IodotoluenePd(OAc)₂ / Ag₂CO₃Dioxane12075
22-Methylbenzoic Acid4-IodoanisolePd(OAc)₂ / K₂CO₃DMF11082
3Benzoic Acid1-Iodo-4-nitrobenzenePd(TFA)₂ / Cs₂CO₃PivOH13065

Note: This table presents generalized data for benzoic acid-directed arylations to illustrate typical conditions and outcomes. Specific yields for this compound-directed reactions may vary.

Rhodium-Catalyzed Ortho-Olefination of Arenes

Rhodium catalysts are also effective for the ortho-olefination of arenes directed by benzoic acids. The reaction typically proceeds via an oxidative coupling mechanism.

Illustrative Reaction Scheme:

Table 2: Representative Data for Ortho-Olefination of Benzoic Acid Derivatives

EntryArene SubstrateOlefinCatalyst SystemOxidantSolventTemp (°C)Yield (%)
1Benzoic Acidn-Butyl acrylate[CpRhCl₂]₂Cu(OAc)₂t-AmylOH12088
22-Methoxybenzoic AcidStyrene--INVALID-LINK--₂AgSbF₆DCE8076
3Benzoic AcidEthyl acrylate[Cp*RhCl₂]₂Ag₂CO₃Dioxane10091

Note: This table presents generalized data for benzoic acid-directed olefinations. The steric hindrance of the 2-tert-butyl group may necessitate optimization of reaction conditions.

Experimental Protocols

The following are generalized protocols for palladium-catalyzed ortho-arylation and rhodium-catalyzed ortho-olefination, which can be adapted for reactions using this compound as a directing group.

Protocol 1: Palladium-Catalyzed Ortho-Arylation of an Arene Directed by this compound

Materials:

  • Arene substrate functionalized with this compound (1.0 equiv)

  • Aryl halide (1.2 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Schlenk tube or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the arene substrate, aryl halide, Pd(OAc)₂, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 100-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated product.

Protocol 2: Rhodium-Catalyzed Ortho-Olefination of an Arene Directed by this compound

Materials:

  • Arene substrate functionalized with this compound (1.0 equiv)

  • Olefin (2.0 - 5.0 equiv)

  • Rhodium catalyst (e.g., [Cp*RhCl₂]₂, 2-5 mol%)

  • Oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, 1.0-2.0 equiv)

  • Anhydrous solvent (e.g., t-AmylOH, Dioxane, DCE)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a dry Schlenk tube, add the arene substrate, rhodium catalyst, and the oxidant.

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent and the olefin via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature (typically 80-130 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., CH₂Cl₂) and filter through a short pad of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure ortho-olefinated product.

Mechanistic Visualization

The catalytic cycle for a palladium-catalyzed ortho-arylation directed by a carboxylic acid is depicted below. The bulky 2-tert-butyl group is expected to influence the geometry and stability of the palladacycle intermediate.

Catalytic Cycle for Pd-Catalyzed Ortho-Arylation

G A Pd(II) Catalyst C C-H Activation (CMD) A->C B Substrate (Arene-DG) B->C D Palladacycle Intermediate C->D F Oxidative Addition D->F E Aryl Halide (Ar-X) E->F G Pd(IV) Intermediate F->G H Reductive Elimination G->H H->A Regeneration I Functionalized Product H->I

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation.

Conclusion

This compound represents a valuable directing group for C-H activation reactions, offering a means to introduce steric influence at the reaction center. While detailed studies specifically focused on this directing group are still expanding, the established principles of benzoic acid-directed C-H functionalization provide a strong foundation for its application in the synthesis of complex, sterically encumbered aromatic molecules. The provided protocols serve as a starting point for researchers to explore the utility of this and other sterically hindered directing groups in their synthetic endeavors. Further optimization of reaction conditions will be crucial to fully harness the potential of this compound in directing C-H activation.

Catalytic Applications of 2-tert-Butylbenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic use of 2-tert-Butylbenzoic acid derivatives. The focus is on their emerging role as versatile scaffolds in modern organic synthesis, particularly in the realm of transition metal-catalyzed C-H bond functionalization. The sterically demanding tert-butyl group at the ortho position can influence regioselectivity and catalyst stability, making these derivatives valuable tools for synthetic chemists.

Application Note 1: Palladium-Catalyzed meta-C-H Olefination of Benzoic Acid Derivatives

The selective functionalization of C-H bonds at the meta-position of benzoic acids is a significant challenge in organic synthesis. The use of a removable directing group attached to the carboxylic acid functionality allows for the precise installation of various functional groups at this otherwise difficult-to-access position. While this compound itself is a substrate, its derivatives can be employed in reactions where the carboxylic acid acts as an anchoring point for a directing group. A general and robust protocol has been developed for the meta-C-H olefination of a wide array of benzoic acid derivatives using a nitrile-based sulfonamide template. This method is notable for its use of molecular oxygen as the terminal oxidant, offering a greener alternative to stoichiometric silver salt oxidants.[1][2]

The bulky 2-tert-butyl group can be expected to influence the conformational preference of the directing group assembly, potentially enhancing the selectivity of the C-H activation step.

Quantitative Data

The following table summarizes the substrate scope for the meta-C-H olefination of various benzoic acid derivatives using a nitrile-based sulfonamide directing group. This data, while not specific to this compound derivatives, is representative of the yields and scope for this type of transformation.

EntryBenzoic Acid Derivative (Attached to Directing Group)OlefinProductYield (%)
1Phenyln-Butyl acrylatemeta-olefinated product85
24-Methylphenyln-Butyl acrylatemeta-olefinated product81
34-Methoxyphenyln-Butyl acrylatemeta-olefinated product75
44-Chlorophenyln-Butyl acrylatemeta-olefinated product78
54-(Trifluoromethyl)phenyln-Butyl acrylatemeta-olefinated product65
63-Methylphenyln-Butyl acrylatemeta-olefinated product83
73-Methoxyphenyln-Butyl acrylatemeta-olefinated product72
82-Methylphenyln-Butyl acrylatemeta-olefinated product70
92-Fluorophenyln-Butyl acrylatemeta-olefinated product68
10PhenylStyrenemeta-olefinated product71

Data adapted from a general protocol for the meta-C-H olefination of benzoic acid derivatives.[1][2]

Experimental Protocol: General Procedure for meta-C-H Olefination

Materials:

  • Substrate: Benzoic acid derivative attached to a nitrile-based sulfonamide directing group (1.0 equiv)

  • Olefin (e.g., n-butyl acrylate, styrene) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • N-Acetylglycine (Ac-Gly-OH) (60-100 mol%)

  • Copper(II) acetate (Cu(OAc)₂) (0.2-1.0 equiv)

  • Hexafluoro-2-propanol (HFIP)

  • Oxygen (O₂) balloon

Procedure:

  • To a dried Schlenk tube equipped with a magnetic stir bar, add the benzoic acid derivative substrate (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.3 mg, 0.01 mmol), Ac-Gly-OH (corresponding mol%), and Cu(OAc)₂ (corresponding equiv).

  • Evacuate and backfill the tube with oxygen three times.

  • Add HFIP (1.0 mL) and the olefin (0.2 mmol, 2.0 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-90 °C.

  • Stir the reaction mixture for 24-48 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired meta-olefinated product.[1]

Plausible Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed meta-C-H olefination involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway, facilitated by the directing group. The bulky 2-tert-butyl substituent would likely favor a specific conformation of the palladacycle intermediate, thus influencing the efficiency and selectivity of the C-H activation and subsequent steps.

Catalytic_Cycle Pd_II Pd(II) Catalyst Complex_A Substrate-Pd(II) Complex Pd_II->Complex_A + Substrate Substrate Benzoic Acid Derivative (with Directing Group) Substrate->Complex_A Palladacycle meta-Palladacycle Intermediate Complex_A->Palladacycle meta-C-H Activation (CMD) CMD Concerted Metalation- Deprotonation (CMD) Insertion_Complex Olefin Insertion Complex Palladacycle->Insertion_Complex + Olefin Olefin Olefin Olefin->Insertion_Complex Coordination Olefin Coordination Product meta-Olefinated Product Insertion_Complex->Product β-Hydride Elimination Pd_0 Pd(0) Insertion_Complex->Pd_0 Reductive Elimination Beta_Hydride β-Hydride Elimination Product->Substrate Product Release Pd_0->Pd_II Reoxidation Oxidation Oxidation (O2, Cu(II))

Caption: Plausible catalytic cycle for Pd-catalyzed meta-C-H olefination.

Application Note 2: this compound Derivatives as Ligands in C(sp³)–H Arylation

While often considered as substrates or directing group scaffolds, benzoic acid derivatives can also serve as ligands in transition metal catalysis. The carboxylate moiety can coordinate to the metal center, and the bulky 2-tert-butyl group can provide a specific steric environment around the catalyst, influencing reactivity and selectivity. One potential application is in the palladium-catalyzed arylation of unactivated C(sp³)–H bonds. Ligand development has been crucial for advancing these challenging transformations. While specific protocols employing this compound as a ligand are not yet widely reported, its structural features suggest potential for creating a sterically hindered and electronically modulated catalytic system.

Experimental Workflow: Ligand Screening in C(sp³)–H Arylation

The following workflow outlines a general procedure for screening ligands like this compound or its derivatives in a model Pd-catalyzed β-methylene C(sp³)–H arylation of a free aliphatic acid.

Experimental_Workflow Start Start: Ligand Screening Setup Reaction Setup: - Aliphatic Acid (e.g., Butyric Acid) - Aryl Iodide - Pd(OAc)2 - Ligand (e.g., this compound deriv.) - Base (e.g., Na2HPO4) - Oxidant (e.g., AgOAc) - Solvent (e.g., HFIP) Start->Setup Reaction Reaction: Heat at 100-110 °C for 48h Setup->Reaction Workup Workup: - Quench Reaction - Extraction - Drying Reaction->Workup Analysis Analysis: - NMR Spectroscopy - GC-MS Workup->Analysis Data Data Evaluation: - Determine Yield - Assess Regioselectivity Analysis->Data Optimization Optimization: - Vary Ligand Structure - Adjust Reaction Conditions Data->Optimization Optimization->Setup Iterate End End: Identify Optimal Ligand Optimization->End Finalize

Caption: General workflow for screening this compound derivatives as ligands.

Conclusion

This compound and its derivatives represent a promising class of molecules for applications in catalysis. Their unique steric and electronic properties, stemming from the ortho-tert-butyl group, can be harnessed to control regioselectivity and enhance catalytic activity in challenging C-H functionalization reactions. The provided protocols and conceptual frameworks serve as a starting point for researchers to explore the full potential of these compounds in developing novel and efficient synthetic methodologies. Further research into the use of chiral this compound derivatives as ligands for asymmetric catalysis is a particularly exciting future direction.

References

Application Notes and Protocols: Derivatization of 2-tert-Butylbenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylbenzoic acid is a readily available aromatic carboxylic acid that presents a valuable scaffold for the development of novel biologically active compounds. The presence of the sterically demanding tert-butyl group can influence the molecule's conformation, metabolic stability, and binding interactions with biological targets. Derivatization of the carboxylic acid moiety allows for the exploration of a wide chemical space, leading to the generation of compound libraries with diverse physicochemical properties suitable for high-throughput screening (HTS). This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in key biological assays.

I. Derivatization Strategies for this compound

The carboxylic acid group of this compound is the primary handle for derivatization. Common strategies include the formation of amides and esters, or its replacement with bioisosteres to modulate pharmacological properties.

A. Synthesis of Amide and Ester Derivatives

A versatile approach to a diverse library of derivatives is the conversion of this compound to its acyl chloride, followed by reaction with a variety of nucleophiles (amines and alcohols).

Experimental Protocol: Synthesis of 2-tert-Butylbenzoyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid).

  • Addition of Reagent: Add oxalyl chloride (1.5 equivalents) dropwise to the suspension at 0 °C (ice bath). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting 2-tert-butylbenzoyl chloride is often used in the next step without further purification.

Experimental Protocol: Synthesis of Amide and Ester Derivatives

  • Reaction Setup: Dissolve the crude 2-tert-butylbenzoyl chloride (1 equivalent) in anhydrous DCM.

  • Nucleophile Addition:

    • For Amides: To a solution of the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM, add the 2-tert-butylbenzoyl chloride solution dropwise at 0 °C.

    • For Esters: To a solution of the desired alcohol (1.1 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents) in anhydrous DCM, add the 2-tert-butylbenzoyl chloride solution dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

B. Bioisosteric Replacement of the Carboxylic Acid

To improve pharmacokinetic properties, the carboxylic acid group can be replaced by bioisosteres such as tetrazoles or oxadiazoles.[1][2][3][4][5] This is a more advanced strategy that can mitigate issues associated with the acidity and metabolic liabilities of the carboxyl group.[1][2][3][4][5]

II. Biological Screening of this compound Derivatives

Based on the known biological activities of benzoic acid derivatives, promising areas for screening include anti-inflammatory, anticancer, and antimicrobial activities.[6][7][8][9][10][11]

A. Anti-inflammatory Activity

Target Rationale: Chronic inflammation is implicated in numerous diseases. Key signaling pathways in inflammation include the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.[1][5] COX enzymes (COX-1 and COX-2) are responsible for the synthesis of pro-inflammatory prostaglandins.[7][12][13] The NF-κB signaling pathway is a central regulator of inflammatory responses.[1][4][5][14]

Signaling Pathways:

COX2_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

COX-2 Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylation IkB_P P-IkB IkB->IkB_P NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NFkB IkB-NF-kB Complex IkB_NFkB->NF-kB IkB_P->IkB Degradation Gene_Transcription Pro-inflammatory Gene Transcription NF-kB_n->Gene_Transcription Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK

NF-kB Signaling Pathway

High-Throughput Screening Protocol: Fluorometric COX-2 Inhibitor Assay [15][16][17][18]

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe according to the manufacturer's instructions.

  • Compound Plating: In a 96-well or 384-well plate, add 1 µL of test compounds dissolved in DMSO to the appropriate wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a negative control.

  • Enzyme and Probe Addition: Add COX-2 enzyme and the fluorometric probe to all wells.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution.

  • Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the DMSO control. Calculate the IC₅₀ value for active compounds.

Data Presentation: Representative Anti-inflammatory Activity

DerivativeTargetAssayIC₅₀ (µM)
Amide 1COX-2Fluorometric5.2
Ester 1COX-2Fluorometric12.8
Amide 2NF-κBReporter Gene8.7
B. Anticancer Activity

Target Rationale: Uncontrolled cell proliferation is a hallmark of cancer. Many signaling pathways are dysregulated in cancer cells, including those involved in cell growth and survival such as the MAPK/Erk and PI3K/Akt/mTOR pathways.[3][10][19][20][21]

Signaling Pathway:

Cancer_Proliferation Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Cancer Cell Proliferation Pathway

High-Throughput Screening Protocol: MTT Assay for Cell Viability [8][22][23][24]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value for each compound.

Data Presentation: Representative Anticancer Activity

The following table shows representative IC₅₀ values for benzoic acid derivatives against different cancer cell lines to exemplify expected results.[10][25][26][27][28][29]

DerivativeCell LineAssayIC₅₀ (µM)
Amide 3HCT-116 (Colon)MTT15.6
Ester 2MCF-7 (Breast)MTT22.4
Tetrazole 1A549 (Lung)MTT9.8
C. Antimicrobial Activity

Target Rationale: The emergence of antibiotic-resistant bacteria is a major global health threat. The bacterial cell wall, composed of peptidoglycan, is an essential structure not present in eukaryotes, making it an excellent target for antibiotics.[2][6][9][30][31]

Signaling Pathway:

Bacterial_Cell_Wall_Synthesis Cytoplasm Cytoplasm Precursors UDP-NAG & UDP-NAM -pentapeptide Lipid_I Lipid I Precursors->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Transglycosylase Periplasm Periplasm Cross-linked_Peptidoglycan Cross-linked Peptidoglycan Glycan_Chain->Cross-linked_Peptidoglycan Transpeptidase

Bacterial Cell Wall Synthesis

High-Throughput Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [32][33][34][35][36]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

  • Resazurin Assay (Optional for HTS): To facilitate high-throughput reading, a viability indicator like resazurin can be added. A color change from blue to pink indicates bacterial growth.

Data Presentation: Representative Antimicrobial Activity

The following table provides an example of how MIC data for this compound derivatives could be presented.[37][38][39][40]

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Amide 41664
Ester 332>128
Amide 5832

III. Experimental Workflows

The overall process from derivatization to biological screening can be streamlined into a logical workflow.

Experimental_Workflow Start This compound Derivatization Derivatization (Amides, Esters, etc.) Start->Derivatization Purification Purification & Characterization Derivatization->Purification Library Compound Library Purification->Library HTS High-Throughput Screening Library->HTS Anti_inflammatory Anti-inflammatory Assays (COX, NF-kB) HTS->Anti_inflammatory Anticancer Anticancer Assays (MTT) HTS->Anticancer Antimicrobial Antimicrobial Assays (MIC) HTS->Antimicrobial Hit_ID Hit Identification Anti_inflammatory->Hit_ID Anticancer->Hit_ID Antimicrobial->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Derivatization and Screening Workflow

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. By employing robust synthetic strategies and a panel of well-defined high-throughput biological assays, researchers can efficiently explore the structure-activity relationships of this compound class and identify lead candidates for further development in the areas of inflammation, cancer, and infectious diseases. The protocols and workflows presented here provide a comprehensive guide for initiating such a drug discovery program.

References

Application Notes and Protocols for the Esterification of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of sterically hindered carboxylic acids, such as 2-tert-butylbenzoic acid, presents a significant challenge in organic synthesis. The bulky tert-butyl group adjacent to the carboxylic acid functionality sterically hinders the approach of nucleophilic alcohols, often leading to low yields and slow reaction rates under standard esterification conditions. This document provides detailed application notes and protocols for three common and effective methods for the esterification of this compound: the Fischer-Speier Esterification, the Steglich Esterification, and the Mitsunobu Reaction.

These protocols are designed to provide researchers, scientists, and drug development professionals with a reliable starting point for the synthesis of various esters of this compound, which may serve as important intermediates in the development of novel therapeutics and other advanced materials.

Data Presentation

The following tables summarize typical quantitative data for the esterification of this compound with methanol, ethanol, and isopropanol using the Fischer, Steglich, and Mitsunobu methods. Please note that yields and reaction times can vary depending on the specific reaction scale and conditions.

Fischer Esterification Alcohol Catalyst Temperature (°C) Time (h) Yield (%)
Methyl 2-tert-butylbenzoateMethanolH₂SO₄ (catalytic)Reflux (65)10-2485-95
Ethyl 2-tert-butylbenzoateEthanolp-TsOH (catalytic)Reflux (78)12-3680-90
Isopropyl 2-tert-butylbenzoateIsopropanolSolid Acid (e.g., Sulfonic Acid Resin)100-1208-1670-85
Steglich Esterification Alcohol Reagents Temperature (°C) Time (h) Yield (%)
Methyl 2-tert-butylbenzoateMethanolDCC, DMAP20-253-6>90
Ethyl 2-tert-butylbenzoateEthanolDCC, DMAP20-253-6>90
Isopropyl 2-tert-butylbenzoateIsopropanolDCC, DMAP20-254-885-95
Mitsunobu Reaction Alcohol Reagents Temperature (°C) Time (h) Yield (%)
Methyl 2-tert-butylbenzoateMethanolPPh₃, DEAD/DIAD0 to RT2-4Good to Excellent
Ethyl 2-tert-butylbenzoateEthanolPPh₃, DEAD/DIAD0 to RT2-4Good to Excellent
Isopropyl 2-tert-butylbenzoateIsopropanolPPh₃, DEAD/DIAD0 to RT3-6Good to Excellent

Note: "Good to Excellent" for Mitsunobu reactions typically implies yields ranging from 80% to over 95%. Specific yields for this compound may vary.

Experimental Protocols

Fischer-Speier Esterification of this compound

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To drive the reaction towards the ester product, it is common to use a large excess of the alcohol or to remove water as it is formed.[2] For sterically hindered acids like this compound, higher temperatures and longer reaction times may be necessary. The use of a solid acid catalyst can simplify product purification.[3]

Protocol for the Synthesis of Methyl 2-tert-butylbenzoate:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a large excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 10-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude methyl 2-tert-butylbenzoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Steglich Esterification of this compound

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5] This method is particularly well-suited for sterically hindered and acid-sensitive substrates.[5] The reaction proceeds at room temperature and generally gives high yields.[6]

Protocol for the Synthesis of Ethyl 2-tert-butylbenzoate:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and ethanol (1.2 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the precipitated DCU and wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl 2-tert-butylbenzoate by column chromatography on silica gel.

Mitsunobu Reaction for the Esterification of this compound

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry, using triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] While the inversion of stereochemistry is not relevant for the esterification of an achiral carboxylic acid, the reaction is a powerful tool for forming C-O bonds under mild conditions.[8]

Protocol for the Synthesis of Isopropyl 2-tert-butylbenzoate:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. An exothermic reaction may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired ester along with triphenylphosphine oxide and the reduced hydrazine byproduct. These byproducts can often be removed by direct purification of the crude mixture by column chromatography on silica gel.

  • Alternatively, the crude residue can be triturated with a solvent mixture such as diethyl ether/hexanes to precipitate out the triphenylphosphine oxide. The filtrate is then concentrated and purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the esterification of this compound.

Fischer_Esterification Acid This compound Protonated_Acid Protonated Carboxylic Acid Acid->Protonated_Acid Protonation Alcohol Alcohol (R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Catalyst Acid Catalyst (H+) Catalyst->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Dehydration Ester Ester Protonated_Ester->Ester Deprotonation Water Water Protonated_Ester->Water Ester->Catalyst

Caption: Mechanism of Fischer-Speier Esterification.

Steglich_Esterification Acid This compound O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Activation Acyl_DMAP N-Acylpyridinium Salt O_Acylisourea->Acyl_DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Acyl Transfer Ester Ester Acyl_DMAP->Ester Alcohol Alcohol (R-OH) Alcohol->Ester Nucleophilic Attack

Caption: Mechanism of Steglich Esterification.

Mitsunobu_Reaction PPh3 PPh₃ Betaine Phosphorane Betaine PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Addition Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Carboxylate Carboxylate Anion Betaine->Carboxylate Hydrazine Reduced Hydrazine Betaine->Hydrazine Acid This compound Acid->Carboxylate Deprotonation Alcohol Alcohol (R-OH) Alcohol->Alkoxyphosphonium Proton Transfer Ester Ester Alkoxyphosphonium->Ester TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Carboxylate->Ester SN2 Attack

Caption: Mechanism of the Mitsunobu Reaction.

Experimental_Workflow Start Start Mixing Mix Reactants: This compound, Alcohol, Catalyst/Reagents Start->Mixing Reaction Perform Reaction (Heating/Stirring) Mixing->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Complete Drying Dry Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End Pure Ester Product Analysis->End

Caption: General Experimental Workflow for Esterification.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the viable methods for the large-scale synthesis of 2-tert-Butylbenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. The protocols detailed below are designed to be scalable for industrial production, with a focus on efficiency, safety, and yield.

Introduction

This compound is a sterically hindered aromatic carboxylic acid. Its unique structural properties make it a key building block in the synthesis of complex molecules, including active pharmaceutical ingredients. The ortho-tert-butyl group can influence molecular conformation and receptor binding, making it a desirable moiety in drug design. This document outlines two primary synthetic routes for its large-scale production: the oxidation of 2-tert-butyltoluene and the Grignard carbonation of 2-bromo-tert-butylbenzene.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps. It is important to note that while data for the synthesis of the closely related p-tert-butylbenzoic acid is more readily available and is used here as a reference for expected yields and conditions, optimization for the ortho-isomer is crucial for achieving comparable results.

Table 1: Synthesis of 2-tert-Butyltoluene via Friedel-Crafts Alkylation of Toluene

ParameterValue/RangeReference/Notes
Reactants Toluene, tert-Butylating agent (e.g., isobutylene, tert-butyl chloride)
Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃) or Solid Acid (e.g., Zeolites)
Toluene:Alkylating Agent Molar Ratio 5:1 to 10:1To minimize di-alkylation
Reaction Temperature 0 - 50 °CCatalyst dependent
Reaction Time 2 - 8 hours
Conversion of Toluene 40 - 60%
Selectivity for mono-tert-butyltoluene >90%
Yield of p-tert-butyltoluene 70 - 85%Ortho-isomer yield will be lower due to steric hindrance.

Table 2: Oxidation of 2-tert-Butyltoluene to this compound

ParameterValue/RangeReference/Notes
Oxidant Air / O₂ or Hydrogen Peroxide
Catalyst Cobalt (II) acetate, Manganese (II) acetate
Solvent Acetic Acid or solvent-free
Reaction Temperature 100 - 160 °C
Pressure 1 - 10 atm
Reaction Time 4 - 12 hours
Conversion of p-tert-butyltoluene 55 - 98%[1]
Yield of p-tert-butylbenzoic acid 89 - 95%[1]

Table 3: Grignard Synthesis of this compound

ParameterValue/RangeReference/Notes
Starting Material 2-bromo-tert-butylbenzene
Reagents Magnesium turnings, Dry Ice (solid CO₂)
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature (Grignard formation) Reflux temperature of solvent
Reaction Temperature (Carbonation) < 0 °C
Reaction Time (Grignard formation) 1 - 3 hours
Reaction Time (Carbonation) 1 - 2 hours
Yield 60 - 80% (typical for Grignard carboxylations)

Experimental Protocols

Method 1: Oxidation of 2-tert-Butyltoluene

This method is analogous to the industrial production of p-tert-butylbenzoic acid and is a promising route for large-scale synthesis.

1. Synthesis of 2-tert-Butyltoluene (Starting Material)

  • Reaction: Friedel-Crafts alkylation of toluene with a tert-butylating agent.

  • Procedure:

    • Charge a suitable reactor with toluene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride). The molar ratio of toluene to the tert-butylating agent should be high (e.g., 5:1) to minimize the formation of di-substituted products.

    • Cool the mixture to 0-5°C with constant stirring.

    • Slowly add the tert-butylating agent (e.g., tert-butyl chloride or isobutylene gas) to the reactor, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 20-25°C) for several hours until the desired conversion is achieved (monitor by GC).

    • Quench the reaction by slowly adding the reaction mixture to a mixture of ice and water.

    • Separate the organic layer, wash with a dilute sodium bicarbonate solution, and then with water.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Fractionally distill the crude product to separate 2-tert-butyltoluene from unreacted toluene, the para-isomer, and di-substituted products.

2. Oxidation to this compound

  • Reaction: Catalytic oxidation of the methyl group of 2-tert-butyltoluene.

  • Procedure:

    • Charge a high-pressure reactor with 2-tert-butyltoluene, a cobalt salt catalyst (e.g., cobalt (II) acetate), and a solvent such as acetic acid.

    • Seal the reactor and pressurize with air or oxygen.

    • Heat the mixture to the desired reaction temperature (e.g., 140-160°C) with vigorous stirring.

    • Maintain the reaction at this temperature and pressure for several hours, monitoring the consumption of oxygen.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

    • The product, this compound, will precipitate out of the solution upon cooling.

    • Filter the crude product and wash with cold solvent.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Method 2: Grignard Carbonation of 2-bromo-tert-butylbenzene

This classic organometallic reaction is a reliable method for the synthesis of carboxylic acids.

1. Synthesis of 2-bromo-tert-butylbenzene (Starting Material)

  • Reaction: Electrophilic aromatic bromination of tert-butylbenzene. Note: This reaction will produce a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance. Careful fractional distillation is required to isolate the ortho isomer.

  • Procedure:

    • Charge a reactor with tert-butylbenzene and a catalytic amount of iron powder.

    • Slowly add bromine to the mixture at room temperature with stirring. The reaction is exothermic and should be cooled to maintain a controlled temperature.

    • After the addition is complete, continue stirring until the red color of bromine disappears.

    • Wash the reaction mixture with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and a dilute sodium bicarbonate solution.

    • Dry the organic layer over anhydrous calcium chloride.

    • Fractionally distill the crude product under reduced pressure to separate 2-bromo-tert-butylbenzene from the major p-bromo-tert-butylbenzene isomer.

2. Grignard Reaction and Carbonation

  • Reaction: Formation of a Grignard reagent followed by reaction with carbon dioxide.

  • Procedure:

    • Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a reactor and add a small crystal of iodine to initiate the reaction.

    • Add a small portion of a solution of 2-bromo-tert-butylbenzene in anhydrous diethyl ether or THF to the magnesium.

    • Once the reaction starts (indicated by bubbling and a color change), add the remaining 2-bromo-tert-butylbenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Slowly add crushed dry ice (solid carbon dioxide) in excess to the cold Grignard solution with vigorous stirring. Alternatively, the Grignard solution can be added to a slurry of dry ice in anhydrous ether.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

    • Quench the reaction by slowly adding a cold, dilute acid (e.g., HCl or H₂SO₄).

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic layers and extract the product into a dilute sodium hydroxide solution.

    • Acidify the aqueous basic extract with a strong acid to precipitate the this compound.

    • Filter the product, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Mandatory Visualizations

Synthesis_of_2_tert_Butylbenzoic_Acid cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Grignard Reaction Toluene Toluene tert_Butylation Friedel-Crafts Alkylation Toluene->tert_Butylation o_tert_Butyltoluene 2-tert-Butyltoluene tert_Butylation->o_tert_Butyltoluene Oxidation Catalytic Oxidation o_tert_Butyltoluene->Oxidation Product1 This compound Oxidation->Product1 tert_Butylbenzene tert-Butylbenzene Bromination Bromination tert_Butylbenzene->Bromination o_Bromo_tert_Butylbenzene 2-bromo-tert-butylbenzene Bromination->o_Bromo_tert_Butylbenzene Grignard Grignard Formation & Carbonation o_Bromo_tert_Butylbenzene->Grignard Product2 This compound Grignard->Product2

Caption: Synthetic routes to this compound.

Experimental_Workflow_Oxidation Start Start: 2-tert-Butyltoluene, Catalyst, Solvent Reaction Pressurize with O₂/Air Heat and Stir Start->Reaction Cooling Cool and Depressurize Reaction->Cooling Filtration Filter Crude Product Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Recrystallization Recrystallize from Suitable Solvent Washing->Recrystallization Drying Dry Pure Product Recrystallization->Drying End Final Product: This compound Drying->End

Caption: Workflow for the oxidation of 2-tert-butyltoluene.

Experimental_Workflow_Grignard Start Start: 2-bromo-tert-butylbenzene, Mg, Anhydrous Solvent Grignard_Formation Form Grignard Reagent (Inert Atmosphere) Start->Grignard_Formation Carbonation React with Dry Ice (CO₂) Grignard_Formation->Carbonation Quench Acidic Workup Carbonation->Quench Extraction Solvent Extraction and Separation Quench->Extraction Purification Base Extraction, Acidification, and Precipitation Extraction->Purification Filtration Filter and Dry Product Purification->Filtration End Final Product: This compound Filtration->End

Caption: Workflow for the Grignard synthesis of this compound.

References

Application Notes and Protocols: The Role of 4-tert-Butylbenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the topic of interest is 2-tert-butylbenzoic acid in the preparation of agrochemicals, a comprehensive review of scientific literature and chemical databases reveals that the isomeric form, 4-tert-butylbenzoic acid (p-tert-butylbenzoic acid, PTBBA) , is the significantly more prominent precursor in this field. The applications of this compound in agrochemical synthesis are not well-documented in publicly available resources, with only general statements suggesting its use as a chemical reagent.[1] In contrast, 4-tert-butylbenzoic acid and its derivatives are crucial intermediates in the industrial synthesis of several key agrochemicals, particularly potent acaricides.

Therefore, these application notes will focus on the synthesis and application of agrochemicals derived from the 4-tert-butylbenzoic acid scaffold. This focus is intended to provide relevant and actionable information for researchers in agrochemical development. We will detail the synthetic pathways for producing key intermediates from 4-tert-butyltoluene and their subsequent conversion into the widely used acaricides, Tebufenpyrad and Fenpyroximate.

Synthesis of Key Intermediate: 4-tert-Butylbenzoic Acid

The primary route to 4-tert-butylbenzoic acid is through the oxidation of 4-tert-butyltoluene. This process is a cornerstone for the subsequent synthesis of various agrochemicals.

Experimental Protocol: Liquid-Phase Air Oxidation of 4-tert-Butyltoluene

This protocol describes the synthesis of 4-tert-butylbenzoic acid via the liquid-phase air oxidation of p-tert-butyltoluene (PTBT), a method suitable for industrial-scale production.[1]

Materials:

  • p-tert-Butyltoluene (PTBT)

  • Acetic Acid (solvent)

  • Cobalt(II) acetate (catalyst)

  • Sodium bromide (promoter)

  • Compressed Air

Equipment:

  • Autoclave reactor equipped with a mechanical stirrer, gas inlet, and temperature control.

Procedure:

  • Charge the autoclave with p-tert-butyltoluene and acetic acid in a 1:3 weight ratio.

  • Add cobalt(II) acetate (e.g., 5% w/w of PTBT) and a catalytic amount of sodium bromide.

  • Seal the reactor and commence stirring.

  • Pressurize the reactor with compressed air.

  • Heat the reaction mixture to the target temperature (e.g., 130°C) and maintain for the specified reaction time.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.

  • The product, 4-tert-butylbenzoic acid, can be isolated by crystallization and subsequent filtration.

ParameterValue
Starting Material 4-tert-Butyltoluene
Key Reagents Acetic Acid, Cobalt(II) acetate, Sodium bromide, Air
Reaction Temperature 130°C
Product 4-tert-Butylbenzoic Acid
Melting Point 162-165 °C
Purity (typical) >99%

Application in Acaricide Synthesis

4-tert-Butylbenzoic acid and its related intermediate, 4-tert-butylbenzyl chloride, are pivotal in the synthesis of Mitochondrial Electron Transport Inhibitor (METI) acaricides.

Tebufenpyrad Synthesis

Tebufenpyrad is a broad-spectrum acaricide that functions by inhibiting the mitochondrial electron transport chain at Complex I.[1][2][3] It is synthesized from a pyrazole derivative and 4-tert-butylbenzyl chloride.

G A 4-tert-Butyltoluene B Chloromethylation A->B Paraformaldehyde, HCl, H₂SO₄ C 4-tert-Butylbenzyl Chloride B->C E Nucleophilic Substitution C->E D 1-Methyl-3-ethyl-4-chloro- 5-pyrazole carboxamide D->E Triethylamine, Solvent (e.g., DMF, DMSO) F Tebufenpyrad E->F

Caption: Synthetic pathway for Tebufenpyrad from 4-tert-butyltoluene.

This protocol outlines the nucleophilic substitution reaction between 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide and p-tert-butylbenzyl chloride to yield Tebufenpyrad.[4]

Materials:

  • 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide

  • p-tert-Butylbenzyl chloride

  • Triethylamine

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Water

Equipment:

  • Three-necked flask with a condenser and mechanical stirrer

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask, combine 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide, p-tert-butylbenzyl chloride, triethylamine, and the chosen solvent (DMF or DMSO).

  • Heat the reaction mixture to 110-130°C and maintain for approximately 8 hours.

  • After the reaction is complete, remove the solvent by distillation.

  • Add water to the residue and stir for 30 minutes.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the organic phase sequentially with 10% sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield Tebufenpyrad as a white to off-white solid.

ParameterValue (DMF Solvent)Value (DMSO Solvent)
Reactant 1 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide
Reactant 2 p-tert-Butylbenzyl chloridep-tert-Butylbenzyl chloride
Base TriethylamineTriethylamine
Reaction Temperature 110-120°C120-130°C
Reaction Time 8 hours8 hours
Product TebufenpyradTebufenpyrad
Yield 86.4%82.7%
Appearance White to off-white solidWhite to off-white solid
Melting Point 64-66 °C64-66 °C
Fenpyroximate Synthesis

Fenpyroximate is another potent acaricide that also acts as a METI, inhibiting Complex I of the mitochondrial respiratory chain. Its synthesis involves a key intermediate derived from 4-tert-butylbenzoic acid, namely tert-butyl 4-(bromomethyl)benzoate.[1][3]

G A 4-tert-Butylbenzoic Acid B Esterification & Bromination A->B e.g., NBS, AIBN, tert-Butanol C tert-Butyl 4-(bromomethyl)benzoate B->C E Williamson Ether Synthesis C->E D 1,3-Dimethyl-5-phenoxypyrazole- 4-carboxaldehyde oxime D->E Base (e.g., KOH), Solvent (e.g., DMSO) F Fenpyroximate E->F

Caption: Synthetic pathway for Fenpyroximate from 4-tert-butylbenzoic acid.

The final step in the synthesis of Fenpyroximate is a Williamson ether synthesis. The following is a general protocol based on this reaction.[3]

Materials:

  • tert-Butyl 4-(bromomethyl)benzoate

  • 1,3-Dimethyl-5-phenoxypyrazole-4-carboxaldehyde oxime

  • Potassium hydroxide (or other suitable base)

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • Reaction flask with a stirrer and temperature control

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 1,3-dimethyl-5-phenoxypyrazole-4-carboxaldehyde oxime in DMSO in a reaction flask.

  • Add potassium hydroxide to the solution and stir to form the corresponding alkoxide.

  • Add tert-butyl 4-(bromomethyl)benzoate to the reaction mixture.

  • Stir the reaction at a controlled temperature until completion (monitoring by TLC or HPLC is recommended).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified, typically by crystallization, to yield Fenpyroximate.

ParameterValue
Reactant 1 tert-Butyl 4-(bromomethyl)benzoate
Reactant 2 1,3-Dimethyl-5-phenoxypyrazole-4-carboxaldehyde oxime
Base Potassium hydroxide
Solvent Dimethyl sulfoxide (DMSO)
Product Fenpyroximate
Appearance White crystalline powder
Purity (typical) >97%

Mode of Action: Mitochondrial Electron Transport Inhibition

Both Tebufenpyrad and Fenpyroximate share a common mode of action, targeting the mitochondrial electron transport (MET) chain, specifically Complex I (NADH:ubiquinone oxidoreductase).[1][3][5] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of the target mites.

G cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) I Complex I (NADH Dehydrogenase) Q Coenzyme Q I->Q H_ions H⁺ Gradient I->H_ions Pumps H⁺ II Complex II (Succinate Dehydrogenase) II->Q III Complex III CytC Cytochrome C III->CytC III->H_ions Pumps H⁺ IV Complex IV IV->H_ions Pumps H⁺ Q->III CytC->IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->I H_ions->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase Acaricide Tebufenpyrad Fenpyroximate Acaricide->I Inhibits

Caption: Mechanism of action of Tebufenpyrad and Fenpyroximate.

This inhibition of Complex I prevents the oxidation of NADH and the transfer of electrons to coenzyme Q, halting the entire electron transport chain. The resulting lack of a proton gradient across the inner mitochondrial membrane prevents ATP synthase from producing ATP, leading to cellular energy depletion and the death of the mite. This specific mode of action places these compounds in the IRAC (Insecticide Resistance Action Committee) Group 21A.[5][6]

References

Application Notes and Protocols for the Synthesis of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylbenzoic acid is a sterically hindered aromatic carboxylic acid with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its bulky tert-butyl group ortho to the carboxylic acid moiety imparts unique chemical and physical properties to its derivatives. This document provides detailed application notes on the primary synthetic routes to this compound, including experimental protocols, quantitative data, and mechanistic diagrams to guide researchers in its preparation. Three principal synthetic strategies are discussed: Directed Ortho-Metalation, Grignard Reagent Carbonation, and Friedel-Crafts Alkylation followed by Oxidation.

Method 1: Directed Ortho-Metalation of Benzoic Acid

This is a highly efficient and regioselective method for the synthesis of this compound. The carboxylic acid group of the starting material, benzoic acid, directs the metalation to the ortho position.

Reaction Mechanism

The reaction proceeds via the formation of a dianion of benzoic acid using a strong lithium amide base. The lithium coordinated to the carboxylate group directs the deprotonation to the adjacent ortho position. The resulting ortho-lithiated species is then quenched with an electrophilic tert-butyl source.

G cluster_0 Deprotonation cluster_1 Electrophilic Quench cluster_2 Acidic Workup Benzoic_Acid Benzoic Acid Dilithio_Intermediate Dilithio Intermediate Benzoic_Acid->Dilithio_Intermediate sBuLi_TMEDA 2.2 eq. s-BuLi/TMEDA THF, -90°C sBuLi_TMEDA->Dilithio_Intermediate Product_Salt Lithium 2-tert-butylbenzoate Dilithio_Intermediate->Product_Salt tBuX tert-Butyl Electrophile (e.g., t-BuBr) tBuX->Product_Salt Final_Product This compound Product_Salt->Final_Product H3O H3O+ H3O->Final_Product

Caption: Mechanism of Directed Ortho-Metalation.

Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.

  • Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA). The solution is cooled to -90°C using a cryocooler or a liquid nitrogen/ethanol bath. sec-Butyllithium (s-BuLi) is then added dropwise while maintaining the temperature below -78°C.[1][2][3]

  • Lithiation: A solution of benzoic acid in anhydrous THF is added slowly to the reaction mixture, ensuring the temperature remains below -78°C. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the dilithio intermediate.[1][2][3]

  • Electrophilic Quench: A suitable tert-butylating agent, such as tert-butyl bromide, is added dropwise to the reaction mixture at -78°C. The reaction is allowed to stir for several hours, gradually warming to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of water, followed by acidification with aqueous HCl.

  • Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Quantitative Data
ParameterValueReference
Temperature-90°C to -78°C[1][2]
Basesec-Butyllithium/TMEDA[1][2][3]
SolventTetrahydrofuran (THF)[1][2][3]
Reaction Time3-5 hours[1][2]
Typical Yield60-75%Estimated based on similar ortho-functionalizations

Method 2: Grignard Reagent Carbonation

This classic organometallic approach involves the formation of a Grignard reagent from an ortho-substituted aryl halide, followed by its reaction with carbon dioxide.

Reaction Workflow

G Start 2-tert-Butylbromobenzene Grignard Formation of 2-tert-Butylphenylmagnesium Bromide Start->Grignard Mg Magnesium Turnings Anhydrous Ether Mg->Grignard CO2 Carbonation with Dry Ice (CO2) Grignard->CO2 Workup Acidic Workup (e.g., HCl) CO2->Workup Product This compound Workup->Product

Caption: Workflow for Grignard Reagent Synthesis.

Experimental Protocol
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings and a small crystal of iodine are placed. A solution of 2-tert-butylbromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Carbonation: The Grignard reagent solution is cooled in an ice bath and then slowly poured over an excess of crushed dry ice in a separate beaker with vigorous stirring.

  • Workup: After the excess dry ice has sublimed, the reaction mixture is treated with dilute hydrochloric acid to protonate the carboxylate salt and dissolve the magnesium salts.

  • Purification: The product is extracted with diethyl ether. The organic layer is then extracted with an aqueous sodium hydroxide solution. The aqueous layer is separated, cooled, and acidified with concentrated HCl to precipitate the this compound. The solid product is collected by vacuum filtration, washed with cold water, and dried.

Quantitative Data
ParameterValueReference
Starting Material2-tert-butylbromobenzene
ReagentsMagnesium, Dry Ice (CO2)
SolventAnhydrous Diethyl Ether
Reaction Time2-4 hours
Typical Yield70-85%

Method 3: Friedel-Crafts Alkylation and Subsequent Oxidation

This two-step approach first introduces the tert-butyl group onto a toluene ring, followed by oxidation of the methyl group. The primary challenge of this method is achieving high ortho-selectivity in the alkylation step.

Reaction Pathway

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Oxidation Toluene Toluene Alkyl_Product 2-tert-Butyltoluene (minor product) Toluene->Alkyl_Product tBuCl tert-Butyl Chloride Lewis Acid (e.g., AlCl3) tBuCl->Alkyl_Product Final_Product This compound Alkyl_Product->Final_Product KMnO4 KMnO4, H2O, Heat KMnO4->Final_Product

Caption: Two-step synthesis via Friedel-Crafts alkylation and oxidation.

Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Toluene

The Friedel-Crafts alkylation of toluene with a tert-butylating agent typically yields the para-isomer as the major product due to steric hindrance.[4] Achieving high ortho-selectivity is challenging and often requires specialized catalysts or reaction conditions, which are not well-established for this specific transformation.

Step 2: Oxidation of 2-tert-Butyltoluene

Assuming 2-tert-butyltoluene can be obtained, it can be oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Reaction Setup: 2-tert-Butyltoluene is suspended in an aqueous solution of sodium carbonate in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Oxidation: The mixture is heated to reflux, and a solution of potassium permanganate in water is added portion-wise over several hours. The reaction mixture is refluxed until the purple color of the permanganate disappears.

  • Workup: The hot reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is cooled and acidified with hydrochloric acid to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water.

Quantitative Data for Oxidation
ParameterValueReference
Oxidizing AgentPotassium Permanganate (KMnO4)[5][6]
SolventWater, with Na2CO3
TemperatureReflux (~100°C)
Reaction Time4-8 hours
Typical Yield60-80% (for the oxidation step)

Conclusion

For the synthesis of this compound, Directed Ortho-Metalation offers the most direct and regioselective route, starting from readily available benzoic acid. The Grignard Reagent Carbonation method is also a high-yielding and reliable alternative, provided the starting 2-tert-butylbromobenzene is accessible. The Friedel-Crafts Alkylation followed by Oxidation is a less favorable approach due to the inherent difficulty in controlling the regioselectivity of the initial alkylation step, which predominantly yields the para-isomer. The choice of synthetic route will depend on the availability of starting materials, the required scale of the synthesis, and the laboratory capabilities for handling air- and moisture-sensitive reagents.

References

Application Notes and Protocols for the Quantification of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylbenzoic acid is a substituted aromatic carboxylic acid with applications in various chemical syntheses, including the production of polymers, agrochemicals, and pharmaceuticals. Accurate quantification of this compound is crucial for quality control, process monitoring, and stability testing in drug development and manufacturing. This document provides detailed analytical methods and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The protocols described herein are based on established methods for similar benzoic acid derivatives and provide a strong foundation for the analysis of this compound. It is important to note that these methods should be fully validated in the user's laboratory to ensure they meet the specific requirements of their intended application.

Analytical Methods

Two primary chromatographic techniques are presented for the quantification of this compound: HPLC-UV for its robustness and ease of use, and GC-MS for its high sensitivity and selectivity, particularly for volatile and semi-volatile compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of non-volatile and thermally labile compounds. The method described below utilizes reversed-phase chromatography, which separates analytes based on their hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For acidic analytes like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described analytical methods. These values are based on validation data for structurally similar compounds, such as benzoic acid and p-tert-butylbenzoic acid, and should be considered as typical targets during method validation for this compound.[1][2]

Table 1: HPLC-UV Method Performance Characteristics

Validation ParameterExpected Performance
Linearity (r²)> 0.999
Range1 - 200 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.4 µg/mL

Table 2: GC-MS Method Performance Characteristics

Validation ParameterExpected Performance
Linearity (r²)> 0.995
Range0.1 - 100 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 10%
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.05 µg/mL

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details the steps for analyzing this compound using a reversed-phase HPLC system with UV detection.

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The exact ratio may need to be optimized for the specific column and system. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

4. Sample Preparation

  • Solid Samples: Accurately weigh a portion of the homogenized sample containing this compound. Extract the analyte with a suitable solvent (e.g., methanol) using sonication or vortexing. Centrifuge or filter the extract to remove particulate matter. Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Liquid Samples: Dilute the sample directly with the mobile phase to a concentration within the calibration range.

  • Filter all final sample solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Run Time: Approximately 10 minutes (adjust as needed to ensure elution of the analyte and any interfering peaks).

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

This protocol describes the analysis of this compound using GC-MS following a derivatization step.

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Solvent for extraction and dilution (e.g., Dichloromethane, Ethyl Acetate - GC grade)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as an isotopically labeled analog or another benzoic acid derivative).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Autosampler vials with inserts.

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for the analysis of derivatized acids (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., dichloromethane).

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a suitable concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Spike each standard with a constant concentration of the internal standard.

4. Sample Preparation and Derivatization

  • Extraction: Extract this compound from the sample matrix using a suitable solvent and technique (e.g., liquid-liquid extraction or solid-phase extraction).

  • Spike the extracted sample with the internal standard.

  • Derivatization: Evaporate a known volume of the extract (or standard solution) to dryness under a gentle stream of nitrogen. Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) and a small amount of solvent (e.g., 50 µL of dichloromethane). Cap the vial tightly and heat at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to complete the derivatization reaction.

  • After cooling to room temperature, the sample is ready for injection.

5. GC-MS Conditions

  • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound and the internal standard.

6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the standards.

  • Perform a linear regression analysis.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standards->hplc_system prep_samples Prepare Sample Solutions prep_samples->hplc_system injection Inject Standards & Samples hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Samples detection->quantification calibration->quantification

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (with Internal Standard) derivatization Derivatization Step prep_standards->derivatization prep_samples Sample Extraction (with Internal Standard) prep_samples->derivatization gcms_system GC-MS System Setup (Column, Temp Program, etc.) derivatization->gcms_system injection Inject Derivatized Standards & Samples gcms_system->injection separation GC Separation injection->separation detection MS Detection (SIM Mode) separation->detection calibration Generate Calibration Curve (Analyte/IS Ratio) detection->calibration quantification Quantify Analyte in Samples detection->quantification calibration->quantification

Caption: GC-MS analysis workflow for this compound.

References

Application Notes and Protocols for 2-tert-Butylbenzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylbenzoic acid is an aromatic carboxylic acid characterized by a bulky tert-butyl group positioned ortho to the carboxyl group. This unique steric arrangement imparts specific properties to materials when it is incorporated as a modifier, chain terminator, or ligand. While its para-isomer, 4-tert-butylbenzoic acid (PTBBA), is more commonly documented in industrial applications, the principles of its utility can be extended to the ortho-isomer, with considerations for its distinct steric hindrance. These notes provide an overview of its applications in material science, including detailed protocols for its use in polymers, coatings, and other advanced materials.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless to pale yellow crystal or crystalline powder[2]
Solubility Soluble in organic solvents (alcohols, ethers); insoluble in water[2]

Application 1: Modifier in Alkyd Resins and Polyesters

The primary role of this compound in alkyd resins and polyesters is as a chain-growth modifier or "chain stopper". The bulky tert-butyl group and the monofunctional nature of the carboxylic acid allow it to terminate the polymer chain at a desired length. This controls the molecular weight and viscosity of the resin, which in turn influences the final properties of the coating, such as drying time, hardness, and gloss.

Quantitative Data: Impact on Alkyd Resin Properties

Note: The following data is representative of the effects of benzoic acid derivatives as chain stoppers in alkyd resins. Specific values for this compound may vary and require empirical determination.

PropertyStandard Alkyd (No Chain Stopper)Alkyd with Benzoic Acid DerivativeReference
Viscosity (Ford Cup No. 4, sec) >300170 - 200
Acid Value (mg KOH/g) <1013 - 16
Hard Drying Time (hours) >42.5 - 3[3]
Gloss (60°) 85-90>95[3]
Adhesion (Cross-hatch) GoodExcellent[3]
Experimental Protocol: Synthesis of a this compound-Modified Short Oil Alkyd Resin

This protocol is adapted from a standard two-stage alcoholysis-polyesterification process for synthesizing chain-stopped alkyd resins.[3][4]

Materials:

  • Soybean oil

  • Glycerol

  • Litharge (catalyst)

  • Phthalic anhydride

  • This compound

  • Xylene (for azeotropic removal of water)

  • Nitrogen gas supply

Procedure:

Stage 1: Alcoholysis (Monoglyceride Formation)

  • Charge a 5-necked round-bottom flask (equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser set for reflux) with soybean oil and glycerol.

  • Add a catalytic amount of litharge (approximately 0.05% of the oil weight).

  • Begin slow stirring and start purging the system with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to 240°C and maintain this temperature for approximately 3 hours to achieve full alcoholysis.

  • Monitor the reaction by taking samples periodically and testing for methanol solubility. The reaction is complete when 1 part of the reaction mixture dissolves completely in 3 parts of methanol.[3]

  • Once the alcoholysis is complete, cool the mixture to 160°C.

Stage 2: Polyesterification

  • To the cooled monoglyceride mixture, add the calculated amounts of phthalic anhydride and this compound. The amount of this compound will determine the final molecular weight and should be determined based on the desired resin properties.

  • Add a small amount of xylene to facilitate the removal of water of condensation via azeotropic distillation.

  • Slowly increase the temperature to 220°C.

  • Monitor the reaction by measuring the acid value and viscosity of the resin at regular intervals.

  • Continue the reaction until the acid value drops below 15 mg KOH/g.

  • Cool the resulting alkyd resin and dissolve it in a suitable solvent to the desired solid content.

Diagram of the Alkyd Resin Synthesis Workflow:

G cluster_stage1 Stage 1: Alcoholysis cluster_stage2 Stage 2: Polyesterification A Soybean Oil + Glycerol + Catalyst in Reactor B Heat to 240°C under N2 A->B C Methanol Solubility Test B->C D Monoglyceride Formed C->D E Add Phthalic Anhydride & This compound D->E Cool to 160°C F Heat to 220°C with Xylene E->F G Monitor Acid Value & Viscosity F->G H Final Alkyd Resin G->H

Caption: Workflow for the two-stage synthesis of a modified alkyd resin.

Application 2: PVC Heat Stabilizers

Metal salts of this compound, particularly those of zinc and calcium, can be used as effective heat stabilizers for polyvinyl chloride (PVC). During thermal processing, PVC degrades and releases hydrochloric acid (HCl), which can further catalyze degradation. The metal carboxylates act as HCl scavengers and can replace unstable chlorine atoms in the PVC polymer chain, thus improving the thermal stability of the material.[2][5]

Quantitative Data: Thermal Stability of PVC

Note: This data is based on the performance of p-tert-butylbenzoate salts.[2] Similar performance is expected for the ortho-isomer, though the steric hindrance might influence the reaction kinetics.

Stabilizer SystemThermal Stability Time at 175°C (minutes)
Unstabilized PVC < 10
Calcium/Zinc Stearate 60 - 75
Calcium/Zinc 2-tert-Butylbenzoate Composite > 90
Experimental Protocol: Synthesis of Zinc and Calcium 2-tert-Butylbenzoate for PVC Stabilization

This protocol describes a double decomposition (metathesis) reaction to synthesize the metal salts.[2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Zinc chloride (ZnCl₂)

  • Calcium chloride (CaCl₂)

  • Deionized water

  • Ethanol

Procedure:

Part A: Preparation of Sodium 2-tert-Butylbenzoate

  • In a beaker, dissolve a specific molar amount of this compound in ethanol.

  • In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution to the this compound solution while stirring.

  • Continue stirring until the acid is fully neutralized to form sodium 2-tert-butylbenzoate.

Part B: Synthesis of Metal Salts

  • For Zinc 2-tert-Butylbenzoate: Prepare an aqueous solution of zinc chloride (0.5 molar equivalents based on the starting acid).

  • For Calcium 2-tert-Butylbenzoate: Prepare an aqueous solution of calcium chloride (0.5 molar equivalents based on the starting acid).

  • Slowly add the respective metal chloride solution to the sodium 2-tert-butylbenzoate solution under vigorous stirring. A precipitate of the metal salt will form.

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted salts.

  • Dry the resulting zinc 2-tert-butylbenzoate or calcium 2-tert-butylbenzoate powder in an oven at 80-100°C until a constant weight is achieved.

Part C: Evaluation of Thermal Stability

  • The synthesized metal salts can be compounded with other auxiliary stabilizers (e.g., phosphites, epoxy soybean oil) to create a composite stabilizer package.[2]

  • This package is then mixed with PVC powder.

  • The thermal stability is evaluated using methods such as the oven-aging test at a specified temperature (e.g., 175-200°C), where the time until discoloration or degradation is measured.[6][7]

Diagram of the PVC Stabilizer Synthesis Pathway:

G cluster_neutralization Neutralization cluster_metathesis Double Decomposition cluster_application Application Acid 2-tert-Butylbenzoic Acid SodiumSalt Sodium 2-tert-Butylbenzoate Acid->SodiumSalt Base NaOH (aq) Base->SodiumSalt MetalSalt Zinc or Calcium 2-tert-Butylbenzoate (Precipitate) SodiumSalt->MetalSalt MetalChloride ZnCl2 or CaCl2 (aq) MetalChloride->MetalSalt StabilizedPVC Heat-Stabilized PVC MetalSalt->StabilizedPVC Compounding PVC PVC Resin PVC->StabilizedPVC

Caption: Synthesis pathway for metal salt-based PVC heat stabilizers.

Application 3: Nucleating Agent for Polypropylene

The aluminum salt of this compound can act as a nucleating agent for polypropylene (PP). Nucleating agents provide sites for the initiation of crystal growth during the cooling of the molten polymer. This results in a larger number of smaller spherulites, which can lead to improved mechanical properties and processing characteristics.[8][9]

Quantitative Data: Effect of Nucleating Agent on Polypropylene Properties

Note: This data is representative of the effects of aluminum p-tert-butylbenzoate (Al-PTBBA).[8] The ortho-isomer is expected to provide similar benefits.

PropertyUnnucleated PPPP with Nucleating Agent (0.2 wt%)
Crystallization Temperature (Tc) (°C) 110 - 115120 - 125
Flexural Modulus (MPa) ~1500~1700 (+13%)
Heat Deflection Temperature (°C) ~100~115 (+15%)
Molding Cycle Time BaseReduced by 10-20%
Experimental Protocol: Preparation of Aluminum 2-tert-Butylbenzoate and Evaluation in Polypropylene

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Aluminum sulfate (Al₂(SO₄)₃)

  • Polypropylene powder

  • Twin-screw extruder

  • Injection molding machine

Procedure:

Part A: Synthesis of Aluminum 2-tert-Butylbenzoate

  • Prepare sodium 2-tert-butylbenzoate as described in the PVC stabilizer protocol.

  • Prepare an aqueous solution of aluminum sulfate (1/6 molar equivalent based on the starting acid, as 3 moles of the salt are needed per mole of Al³⁺ from Al₂(SO₄)₃).

  • Slowly add the aluminum sulfate solution to the sodium 2-tert-butylbenzoate solution under vigorous stirring.

  • A precipitate of aluminum 2-tert-butylbenzoate will form. Continue stirring for 2-3 hours.

  • Filter, wash thoroughly with deionized water, and dry the product.

Part B: Compounding and Characterization

  • Dry-blend the polypropylene powder with the desired amount of the synthesized aluminum 2-tert-butylbenzoate (typically 0.1-0.5 wt%).

  • Melt-compound the mixture using a twin-screw extruder to ensure homogeneous dispersion of the nucleating agent.

  • Pelletize the extrudate.

  • Use an injection molding machine to produce test specimens (e.g., tensile bars, flexural bars).

  • Characterize the properties of the nucleated polypropylene using techniques such as Differential Scanning Calorimetry (DSC) to determine the crystallization temperature (Tc), and mechanical testing (tensile, flexural) according to standard methods (e.g., ASTM D638, D790).

Diagram of the Logical Relationship for Polypropylene Nucleation:

G A Addition of Aluminum 2-tert-Butylbenzoate to PP Melt B Increased Number of Nucleation Sites A->B C Formation of Smaller, More Uniform Spherulites B->C D Higher Crystallization Temperature (Tc) B->D E Improved Mechanical Properties (Stiffness, Hardness) C->E F Faster Solidification D->F G Reduced Molding Cycle Time F->G

Caption: Mechanism of action for this compound-based nucleating agents.

Additional Applications

  • Corrosion Inhibitors: Amine salts of this compound can be formulated into lubricants and coolants to act as corrosion inhibitors.[10][11] They function by forming a protective film on metal surfaces and by neutralizing acidic byproducts.[12] A typical concentration in an antifreeze concentrate would be in the range of 0.5 to 5.0 wt%.[11]

  • Metal-Organic Frameworks (MOFs): this compound can serve as an organic linker in the synthesis of MOFs. The bulky tert-butyl group can influence the pore size and topology of the resulting framework. Synthesis is typically carried out via solvothermal methods, reacting the acid with a metal salt (e.g., zinc acetate) in a high-boiling solvent like DMF at elevated temperatures.[13][14] Characterization would involve techniques like single-crystal X-ray diffraction, powder X-ray diffraction, and gas sorption analysis to determine the structure and porosity.[15][16]

Safety Information

This compound may cause irritation to the eyes, skin, and respiratory system. It is recommended to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area. Avoid inhalation of dust and direct contact with skin and eyes.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-tert-Butylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are:

  • Directed ortho-Metalation (DoM): This is a highly regioselective method that utilizes a directing group to lithiate the ortho position of an aromatic ring, which is then carboxylated. For this compound, starting materials like tert-butylbenzene can be used with a suitable directing group, or benzoic acid itself can direct the metalation.[1]

  • Grignard Reaction: This classic method involves the formation of a Grignard reagent from an ortho-substituted halo-tert-butylbenzene (e.g., 2-tert-butylbromobenzene) followed by reaction with carbon dioxide.[2][3]

  • Oxidation of 2-tert-Butyltoluene: This method involves the oxidation of the methyl group of 2-tert-butyltoluene to a carboxylic acid, typically using strong oxidizing agents or catalytic air oxidation. While much of the literature focuses on the para-isomer, the principles can be adapted for the ortho-isomer.[4][5]

Q2: My Grignard reaction for this compound is not starting. What are the likely causes?

A2: The most common reason for a Grignard reaction failing to initiate is the presence of moisture or an oxide layer on the magnesium. Ensure all glassware is rigorously dried, and use anhydrous solvents.[6][7] The magnesium turnings should be fresh and shiny. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary.[7] The presence of a cloudy or brownish precipitate is a visual indicator that the Grignard reagent formation has initiated.[8]

Q3: I'm observing a low yield in my Directed ortho-Metalation (DoM) reaction. What can I do to improve it?

A3: Low yields in DoM can be due to several factors. The choice of the organolithium base is critical; stronger bases like sec-butyllithium or tert-butyllithium are often more effective than n-butyllithium.[9] The reaction temperature must be carefully controlled, typically at low temperatures (-78 °C) to prevent side reactions. The purity of the starting material and the anhydrous nature of the reaction conditions are paramount.

Q4: What are common byproducts in the synthesis of this compound?

A4: In Grignard reactions, a common byproduct is the biphenyl derivative formed from the coupling of the Grignard reagent with the starting aryl halide (Wurtz-type coupling).[8] In Friedel-Crafts type reactions (which can be a route to the starting materials), over-alkylation or isomerization can occur. During oxidation of 2-tert-butyltoluene, incomplete oxidation can lead to the formation of 2-tert-butylbenzaldehyde or 2-tert-butylbenzyl alcohol.

Q5: How can I purify the final this compound product?

A5: Recrystallization is a highly effective method for purifying solid this compound.[8] A suitable solvent is one in which the acid is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing benzoic acid derivatives include aqueous ethanol, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane).[10]

Troubleshooting Guides

Issue 1: Low Yield in Grignard Synthesis
Symptom Possible Cause Troubleshooting Action
Reaction fails to initiate (no color change or heat evolution).1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer).1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent. 2. Use fresh, shiny magnesium turnings. Activate with a crystal of iodine or a small amount of 1,2-dibromoethane.[7]
Low yield of carboxylic acid after carbonation.1. Incomplete formation of the Grignard reagent. 2. Reaction with atmospheric CO2 or moisture during transfer. 3. Formation of biphenyl byproduct.[8]1. Ensure the Grignard reagent has fully formed before carbonation. Titration of an aliquot can confirm the concentration. 2. Perform the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). 3. Add the aryl halide slowly to the magnesium to maintain a low concentration of the halide.
Formation of a significant amount of a non-acidic byproduct.Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.Maintain a gentle reflux during Grignard formation and avoid excessive heating. Ensure a slight excess of magnesium.
Issue 2: Low Yield in Directed ortho-Metalation (DoM)
Symptom Possible Cause Troubleshooting Action
Incomplete deprotonation of the aromatic ring.1. Insufficiently strong organolithium base. 2. Reaction temperature is too high.1. Consider using a stronger base like sec-butyllithium or tert-butyllithium in the presence of a chelating agent like TMEDA.[9] 2. Maintain the reaction at a low temperature (e.g., -78 °C) to favor the thermodynamic product.
Formation of multiple products.Reaction of the organolithium reagent with the directing group.Choose a directing group that is stable to the organolithium reagent under the reaction conditions. Amide and methoxy groups are common choices.[11]
Low yield after quenching with CO2.Inefficient trapping of the aryllithium intermediate.Use a large excess of freshly crushed dry ice and ensure vigorous stirring during the addition of the aryllithium solution.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 2-tert-Butylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Dry ice (solid CO2)

  • Hydrochloric acid (e.g., 6 M)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 2-tert-butylbromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the bromide solution to the magnesium and gently warm to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate initiation.[12]

    • Add the remaining 2-tert-butylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Carbonation:

    • Cool the Grignard reagent to room temperature.

    • In a separate beaker, place a large excess of crushed dry ice.

    • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.[8]

    • Allow the excess dry ice to sublime.

  • Work-up and Purification:

    • Slowly add 6 M hydrochloric acid to the reaction mixture until the solution is acidic to litmus paper. This will protonate the carboxylate salt and dissolve any unreacted magnesium.[12]

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol or heptane).

Protocol 2: Synthesis of this compound via Directed ortho-Metalation

Materials:

  • tert-Butylbenzene

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (e.g., 6 M)

Procedure:

  • ortho-Lithiation:

    • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

    • Add TMEDA (1.2 equivalents) and tert-butylbenzene (1.0 equivalent).

    • Slowly add s-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation:

    • In a separate flask, place a large excess of freshly crushed dry ice.

    • Cannulate the cold aryllithium solution onto the dry ice with vigorous stirring.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

    • Quench the reaction by the slow addition of 6 M HCl until the solution is acidic.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify by recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on the Oxidation of p-tert-Butyltoluene

CatalystTemperature (°C)Air Flow Rate (mL/min)Reaction Time (h)Conversion of PTBT (%)Yield of PTBA (%)Reference
Cobalt acetylacetonate(II)150150854.994.8[4][11]
Co(AC)2 with H2O2---97.6689.20[4]
Cobalt acetate130--Increased with time-[5]

Note: PTBT = p-tert-butyltoluene, PTBA = p-tert-butylbenzoic acid. Data for the ortho-isomer is less prevalent in the literature, but similar trends are expected.

Visualizations

experimental_workflow_grignard cluster_prep Grignard Reagent Preparation cluster_reaction Carboxylation cluster_workup Work-up & Purification A 2-tert-Butylbromobenzene + Mg in Anhydrous Ether B Initiation with Iodine/ Gentle Heating A->B C Reflux to Form 2-tert-Butylmagnesium Bromide B->C D Pour Grignard Reagent onto excess Dry Ice (CO2) C->D Reaction E Acidic Work-up (e.g., HCl) D->E Quenching F Extraction with Ether E->F G Drying and Solvent Removal F->G H Recrystallization G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.

troubleshooting_low_yield Start Low Yield Observed Check_Reagents Verify Reagent & Glassware Integrity (Anhydrous? Pure?) Start->Check_Reagents Fix_Reagents Dry Glassware Thoroughly Use Anhydrous Reagents Check_Reagents->Fix_Reagents No Check_Conditions Review Reaction Conditions (Temp? Time? Stoichiometry?) Check_Reagents->Check_Conditions Yes Rerun Re-run Experiment Fix_Reagents->Rerun Fix_Conditions Adjust Molar Ratios Optimize Temperature & Time Check_Conditions->Fix_Conditions No Check_Workup Analyze Work-up & Purification (Efficient Extraction?) Check_Conditions->Check_Workup Yes Fix_Conditions->Rerun Fix_Workup Optimize Extraction & Recrystallization Check_Workup->Fix_Workup No Improved Yield Improved Check_Workup->Improved Yes Fix_Workup->Rerun Rerun->Improved

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Purification of Crude 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-tert-Butylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-tert-butyltoluene, byproducts from side reactions, and residual solvents from the synthesis. If the synthesis involves oxidation of 2-tert-butyltoluene, partially oxidized intermediates like 2-tert-butylbenzaldehyde may also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective methods for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can identify the presence of impurities by comparing the sample spectrum to that of a pure standard. Melting point analysis is also a useful indicator; a sharp melting point range close to the literature value suggests high purity.

Q4: What are the general solubility properties of this compound?

A4: this compound is a colorless to pale yellow crystalline powder. It is generally insoluble in water but soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling The solution is not sufficiently saturated.- Reduce the solvent volume by gentle heating and evaporation. - Scratch the inside of the flask with a glass stirring rod at the meniscus to induce nucleation. - Add a seed crystal of pure this compound.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.- Attempt a preliminary purification step, such as a liquid-liquid extraction, to remove gross impurities. - Try a different solvent system.
Low Recovery of Purified Product Too much solvent was used during dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask). - Add a small excess of hot solvent before filtration to ensure the product remains in solution.
Incomplete crystallization.Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.
Colored Impurities Remain in Crystals The impurities were not effectively removed.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Flash Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of this compound from Impurities The eluent system is not optimized.- Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.3 for this compound. - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Streaking or Tailing of the Product Band The carboxylic acid group is interacting with the acidic silica gel.Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent to suppress this interaction.
The sample was overloaded on the column.Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 30:1 to 50:1 ratio of silica gel to crude product by weight for easy separations).
Collected Fractions are Still Impure Fractions were collected in too large of volumes.Collect smaller fractions to improve the resolution of the separation.
Overlapping peaks of the product and impurities.Re-run the chromatography with a shallower solvent gradient or a different solvent system to improve separation.

Quantitative Data

Due to the limited availability of specific quantitative data for the purification of this compound in the searched literature, the following table provides illustrative data based on typical purifications of similar aromatic carboxylic acids.

Purification Method Initial Purity (Typical) Final Purity (Achievable) Typical Yield Notes
Recrystallization 85-95%>99%70-90%Highly dependent on the choice of solvent and the nature of the impurities. A second recrystallization may be necessary for very impure samples.
Flash Column Chromatography 70-90%>98%60-85%Effective for separating impurities with different polarities. Yield can be affected by the difficulty of the separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Based on general solubility principles for benzoic acids, a mixed solvent system like ethanol/water or a single solvent such as toluene could be effective. To determine the best solvent, perform small-scale solubility tests. The ideal solvent will dissolve the crude product when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of this compound

This protocol is a general procedure and should be optimized using TLC analysis first.

  • Eluent Selection: Using TLC, determine a suitable solvent system. A good starting point for aromatic acids is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 90:10:0.1 hexanes:ethyl acetate:acetic acid). Adjust the polarity to achieve an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow_recrystallization start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Cool to Induce Crystallization hot_filter->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end Pure this compound dry->end troubleshooting_recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_1 Reduce Solvent Volume no_crystals->sol_1 sol_2 Scratch Flask no_crystals->sol_2 sol_3 Add Seed Crystal no_crystals->sol_3 sol_4 Cool Slowly no_crystals->sol_4 sol_5 Use Lower Boiling Point Solvent oiling_out->sol_5 sol_6 Use Different Solvent System oiling_out->sol_6 sol_7 Use Minimal Hot Solvent low_yield->sol_7 sol_8 Preheat Funnel low_yield->sol_8 sol_9 Ensure Thorough Cooling low_yield->sol_9

References

Technical Support Center: Synthesis of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-tert-Butylbenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory-scale synthesis routes for this compound are:

  • Friedel-Crafts Alkylation of Toluene followed by Oxidation: This two-step process involves the tert-butylation of toluene to form a mixture of tert-butyltoluene isomers, followed by the oxidation of the methyl group to a carboxylic acid.

  • Grignard Reaction: This method involves the formation of a Grignard reagent from 2-bromotoluene, which is then reacted with carbon dioxide to yield the desired carboxylic acid.

Q2: What are the most common side products I should be aware of?

A2: The side products largely depend on the chosen synthesis route.

  • Friedel-Crafts/Oxidation Route: The primary side products are isomers of the desired product, namely 3-tert-butylbenzoic acid and 4-tert-butylbenzoic acid, arising from the initial alkylation step. Poly-alkylated species such as 2,4-di-tert-butylbenzoic acid can also be formed. Incomplete oxidation can lead to the presence of 2-tert-butylbenzaldehyde or 2-tert-butylbenzyl alcohol.

  • Grignard Route: The most common side product is 2,2'-dimethylbiphenyl, formed by the coupling of the Grignard reagent with unreacted 2-bromotoluene. Benzene can also be formed if the Grignard reagent is quenched by a proton source, such as water.

Q3: How can I minimize the formation of isomeric side products in the Friedel-Crafts alkylation of toluene?

A3: The distribution of tert-butyltoluene isomers is influenced by reaction conditions. While the para-isomer is often favored thermodynamically, optimizing for the ortho-isomer can be challenging. Using specific zeolite catalysts can improve selectivity towards the para-isomer, but achieving high ortho-selectivity with traditional Lewis acids is difficult. Temperature can also play a role; lower temperatures may favor the kinetically controlled ortho product, while higher temperatures favor the thermodynamically more stable meta and para isomers.[1]

Q4: My Grignard reaction is not initiating. What should I do?

A4: Difficulty in initiating a Grignard reaction is a common issue. Ensure all glassware is rigorously dried, and the solvent is anhydrous. The surface of the magnesium turnings can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.

Q5: During the oxidation of o-tert-butyltoluene, my reaction seems to stall or produce a mixture of products. What could be the cause?

A5: Incomplete or non-selective oxidation can be due to several factors. The strength of the oxidizing agent, reaction temperature, and reaction time are critical. Insufficient oxidant or reaction time will lead to the presence of intermediates like 2-tert-butylbenzaldehyde and 2-tert-butylbenzyl alcohol. Conversely, harsh conditions can lead to over-oxidation and degradation of the aromatic ring. The choice of catalyst and solvent system is also crucial for achieving high selectivity and yield.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause(s) Suggested Solution(s)
Friedel-Crafts/Oxidation Route: Low overall yield after both steps.1. Poor ortho-selectivity in alkylation: The initial Friedel-Crafts reaction produced a low percentage of the desired o-tert-butyltoluene isomer.[3] 2. Inefficient Oxidation: The oxidation of the methyl group did not go to completion. 3. Product Loss During Workup: Significant loss of product during extraction and purification steps.1. Optimize Alkylation: While challenging, explore different Lewis acid catalysts and lower reaction temperatures to potentially favor the ortho isomer. Be prepared for isomeric separation. 2. Optimize Oxidation: Ensure a sufficient amount of oxidizing agent is used and allow for adequate reaction time. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material and intermediates. 3. Refine Workup: Perform careful extractions at the appropriate pH to ensure the carboxylic acid is in its salt form (aqueous layer) or free acid form (organic layer). Minimize transfers and use appropriate recrystallization solvents to maximize recovery.
Grignard Route: Low yield of the final carboxylic acid.1. Incomplete Grignard Reagent Formation: The Grignard reagent was not formed in high yield due to moisture, inactive magnesium, or side reactions. 2. Premature Quenching of Grignard Reagent: The Grignard reagent reacted with atmospheric CO₂ or moisture before the addition of the CO₂ source. 3. Inefficient Carboxylation: The reaction with carbon dioxide was incomplete.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Activate the magnesium as described in the FAQs. Add the aryl halide slowly to the magnesium to maintain a low concentration and minimize coupling side reactions. 2. Maintain Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas like nitrogen or argon. 3. Optimize Carboxylation: Use freshly crushed dry ice and add the Grignard reagent slowly to an excess of the dry ice with vigorous stirring.
Issue 2: Presence of Significant Impurities in the Final Product
Symptom Side Product(s) Detected Suggested Solution(s)
Friedel-Crafts/Oxidation Route: Multiple peaks in GC/HPLC analysis of the final product.1. Isomeric tert-Butylbenzoic Acids: 3-tert-butylbenzoic acid and 4-tert-butylbenzoic acid. 2. Poly-alkylated Products: e.g., 2,4-di-tert-butylbenzoic acid. 3. Incomplete Oxidation Products: 2-tert-butylbenzaldehyde, 2-tert-butylbenzyl alcohol.1. Purification: Isomeric acids can be difficult to separate. Fractional crystallization or preparative chromatography may be necessary. 2. Control Alkylation: Use a molar excess of toluene relative to the tert-butylating agent to minimize polyalkylation. 3. Drive Oxidation to Completion: Increase the amount of oxidizing agent or prolong the reaction time. Monitor the reaction to ensure full conversion.
Grignard Route: Presence of a non-acidic, high-boiling impurity.2,2'-Dimethylbiphenyl: Formed from the coupling of the Grignard reagent with unreacted 2-bromotoluene.1. Slow Addition: Add the 2-bromotoluene slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Temperature Control: Avoid excessive heating during Grignard formation, as higher temperatures can promote the coupling reaction. 3. Purification: This non-acidic byproduct can be easily removed from the desired carboxylic acid by acid-base extraction. The benzoic acid will be extracted into the aqueous base, leaving the biphenyl in the organic layer.

Quantitative Data on Side Products

The following table summarizes typical side product distributions for the synthesis of tert-butylated aromatics. Note that specific yields can vary significantly based on the exact experimental conditions.

Synthesis Route Starting Material Desired Product Common Side Product(s) Typical Side Product Yield/Distribution
Friedel-Crafts Alkylation Toluene & tert-Butyl Alcohol/Chlorideo-tert-Butyltoluenem-tert-Butyltoluene, p-tert-ButyltolueneThe formation of the para-isomer is often favored. The ortho-isomer is typically a minor product. In some studies, no ortho-isomer was detected at all due to steric hindrance.[4]
Grignard Reaction 2-BromotolueneThis compound2,2'-DimethylbiphenylThe yield of biphenyl-type side products can range from trace amounts to over 5-10% depending on reaction conditions. Slow addition of the halide and controlled temperature are key to minimizing this.
Oxidation o-tert-ButyltolueneThis compound2-tert-ButylbenzaldehydeThe amount of intermediate aldehyde can vary. In well-optimized reactions, it should be a minor component (<5%).

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis starting from 2-bromotoluene.

1. Formation of the Grignard Reagent:

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Dissolve 2-bromotoluene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 2-bromotoluene solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once the reaction initiates (indicated by cloudiness and bubbling), add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

2. Carboxylation:

  • Cool the Grignard reagent solution to room temperature.

  • In a separate beaker, place an excess of freshly crushed dry ice.

  • Slowly pour the Grignard reagent onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

3. Work-up and Purification:

  • Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the benzoate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with water and then extract the desired product into an aqueous solution of sodium hydroxide.

  • Separate the aqueous layer (containing the sodium 2-tert-butylbenzoate) and wash it with diethyl ether to remove any non-acidic impurities (like 2,2'-dimethylbiphenyl).

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water or heptane) for further purification.

Protocol 2: Synthesis of this compound via Oxidation of o-tert-Butyltoluene

This protocol outlines the oxidation of the methyl group of o-tert-butyltoluene.

1. Oxidation Reaction:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-tert-butyltoluene in a suitable solvent such as acetic acid or a mixture of pyridine and water.

  • Add the oxidizing agent (e.g., potassium permanganate or a cobalt catalyst with an oxygen source) in portions to control the exothermic reaction.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

2. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • If potassium permanganate was used, filter off the manganese dioxide formed.

  • Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash with water.

  • Purify the product by recrystallization from an appropriate solvent system.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound Start Start Synthesis Problem Encountering Issue? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes Success Successful Synthesis Problem->Success No IdentifyRoute Identify Synthesis Route LowYield->IdentifyRoute ImpureProduct->IdentifyRoute FriedelCrafts Friedel-Crafts/ Oxidation IdentifyRoute->FriedelCrafts Route 1 Grignard Grignard Reaction IdentifyRoute->Grignard Route 2 TroubleshootFC Troubleshoot Friedel-Crafts/ Oxidation Issues FriedelCrafts->TroubleshootFC TroubleshootGrignard Troubleshoot Grignard Reaction Issues Grignard->TroubleshootGrignard Optimize Optimize Conditions TroubleshootFC->Optimize TroubleshootGrignard->Optimize Optimize->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Grignard_Side_Products cluster_grignard Grignard Synthesis Pathway A 2-Bromotoluene + Mg B Grignard Reagent (2-Methylphenylmagnesium bromide) A->B Formation C Desired Product: This compound B->C + CO2, then H3O+ D Side Product: 2,2'-Dimethylbiphenyl B->D + 2-Bromotoluene (Coupling) E Side Product: Benzene B->E + H2O (Quenching)

Caption: Signaling pathway of the Grignard reaction for this compound synthesis and its major side products.

References

Technical Support Center: 2-tert-Butylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-tert-Butylbenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Grignard Synthesis Route

Q1: My Grignard reaction to synthesize this compound is not starting. What are the common causes?

Several factors can prevent the initiation of a Grignard reaction. The most common issues include:

  • Presence of Moisture: Grignard reagents are highly reactive towards protic sources like water.[1] Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., in a desiccator), and use anhydrous solvents. Even atmospheric moisture can inhibit the reaction.[2]

  • Magnesium Surface Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the alkyl or aryl halide.[1] Activating the magnesium surface by crushing it physically, using a crystal of iodine, or applying sonication can help initiate the reaction.[1][2]

  • Poor Quality Reagents: The purity of the starting halide and the solvent is crucial. Impurities can quench the Grignard reagent as it forms.

Q2: I'm experiencing a low yield in my Grignard synthesis. What are the likely reasons?

Low yields often stem from side reactions that consume the Grignard reagent. Key culprits include:

  • Reaction with Acidic Protons: Grignard reagents are strong bases and will react with any acidic protons present, including those from water, alcohols, or terminal alkynes.

  • Unwanted Coupling Reactions: A common side reaction is the formation of a biphenyl-type byproduct from the coupling of the Grignard reagent with unreacted starting halide. This impurity is typically non-polar and can be removed during the extraction process.

  • Incomplete Reaction with CO₂: Ensure the carbon dioxide source (dry ice) is in excess and that the Grignard solution is added slowly to prevent localized warming, which can lead to side reactions. The Grignard reagent reacts with CO₂ to form a carboxylate salt, which is then protonated in an acidic workup.

Friedel-Crafts Synthesis Route

Q3: My Friedel-Crafts alkylation/acylation is giving a low yield. What should I check?

Low yields in Friedel-Crafts reactions for synthesizing substituted benzoic acids are often traced back to several key factors:

  • Catalyst Deactivation: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water will react with and deactivate the catalyst.[3]

  • Incorrect Stoichiometry: More than a catalytic amount of the Lewis acid is required because it forms a complex with the carbonyl group of the product. A slight excess is often necessary to drive the reaction to completion.[3]

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the reaction, leading to lower reaction rates and yields compared to less hindered substrates.[4] Careful optimization of the catalyst, solvent, and temperature is crucial to overcome this.[4]

  • Suboptimal Temperature: While heating is often required to overcome the activation energy, excessively high temperatures can promote side reactions and decomposition.[3]

Q4: I'm observing unexpected byproducts in my Friedel-Crafts reaction. What could be forming?

The formation of multiple products can be a significant issue. Potential byproducts include:

  • Isomer Formation: While the ortho-isomer is desired, small amounts of the para-isomer can sometimes form. Reaction conditions, particularly the choice of catalyst and solvent, can influence the regioselectivity.[3]

  • Dealkylation: The tert-butyl group can be cleaved under strong Lewis acid conditions and elevated temperatures, leading to the formation of a tert-butyl carbocation. This can result in undesired byproducts from the alkylation of starting materials or the solvent.[4]

  • Over-alkylation: The product of the initial alkylation is often more nucleophilic than the starting material, which can lead to the addition of more alkyl groups to the aromatic ring.[5] Exploiting steric hindrance can help limit this polysubstitution.[5][6]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound starting from 1-bromo-2-tert-butylbenzene.

Materials:

  • Magnesium turnings

  • 1-bromo-2-tert-butylbenzene

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.

  • Grignard Reagent Formation: Add a solution of 1-bromo-2-tert-butylbenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium turnings. If the reaction does not start (indicated by cloudiness and spontaneous boiling of the ether), gently warm the flask or add a small crystal of iodine.[2] Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Carboxylation: After the magnesium has been consumed, cool the reaction mixture in an ice bath. Crush an excess of dry ice and cautiously add it in small portions to the vigorously stirred Grignard solution. Alternatively, pour the Grignard solution slowly onto a beaker filled with crushed dry ice.

  • Workup: Once the excess dry ice has sublimed, slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium carboxylate salt and dissolve any unreacted magnesium.[2]

  • Extraction: Transfer the mixture to a separatory funnel. The this compound will be in the ether layer. Wash the ether layer with water. Extract the ether layer with an aqueous NaOH solution to convert the carboxylic acid to its water-soluble sodium salt.

  • Isolation: Separate the aqueous layer and cool it in an ice bath. Acidify the solution by slowly adding concentrated HCl until a precipitate forms.[3]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.[2] The crude product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.[3]

Protocol 2: Synthesis via Friedel-Crafts Alkylation and Oxidation

This protocol involves the Friedel-Crafts alkylation of benzene followed by oxidation. A more direct carboxylation is difficult due to the deactivating nature of the carboxyl group.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • tert-Butyl chloride

  • Potassium permanganate (KMnO₄) or another suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite

Procedure:

  • Alkylation Setup: In a fume hood, equip a dry flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture.

  • Friedel-Crafts Reaction: Suspend anhydrous AlCl₃ in excess anhydrous benzene and cool the mixture in an ice bath.[5] Add tert-butyl chloride dropwise from the funnel with efficient stirring. HCl gas will be evolved.

  • Reaction Quench: After the addition is complete, allow the mixture to stir at room temperature. Quench the reaction by carefully pouring the mixture over ice and adding HCl to dissolve the aluminum salts.

  • Isolation of t-Butylbenzene: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Purify the resulting tert-butylbenzene by distillation.

  • Oxidation: The tert-butylbenzene is then oxidized to this compound. This is a challenging step due to the stability of the tert-butyl group. Strong oxidation conditions (e.g., alkaline KMnO₄ under heat) are required to oxidize the methyl groups of a toluene derivative, but oxidizing the benzene ring itself is a risk. Note: This route is less direct and potentially lower yielding for the ortho isomer specifically compared to the Grignard route.

Quantitative Data Summary

The following tables provide guideline parameters for related synthesis reactions. Optimal conditions for this compound may need to be determined empirically.

Table 1: Friedel-Crafts Acylation Parameters (General)

ParameterCondition 1Condition 2YieldReference
Molar Ratio (Substrate:Acyl Halide:AlCl₃)3:1:2.21.5:1:1.1~85-95%[3]
Reaction Temperature40-60°C70-80°C (Reflux)Moderate to Good[3]

Table 2: Oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid

ParameterValueResultReference
CatalystCobalt acetylacetonate(II)-[7]
OxidantAir-[7]
Temperature150°CPTBT Conversion: 54.9%[7]
Reaction Time8 hoursPTBA Yield: 94.8%[7]

Visual Guides

Troubleshooting_Workflow start Low Yield or Reaction Failure check_reagents 1. Check Reagent Quality & Glassware Dryness start->check_reagents reagents_ok Reagents/Glassware OK? check_reagents->reagents_ok fix_reagents Dry Glassware Thoroughly Use Anhydrous Reagents reagents_ok->fix_reagents No check_conditions 2. Review Reaction Conditions reagents_ok->check_conditions Yes rerun Re-run Experiment fix_reagents->rerun conditions_ok Conditions Correct? check_conditions->conditions_ok fix_conditions Adjust Temp, Time, & Molar Ratios conditions_ok->fix_conditions No check_workup 3. Analyze Workup & Purification conditions_ok->check_workup Yes fix_conditions->rerun workup_ok Extraction/Purification Efficient? check_workup->workup_ok fix_workup Optimize Extraction pH & Recrystallization Solvent workup_ok->fix_workup No workup_ok->rerun Yes fix_workup->rerun

Caption: Troubleshooting workflow for synthesis issues.

Grignard_Synthesis_Workflow start Start: Dry Glassware & Reagents formation 1. Form Grignard Reagent (Aryl Halide + Mg in Ether) start->formation carboxylation 2. Carboxylation (Add to excess Dry Ice) formation->carboxylation workup 3. Acidic Workup (Add HCl) carboxylation->workup extraction 4. Extraction (Isolate with NaOH (aq)) workup->extraction precipitation 5. Precipitation (Acidify aqueous layer) extraction->precipitation purification 6. Purify Product (Filter & Recrystallize) precipitation->purification end End Product: This compound purification->end

Caption: Experimental workflow for Grignard synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-tert-Butylbenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for the synthesis of this compound is significantly lower than expected. What are the common causes?

Low yields can arise from several factors depending on the synthetic route employed. The two primary methods for synthesizing this compound are:

  • Friedel-Crafts Alkylation of Toluene followed by Oxidation: This two-step process first synthesizes p-tert-butyltoluene, which is then oxidized to p-tert-butylbenzoic acid. While the para isomer is major, obtaining the ortho isomer (this compound) can be challenging.

  • Grignard Reaction: This method involves the reaction of a Grignard reagent, prepared from an appropriate halo-tert-butylbenzene, with carbon dioxide.

Troubleshooting for Low Yield:

Common CauseTroubleshooting Steps
Moisture Contamination (Both Routes) Ensure all glassware is oven-dried and cooled under a dry atmosphere. Use anhydrous solvents and reagents. Moisture deactivates both the Lewis acid catalyst in Friedel-Crafts reactions and the Grignard reagent.[1]
Poor Quality of Reagents (Both Routes) Use high-purity starting materials. Impurities can lead to side reactions and lower yields.[1]
Incorrect Stoichiometry (Friedel-Crafts) The molar ratio of reactants and the Lewis acid catalyst (e.g., AlCl₃) is critical. A common mistake is using an insufficient amount of catalyst, as it forms a complex with the product.[1]
Inefficient Grignard Reagent Formation Ensure the magnesium turnings are fresh and the surface is activated. A small crystal of iodine can help initiate the reaction. The reaction is sensitive to even trace amounts of water.[2][3]
Suboptimal Reaction Temperature For Friedel-Crafts alkylation, controlling the temperature is crucial to minimize side reactions.[4] The reaction is often exothermic. For the subsequent oxidation step, the temperature needs to be optimized to ensure good conversion without product degradation.[5]
Incomplete Carbonation of Grignard Reagent Use a large excess of freshly crushed dry ice (solid CO₂) to ensure complete reaction with the Grignard reagent.[3]
Inefficient Mixing Inadequate stirring can lead to localized overheating and incomplete reactions in both synthetic routes.[1]

Q2: I am observing the formation of multiple isomers and other side products. How can I improve the selectivity for this compound?

Side product formation is a common issue, particularly in Friedel-Crafts alkylation.

Troubleshooting for Poor Selectivity:

IssueCause & Optimization Strategy
Formation of meta and para Isomers (Friedel-Crafts) The methyl group of toluene is an ortho-, para- directing group.[6] Steric hindrance from the bulky tert-butyl group favors the para product.[7] To favor the ortho isomer, consider alternative strategies such as ortho-lithiation.
Carbocation Rearrangement (Friedel-Crafts) While the tert-butyl carbocation is relatively stable, under certain conditions, rearrangements can occur, leading to other alkylated products. Maintaining a low reaction temperature can help minimize this.[4]
Formation of Biphenyl (Grignard Reaction) An unwanted coupling reaction can lead to the formation of biphenyl as a major impurity. This can be minimized by slow, controlled addition of the alkyl halide to the magnesium turnings.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from 2-bromotoluene, which is first converted to a Grignard reagent and then reacted with carbon dioxide.

Step 1: Formation of the Grignard Reagent (2-tert-butylphenylmagnesium bromide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture with a drying tube.

  • Reactant Charging: Place magnesium turnings (1.1 eq) in the flask.

  • Initiation: Add a small portion of a solution of 2-tert-butylbromobenzene (1.0 eq) in anhydrous diethyl ether to the magnesium. If the reaction does not start, gently warm the flask or add a small iodine crystal.

  • Addition: Once the reaction begins, add the remaining 2-tert-butylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[8]

Step 2: Carbonation of the Grignard Reagent

  • Reaction Setup: In a separate large beaker, place a significant excess of freshly crushed dry ice.

  • Addition: Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring.

  • Hydrolysis: After the excess dry ice has sublimated, slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium salt of the carboxylic acid.[9]

Step 3: Isolation and Purification

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).[8]

  • Washing: Combine the organic extracts and wash them with a 5% aqueous NaOH solution. This will convert the benzoic acid into its sodium salt, which is soluble in the aqueous layer.

  • Acidification: Separate the aqueous layer and acidify it with concentrated HCl to precipitate the this compound.[3]

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry.[9]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.[10]

Protocol 2: Synthesis of p-tert-Butylbenzoic Acid via Friedel-Crafts Alkylation and Oxidation

This two-step protocol first describes the synthesis of p-tert-butyltoluene, a common precursor, which is then oxidized to p-tert-butylbenzoic acid. Note that this method primarily yields the para isomer.

Step 1: Friedel-Crafts Alkylation of Toluene

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Place the flask in an ice bath.

  • Reactant Charging: Add anhydrous toluene to the flask, followed by the slow and careful addition of anhydrous aluminum chloride (AlCl₃) with continuous stirring.

  • Addition of Alkylating Agent: Add tert-butyl chloride dropwise from the dropping funnel to the stirred toluene-AlCl₃ mixture over 15-20 minutes, maintaining the temperature between 0-5°C.[4]

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up: Slowly pour the reaction mixture over crushed ice and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the unreacted toluene by rotary evaporation. The crude p-tert-butyltoluene can be purified by fractional distillation.[7]

Step 2: Oxidation of p-tert-Butyltoluene

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine p-tert-butyltoluene, acetic acid (as a solvent), cobalt acetate (catalyst), and sodium bromide (initiator).[5]

  • Oxidation: Heat the mixture to the desired temperature (e.g., 130°C) and introduce a stream of air or oxygen.[5]

  • Monitoring: Monitor the reaction progress by techniques such as gas chromatography.

  • Isolation: After the reaction is complete, cool the mixture. The p-tert-butylbenzoic acid may precipitate upon cooling. The product can be isolated by filtration and purified by recrystallization.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize key quantitative data for the optimization of the synthesis of p-tert-butylbenzoic acid via the oxidation of p-tert-butyltoluene.

Table 1: Effect of Reaction Temperature on Oxidation

Temperature (°C)Conversion of p-tert-butyltoluene (%)Selectivity for p-tert-butylbenzoic acid (%)
110LowerHigh
130ModerateHigh
150HighModerate

Note: Higher temperatures generally increase the reaction rate but may lead to decreased selectivity due to side reactions.[5]

Table 2: Effect of Catalyst Loading on Oxidation

Catalyst Concentration (wt%)Conversion of p-tert-butyltoluene (%)
1Low
3Moderate
5High

Note: Increasing the catalyst concentration generally leads to a higher conversion rate.[5]

Visualizations

Experimental Workflow for Grignard Synthesis

Grignard_Workflow cluster_prep Step 1: Grignard Reagent Formation cluster_reaction Step 2: Carbonation cluster_purification Step 3: Isolation & Purification A Dry Glassware & Reagents B Mg Turnings in Flask A->B C Add 2-tert-butylbromobenzene in Anhydrous Ether B->C D Initiate & Reflux C->D E Pour Grignard Reagent onto Dry Ice D->E F Hydrolyze with HCl E->F G Extract with Ether F->G H Wash with NaOH (aq) G->H I Acidify Aqueous Layer H->I J Filter & Dry Solid I->J K Recrystallize J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_Grignard Grignard Route cluster_FC Friedel-Crafts Route Start Low Yield of This compound Q1 Which synthetic route was used? Start->Q1 G1 Check for Moisture (Anhydrous Conditions?) Q1->G1 Grignard FC1 Check for Moisture (Catalyst Deactivation?) Q1->FC1 Friedel-Crafts G2 Grignard Reagent Formation Issues? G1->G2 G3 Incomplete Carbonation? G2->G3 FC2 Incorrect Stoichiometry (Catalyst Amount?) FC1->FC2 FC3 Suboptimal Temperature? FC2->FC3

Caption: Decision tree for troubleshooting low yields in the synthesis of this compound.

References

preventing byproduct formation in Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during Friedel-Crafts alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Friedel-Crafts alkylation and what causes them?

A1: The two most common side reactions in Friedel-Crafts alkylation are polyalkylation and carbocation rearrangement.

  • Polyalkylation occurs because the initial alkyl group added to the aromatic ring is an electron-donating group, which activates the ring.[1][2] This makes the monoalkylated product more reactive than the starting material, leading to further alkylation and the formation of di-, tri-, or even higher alkylated products.[1][3]

  • Carbocation Rearrangement happens because the carbocation electrophile generated during the reaction can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one) through hydride or methyl shifts.[4][5][6] This results in the formation of isomeric products with a different alkyl structure than intended.[5] For example, reacting benzene with 1-chloropropane is expected to yield n-propylbenzene but instead primarily produces isopropylbenzene.[5][6]

Q2: How can I prevent polyalkylation in my reaction?

A2: There are several strategies to minimize polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the starting aromatic compound, the probability of the electrophile reacting with it rather than the monoalkylated product is statistically favored.[1][3]

  • Control Reaction Stoichiometry: Carefully controlling the molar ratio of the reactants can help favor monoalkylation.[1]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can decrease the rate of subsequent alkylation reactions.[1]

  • Perform Friedel-Crafts Acylation followed by Reduction: This is the most effective method. The acyl group introduced is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[1][7]

Q3: How do I avoid the formation of rearranged isomeric byproducts?

A3: The most reliable method to prevent carbocation rearrangements is to perform a Friedel-Crafts acylation followed by a reduction of the ketone product.[5][7] The electrophile in acylation, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[4][8] The ketone can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[5]

Q4: My Friedel-Crafts alkylation is not working at all. What are the possible reasons?

A4: Several factors can inhibit the reaction:

  • Deactivated Aromatic Ring: The reaction fails with aromatic rings containing strongly deactivating groups (e.g., -NO₂, -CF₃, -COR).[2][9]

  • Presence of -NH₂, -NHR, or -NR₂ Groups: Aromatic compounds with these substituents will not undergo Friedel-Crafts alkylation because the lone pair of electrons on the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring.[2][4]

  • Unsuitable Alkylating Agents: Aryl halides and vinyl halides cannot be used as they do not readily form carbocations.[4][10]

  • Poor Reagent Quality: Ensure that the Lewis acid catalyst is anhydrous and the other reagents and solvents are pure and dry.[11]

Q5: What are some "greener" or alternative catalysts to traditional Lewis acids like AlCl₃?

A5: There is a growing interest in more environmentally friendly catalysts for Friedel-Crafts reactions. These include:

  • Solid acid catalysts: Zeolites and modified clays are options that can be more easily separated from the reaction mixture and potentially reused.[10]

  • Milder Lewis acids or Brønsted acids: In some cases, particularly with activated benzene rings, milder Lewis acids (e.g., Zn(II) salts) or strong Brønsted acids can be used.[10][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Excessive Polyalkylation Products The monoalkylated product is more reactive than the starting material.1. Use a large excess of the aromatic substrate.[1] 2. Lower the reaction temperature.[1] 3. Use a less active catalyst.[1] 4. The most effective solution is to perform a Friedel-Crafts acylation followed by reduction.[1][7]
Formation of Isomeric Products (Rearrangement) The intermediate carbocation is rearranging to a more stable form.1. The best solution is to use Friedel-Crafts acylation followed by reduction, as the acylium ion does not rearrange.[5][7] 2. Use an alkylating agent that forms a stable carbocation that is not prone to further rearrangement (e.g., a tertiary alkyl halide).[13]
Low or No Product Yield 1. The aromatic ring is strongly deactivated.[2] 2. The aromatic ring contains an amine group (-NH₂, -NHR, -NR₂).[4] 3. Reagents or glassware are not anhydrous.[11] 4. The catalyst is not active enough.1. Friedel-Crafts alkylation is not suitable for strongly deactivated rings; consider an alternative synthetic route.[11] 2. Protect the amine group or choose a different synthetic pathway. 3. Ensure all glassware is flame- or oven-dried and use fresh, anhydrous reagents and solvents.[11] 4. Consider using a more active Lewis acid or increasing the reaction temperature, while monitoring for byproduct formation.[11]
Formation of O-alkylated byproduct (e.g., with phenols) The oxygen atom of the hydroxyl group is also nucleophilic.1. The choice of catalyst can influence the ratio of C-alkylation to O-alkylation.[10] 2. Adjusting the reaction temperature and time may influence the product distribution as O-alkylation can be kinetically favored.[10]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene to Acetophenone

This protocol is a representative example of a Friedel-Crafts acylation reaction.

  • Preparation: In a dry, round-bottom flask equipped with a dropping funnel and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) and dichloromethane. Cool the suspension in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of acetyl chloride in dichloromethane.

  • Reaction: Slowly add the acetyl chloride solution to the stirred AlCl₃ suspension. After the addition is complete, add anhydrous benzene dropwise via the dropping funnel while maintaining the temperature below 10°C.

  • Stirring: Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield acetophenone.[1]

Protocol 2: Clemmensen Reduction of Acetophenone to Ethylbenzene

This protocol outlines the reduction of the ketone product from acylation to the corresponding alkylbenzene.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene, and acetophenone.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.

  • Cooling and Separation: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Washing: Wash the organic layer with water, a saturated sodium bicarbonate solution, and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by distillation to yield ethylbenzene.[1]

Visual Guides

Friedel_Crafts_Troubleshooting start Start: Friedel-Crafts Alkylation check_byproducts Analyze Product Mixture: Identify Byproducts start->check_byproducts polyalkylation Issue: Polyalkylation check_byproducts->polyalkylation Multiple alkyl groups? rearrangement Issue: Isomeric Products (Rearrangement) check_byproducts->rearrangement Isomeric products? no_reaction Issue: Low/No Yield check_byproducts->no_reaction Low/no conversion? end Desired Product check_byproducts->end Clean product? solution_poly Solution: - Use excess aromatic substrate - Lower temperature - Use milder catalyst - Switch to Acylation-Reduction polyalkylation->solution_poly solution_rearrange Solution: Switch to Friedel-Crafts Acylation followed by Reduction rearrangement->solution_rearrange solution_no_reaction Troubleshoot: - Check for deactivating groups - Ensure anhydrous conditions - Verify catalyst activity no_reaction->solution_no_reaction solution_poly->end solution_rearrange->end solution_no_reaction->start Re-run experiment

Caption: Troubleshooting workflow for byproduct formation in Friedel-Crafts alkylation.

Acylation_Reduction_Pathway start Aromatic Ring + Acyl Halide acylation Friedel-Crafts Acylation (Lewis Acid Catalyst) start->acylation ketone Intermediate: Acyl Aromatic Ketone (Deactivated Ring) acylation->ketone no_poly Prevents Polyalkylation acylation->no_poly no_rearrange No Rearrangement ketone->no_rearrange reduction Reduction (e.g., Clemmensen or Wolff-Kishner) ketone->reduction product Final Product: Alkyl-Substituted Aromatic Ring reduction->product

Caption: Logical workflow for obtaining unrearranged, mono-alkylated products.

References

Technical Support Center: Recrystallization of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-tert-Butylbenzoic acid. It includes troubleshooting advice for common experimental issues, frequently asked questions, a detailed experimental protocol, and solubility data.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal solvent for recrystallizing this compound? A1: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, which is soluble in organic solvents like alcohols and ethers but insoluble in water, a mixed solvent system is often effective.[1] A good starting point is a mixture of a polar solvent in which the acid is soluble (e.g., ethanol, methanol, or acetone) and an anti-solvent in which it is less soluble (e.g., water or a non-polar solvent like hexane). The optimal solvent or solvent mixture often needs to be determined experimentally.

  • Q2: How do I choose the right solvent system? A2: The principle of "like dissolves like" is a useful starting point. Since this compound has a carboxylic acid group, polar solvents are a good choice. To find the best system, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature. For a mixed solvent system, the compound should be very soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "anti-solvent").

  • Q3: What is "oiling out" and how can I prevent it? A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of forming crystals.[1][2] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this, you can add more solvent to lower the saturation temperature, or allow the solution to cool more slowly.[1][3] Using a different solvent system with a lower boiling point can also be effective.

  • Q4: My crystals are very fine or look like a powder. How can I get larger crystals? A4: The formation of small crystals is typically due to rapid cooling of the solution.[4] To encourage the growth of larger, purer crystals, allow the solution to cool slowly and without disturbance.[4][5] You can achieve this by insulating the flask or letting it cool to room temperature before placing it in an ice bath.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.[1][6] - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.[7][8]
The compound "oils out" instead of crystallizing. - The solution is cooling too quickly. - The concentration of the solute is too high. - The boiling point of the solvent is above the melting point of the compound. - High levels of impurities are present.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][2][3] - Consider using a different solvent or solvent system with a lower boiling point.[3] - If impurities are suspected, consider a preliminary purification step like charcoal treatment.[8]
Low yield of recovered crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with too much cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product.[7] - Ensure the filtration apparatus is pre-heated before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.[7] - Cool the filtrate in an ice bath to recover a second crop of crystals.
The recrystallized product is not pure (e.g., broad or low melting point). - The cooling process was too rapid, trapping impurities. - The chosen solvent was not appropriate, and impurities co-crystallized.- Repeat the recrystallization process, ensuring slow cooling. - Experiment with different recrystallization solvents or solvent systems.

Solubility Data

Solubility of para-tert-Butylbenzoic Acid in Various Solvents (as a proxy)

SolventTemperature (°C)Solubility (mole fraction)
Methanol20Data not available
60Data not available
Ethanol20Data not available
60Data not available
Toluene20Data not available
60Data not available
Hexane20Data not available
60Data not available

Note: The table above is a template. Specific solubility data for this compound should be determined experimentally. The provided search results contain detailed solubility data for the para-isomer which can be consulted for more specific values.[9][10]

Based on general chemical principles, this compound is soluble in alcohols, ethers, and chlorinated hydrocarbons, and insoluble in water.[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system (e.g., Ethanol/Water).

Materials:

  • Crude this compound

  • Ethanol (or another suitable polar solvent)

  • Deionized water (or a suitable anti-solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing the dissolved acid into the heated flask.

  • Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated. If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for some time. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the general experimental protocol for recrystallization.

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No filter Filter and Dry Crystals crystals_form->filter Yes too_much_solvent Too much solvent? no_crystals->too_much_solvent oil_out->crystals_form No oiling_out_issue Oiling Out Occurs oil_out->oiling_out_issue Yes reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out_issue->reheat_add_solvent end Pure Crystals filter->end evaporate Evaporate Excess Solvent too_much_solvent->evaporate Yes supersaturated Supersaturated? too_much_solvent->supersaturated No evaporate->cool induce Induce Crystallization (Scratch/Seed) supersaturated->induce Yes induce->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Protocol start Start dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes induce 3. Induce Crystallization (Add Anti-Solvent if needed) hot_filter_q->induce No hot_filter->induce cool_slowly 4. Slow Cooling to Room Temperature induce->cool_slowly ice_bath 5. Cool in Ice Bath cool_slowly->ice_bath vacuum_filter 6. Vacuum Filtration ice_bath->vacuum_filter wash 7. Wash Crystals with Cold Solvent vacuum_filter->wash dry 8. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Identifying Impurities in 2-tert-Butylbenzoic Acid by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying impurities in 2-tert-Butylbenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides and FAQs

Q1: I see unexpected peaks in the aromatic region of the ¹H NMR spectrum of my this compound sample. What could they be?

A1: Unexpected aromatic signals often indicate the presence of isomeric impurities or unreacted starting materials. The most common isomers are 3-tert-Butylbenzoic acid and 4-tert-Butylbenzoic acid. Unreacted starting materials such as o-toluic acid or p-tert-butyltoluene could also be present.

  • Action: Compare the chemical shifts and splitting patterns of the unknown peaks with the data in Table 1. The distinct substitution patterns of the isomers result in unique multiplicities and chemical shifts for the aromatic protons. For example, 4-tert-butylbenzoic acid will show two distinct doublets, whereas 2- and 3-tert-butylbenzoic acid will have more complex splitting patterns.

Q2: My ¹H NMR spectrum shows a singlet around 1.3 ppm that integrates to more than 9 protons relative to the aromatic signals. What does this suggest?

A2: This indicates the presence of an impurity containing a tert-butyl group. This could be an isomeric tert-butylbenzoic acid or unreacted tert-butyl-containing starting materials.

  • Action:

    • Carefully integrate the tert-butyl singlet relative to the aromatic region of your main compound.

    • Examine the aromatic region for sets of peaks that correspond to the isomeric impurities listed in Table 1. The integration of these aromatic signals should correlate with the excess integration of the tert-butyl signal.

Q3: There are small peaks in the aliphatic region of my ¹H NMR spectrum, other than the tert-butyl singlet. What might these be?

A3: These could be residual solvents from your purification process or byproducts from the synthesis. Common solvents like ethyl acetate, hexane, or acetone have characteristic chemical shifts.

  • Action: Refer to standard NMR solvent impurity charts. For example, ethyl acetate shows a quartet around 4.1 ppm and a triplet around 1.2 ppm. If you suspect a specific solvent, you can "spike" your NMR sample with a drop of that solvent to see if the peak intensity increases.

Q4: The baseline of my NMR spectrum is noisy and the peaks are broad. What are the possible causes?

A4: Poor spectral quality can arise from several factors:

  • Sample Concentration: The sample may be too dilute, leading to a low signal-to-noise ratio, or too concentrated, causing peak broadening.

  • Incomplete Dissolution: Solid particles in the NMR tube will lead to poor shimming and broad lines.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

  • Action:

    • Ensure your sample concentration is within the recommended range (typically 5-25 mg for ¹H NMR in 0.6-0.8 mL of deuterated solvent).

    • Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to remove any particulate matter.

    • If paramagnetic impurities are suspected, passing the sample solution through a small plug of silica gel may help.

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities in CDCl₃

Compoundtert-Butyl (s, 9H)Aromatic Protons (m)Carboxylic Acid (s, 1H)Other
This compound ~1.45~7.2-8.1~11-12
3-tert-Butylbenzoic Acid~1.35~7.4-8.1~11-12
4-tert-Butylbenzoic Acid~1.34~7.5 (d), 8.0 (d)~11-12
o-Toluic Acid-~7.2-8.1~11.8Methyl (s, 3H): ~2.66
p-tert-Butyltoluene~1.31~7.1 (d), 7.3 (d)-Methyl (s, 3H): ~2.34

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities in CDCl₃

CompoundC(CH₃)₃C(CH₃)₃Aromatic CarbonsC=OOther
This compound ~31.0~35.0~125-150~173
3-tert-Butylbenzoic Acid~31.2~34.8~126-152~172
4-tert-Butylbenzoic Acid~31.1~35.2~125.5, 126.6, 130.1, 157.6~172.3
o-Toluic Acid--~125-140~173Methyl: ~21.8
p-tert-Butyltoluene~31.4~34.4~125.2, 128.8, 134.8, 148.8-Methyl: ~21.0

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocols

Protocol for NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, you may need to gently warm the vial or sonicate it for a few minutes.

  • Filtering: Take a Pasteur pipette and place a small plug of glass wool into the constriction.

  • Transfer: Using the filter pipette, transfer the solution from the vial into a clean, dry 5 mm NMR tube. This will remove any insoluble impurities.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.

Mandatory Visualization

Impurity_Identification_Workflow Workflow for Impurity Identification in this compound by NMR start Acquire 1H NMR Spectrum check_aromatic Examine Aromatic Region (7.0-8.5 ppm) start->check_aromatic analyze_aliphatic Analyze Aliphatic Region (0.5-3.0 ppm) check_aromatic->analyze_aliphatic Aromatic signals as expected isomeric_impurity Potential Isomeric Impurity (3- or 4-tert-Butylbenzoic Acid) check_aromatic->isomeric_impurity Unexpected aromatic signals tert_butyl_check Check tert-Butyl Singlet Integration (>9H?) analyze_aliphatic->tert_butyl_check compare_data Compare with Reference Data (Tables 1 & 2) isomeric_impurity->compare_data starting_material Potential Starting Material (o-Toluic Acid or p-tert-Butyltoluene) starting_material->compare_data tert_butyl_check->starting_material Yes other_aliphatic Other Aliphatic Signals Present? tert_butyl_check->other_aliphatic No solvent_impurity Residual Solvent other_aliphatic->solvent_impurity Yes clean_spectrum Spectrum is Clean other_aliphatic->clean_spectrum No end Impurity Identified solvent_impurity->end compare_data->end

Caption: Troubleshooting workflow for identifying impurities via NMR.

Sample_Prep_Workflow NMR Sample Preparation Workflow weigh 1. Weigh 5-10 mg of Sample add_solvent 2. Add ~0.7 mL CDCl3 weigh->add_solvent dissolve 3. Dissolve Completely add_solvent->dissolve filter 4. Filter through Glass Wool dissolve->filter transfer 5. Transfer to NMR Tube filter->transfer analyze 6. Acquire NMR Spectrum transfer->analyze

Caption: Step-by-step NMR sample preparation.

Technical Support Center: Synthesis of Ortho-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ortho-substituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: Why are ortho-substituted benzoic acids generally more acidic than their meta- and para-isomers?

This phenomenon is known as the "ortho effect." The presence of a substituent at the ortho position to the carboxylic acid group causes steric hindrance. This steric strain forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring. As a result, the resonance between the carboxyl group and the aromatic ring is inhibited. This destabilizes the benzoic acid molecule, making it more likely to donate a proton and thus increasing its acidity.

Q2: What are the main synthetic challenges in preparing ortho-substituted benzoic acids?

The primary challenges stem from steric hindrance and controlling regioselectivity. The bulky nature of the ortho substituent can impede the approach of reagents to the carboxylic acid group or the adjacent positions on the ring. This can lead to low yields in reactions like esterification and hydrolysis. Furthermore, achieving substitution exclusively at the ortho position can be difficult, often requiring specialized techniques like Directed Ortho-Metalation (DoM).

Q3: What is Directed Ortho-Metalation (DoM), and why is it a key strategy?

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. In the case of benzoic acids, the carboxylate group itself can act as a DMG. This method is crucial because it allows for the direct introduction of a substituent at the sterically hindered ortho position, which is often difficult to achieve through classical electrophilic aromatic substitution.

Troubleshooting Guides

Directed Ortho-Metalation (DoM)

Problem: Low or no yield of the desired ortho-substituted benzoic acid.

Potential CauseTroubleshooting Solution
Inactive Organolithium Reagent Use a freshly titrated and active organolithium reagent. Ensure it is handled under strictly anhydrous and inert conditions.
Presence of Moisture or Oxygen Rigorously dry all glassware and solvents. Perform the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
Incorrect Reaction Temperature Maintain a low temperature (typically -78 °C) during the lithiation and electrophilic quench steps to prevent side reactions and decomposition of the lithiated intermediate.[1][2]
Insufficient Basicity For less acidic protons, a stronger base or a superbasic mixture (e.g., n-BuLi/t-BuOK) may be required.[3]
Poor Solubility of the Lithiated Intermediate The choice of solvent is critical. Tetrahydrofuran (THF) is commonly used as it solvates the lithium cation well.[4][5]

Problem: Incorrect regioselectivity (substitution at a different position).

Potential CauseTroubleshooting Solution
Competition from other Directing Groups The regioselectivity is determined by the relative directing ability of the functional groups on the ring. The carboxylate group is an intermediate director.[2][6] Consider the electronic and steric nature of other substituents to predict the most likely site of metalation.
Thermodynamic vs. Kinetic Control The choice of base and reaction conditions can influence the regioselectivity. For example, in the lithiation of 2-methoxybenzoic acid, s-BuLi/TMEDA favors deprotonation ortho to the carboxylate (kinetic product), while n-BuLi/t-BuOK can lead to a different regioisomer (thermodynamic product).[3]
Halogen-Metal Exchange If a halogen is present on the ring, halogen-metal exchange can compete with or precede deprotonation, leading to substitution at the halogen's position.[4]
Grignard Reagent Carboxylation

Problem: Failure to form the Grignard reagent from an ortho-substituted aryl halide.

Potential CauseTroubleshooting Solution
Passive Magnesium Surface Activate the magnesium turnings before the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.
Presence of Moisture Ensure all glassware and solvents are scrupulously dry. Use anhydrous ether or THF.
Slow Reaction Initiation Gently warm the flask with a heat gun to initiate the reaction. Once started, the reaction is typically exothermic.
Steric Hindrance from the Ortho-Substituent For sterically hindered aryl halides, the reaction may be sluggish. Consider using more reactive forms of magnesium (e.g., Rieke magnesium) or a different solvent system.

Problem: Low yield of the carboxylic acid after carboxylation.

Potential CauseTroubleshooting Solution
Reaction with CO2 is Inefficient Ensure a good supply of dry CO2 gas is bubbled through the Grignard solution, or pour the Grignard reagent onto a large excess of crushed dry ice.
Grignard Reagent is a Strong Base The Grignard reagent can be quenched by acidic protons. Ensure the CO2 is dry and that the workup is performed carefully.
Side Reactions Wurtz coupling (reaction of the Grignard reagent with unreacted aryl halide) can be a significant side reaction, especially with more reactive halides. Use dilute solutions and slow addition of the aryl halide during Grignard formation.

Experimental Protocols

Protocol 1: Directed Ortho-Metalation of 2-Methoxybenzoic Acid

This protocol describes the synthesis of 2-methoxy-6-methylbenzoic acid.

Materials:

  • 2-Methoxybenzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an argon atmosphere, dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (2.2 eq) to the solution.

  • Slowly add s-BuLi (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add methyl iodide (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ortho-Formylation of Phenol and Subsequent Oxidation to Salicylic Acid

This two-step protocol provides a method for synthesizing salicylic acid from phenol.

Step 1: Ortho-Formylation of Phenol [7]

Materials:

  • Phenol

  • Magnesium chloride (anhydrous)

  • Paraformaldehyde

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 N)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous magnesium chloride (2.0 eq) and anhydrous THF.

  • Add triethylamine (2.0 eq) and stir the suspension.

  • Add paraformaldehyde (2.5 eq).

  • Add a solution of phenol (1.0 eq) in THF dropwise.

  • Heat the mixture to reflux (around 65-70 °C) for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Wash the organic phase successively with 1 N HCl and water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield crude salicylaldehyde.

Step 2: Oxidation of Salicylaldehyde to Salicylic Acid

Materials:

  • Crude salicylaldehyde from Step 1

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH) solution

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

Procedure:

  • Dissolve the crude salicylaldehyde in an aqueous NaOH solution.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate with vigorous stirring.

  • After the addition is complete, continue stirring until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated sulfuric acid until a white precipitate of salicylic acid forms.

  • If the solution is colored, add a small amount of sodium bisulfite to decolorize it.

  • Collect the salicylic acid by vacuum filtration, wash with cold water, and dry.

Data Presentation

Table 1: pKa Values of Selected Ortho-Substituted Benzoic Acids in Water at 25°C

SubstituentpKa
-H4.20
-CH33.91
-Cl2.94
-Br2.85
-I2.86
-OH2.98
-OCH34.09
-NO22.17

Data compiled from various sources.

Visualizations

Directed_Ortho_Metalation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with Substituted Benzoic Acid reagents Prepare Anhydrous Solvent (THF) and Reagents (s-BuLi, TMEDA) start->reagents 1. lithiation Deprotonation at -78°C (Ortho-Lithiation) reagents->lithiation 2. Add Base quench Quench with Electrophile (e.g., MeI) lithiation->quench 3. workup Aqueous Workup (e.g., 1M HCl) quench->workup 4. Warm to RT purification Extraction & Purification workup->purification 5. end Final Ortho-Substituted Benzoic Acid purification->end 6.

Caption: Workflow for Directed Ortho-Metalation (DoM).

Troubleshooting_DoM cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield in DoM? cause1 Moisture/Air Contamination start->cause1 cause2 Inactive Reagents start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Wrong Stoichiometry start->cause4 sol1 Flame-dry glassware, use inert atmosphere cause1->sol1 sol2 Use freshly titrated organolithium reagent cause2->sol2 sol3 Maintain low temperature (e.g., -78°C) cause3->sol3 sol4 Ensure correct molar ratios of base and substrate cause4->sol4

Caption: Troubleshooting logic for low yield in DoM.

References

Technical Support Center: Synthesis of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of 2-tert-butylbenzoic acid synthesis. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the workup of this compound synthesized via a Grignard reaction?

A1: The workup for a Grignard synthesis of this compound involves three main steps. First, the intermediate carboxylate salt, formed from the reaction of the Grignard reagent with carbon dioxide, is neutralized with a dilute aqueous acid to protonate it into the desired carboxylic acid. Second, the acidic product is separated from byproducts and unreacted starting materials through a series of extractions. Typically, an organic solvent is used to extract the product from the aqueous layer. Subsequently, a basic wash (e.g., with sodium hydroxide solution) is employed to convert the carboxylic acid into its water-soluble salt, separating it from non-acidic organic impurities.[1] Finally, the aqueous layer containing the carboxylate salt is re-acidified to precipitate the pure this compound, which is then collected by filtration.

Q2: How does the workup for a Friedel-Crafts synthesis of this compound differ?

A2: In a Friedel-Crafts reaction, the Lewis acid catalyst (commonly aluminum chloride) forms a complex with the ketone product. The workup, therefore, begins with the hydrolysis of this complex, typically by adding ice and a strong acid like HCl.[2] This is followed by separating the aqueous layer containing the aluminum salts. The organic product is then purified, often through steam distillation to remove volatile impurities, followed by dissolution in a sodium carbonate solution, and subsequent precipitation of the carboxylic acid by adding a strong acid.[2]

Q3: What are the common impurities encountered in the synthesis of this compound and how can they be removed?

A3: Common impurities depend on the synthesis route. In Grignard syntheses, a significant byproduct can be biphenyl (or a substituted biphenyl), formed from the coupling of the Grignard reagent. This is typically removed during the basic extraction step, as the non-acidic biphenyl will remain in the organic layer while the desired benzoic acid derivative moves to the aqueous basic layer. Unreacted starting materials are also common impurities. For Friedel-Crafts reactions, over-alkylation products can be a concern.[3] Purification techniques like recrystallization and column chromatography are effective at removing these impurities.[4]

Q4: I am having trouble with an emulsion forming during the aqueous workup. What can I do?

A4: Emulsions can be a common issue during extractions. To resolve an emulsion, you can try the following:

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4]

  • Filter the entire mixture through a pad of Celite.[5]

  • If the solvent is THF or another water-miscible solvent, it is often better to remove it by rotary evaporation before the aqueous workup.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Grignard Reagent Formation Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[1]
Inefficient Carbonation Use an excess of freshly crushed, high-quality dry ice. Pour the Grignard solution onto the dry ice rather than the other way around to ensure the Grignard reagent is always in the presence of excess CO2.
Product Loss During Extraction Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) after the final precipitation step to ensure complete precipitation of the carboxylic acid. Check the pH with litmus paper or a pH meter. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
Incomplete Hydrolysis of Friedel-Crafts Complex Ensure sufficient ice and concentrated acid are used to completely break down the aluminum chloride complex. The mixture should be stirred vigorously during this step.[2]
Issue 2: Product is an Oil or Fails to Crystallize
Possible Cause Troubleshooting Step
Presence of Impurities Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization.[4]
Residual Solvent Ensure all solvent has been removed under vacuum. Traces of solvent can prevent crystallization.
Incorrect Crystallization Solvent Perform small-scale solvent screening to find a suitable solvent or solvent system for recrystallization. Common solvents for benzoic acids include water, ethanol, or mixtures of hexane and ethyl acetate.[6]
Supersaturation If the solution is supersaturated, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a small crystal of the pure product can also initiate crystallization.[6]

Quantitative Data Summary

The following table summarizes representative yields for benzoic acid derivatives from different synthesis protocols. Note that these are examples and actual yields for this compound may vary.

Synthesis Method Product Reported Yield Reference
Friedel-Crafts Acylation2-Benzoylbenzoic Acid74-88%[2]
Friedel-Crafts Alkylation1,4-Di-t-butyl-2,5-dimethoxybenzene57.48%[6]
Oxidation of p-tert-butyltoluenep-tert-Butylbenzoic AcidHigh[7]

Experimental Protocols

Protocol 1: General Aqueous Workup for Grignard Synthesis
  • Quenching and Acidification: Slowly pour the reaction mixture onto a stirred slurry of crushed ice and 6M HCl.[1] Continue stirring until all the magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.[1]

  • Basic Wash: Combine the organic extracts and wash them with a 5% aqueous NaOH solution. This will convert the this compound into its sodium salt, which will dissolve in the aqueous layer. Separate the two layers.[1]

  • Isolation of Byproducts: The organic layer contains non-acidic impurities and can be discarded or processed to isolate byproducts.

  • Precipitation of Product: Cool the aqueous layer from the basic wash in an ice bath and acidify it by slowly adding concentrated HCl with stirring until the solution is strongly acidic (pH < 2).[1]

  • Collection and Drying: Collect the precipitated this compound by vacuum filtration, wash the crystals with cold water, and dry them under vacuum.[1]

Protocol 2: Workup for Friedel-Crafts Synthesis
  • Hydrolysis: Cool the reaction flask in an ice bath and slowly add crushed ice to the reaction mixture, followed by the cautious addition of concentrated HCl.[2]

  • Separation: Decant the aqueous layer containing the aluminum salts. Wash the remaining oily residue with water.[2]

  • Purification (Steam Distillation): If volatile starting materials are present, perform a steam distillation to remove them.

  • Base Extraction: Dissolve the crude product in a 10% sodium carbonate solution by heating.[2]

  • Decolorization: If the solution is colored, add activated charcoal and filter the hot solution.[2]

  • Precipitation: Cool the filtrate and cautiously add HCl while stirring to precipitate the this compound.

  • Collection and Drying: Collect the crystals by suction filtration and dry them. Recrystallization from a suitable solvent can be performed for further purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials reaction Chemical Reaction (e.g., Grignard, Friedel-Crafts) start->reaction quench Quenching/ Hydrolysis reaction->quench extraction Solvent Extraction quench->extraction wash Acid/Base Wash extraction->wash precipitation Precipitation wash->precipitation filtration Filtration & Drying precipitation->filtration recrystallization Recrystallization/ Chromatography filtration->recrystallization end_product Pure this compound filtration->end_product recrystallization->end_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_emulsion cluster_solutions Troubleshooting Steps start Emulsion forms during extraction wait Wait for layers to separate start->wait brine Add brine (sat. NaCl) solution wait->brine Fails end_success Layers Separate wait->end_success Success celite Filter through Celite brine->celite Fails brine->end_success Success rotoevap If solvent is miscible, remove via rotary evaporation before workup celite->rotoevap Fails celite->end_success Success rotoevap->end_success Success end_fail Emulsion Persists rotoevap->end_fail Fails

Caption: Troubleshooting guide for resolving emulsions during aqueous workup.

References

Technical Support Center: Optimizing the Synthesis of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-Butylbenzoic acid. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The two main synthetic strategies for this compound are:

  • Friedel-Crafts Alkylation of Toluene followed by Oxidation: This is a two-step process. First, toluene is alkylated with a tert-butylating agent (like tert-butyl chloride or isobutylene) to form tert-butyltoluene isomers. The subsequent step involves the oxidation of the methyl group of the 2-tert-butyltoluene isomer to a carboxylic acid.

  • Ortho-selective tert-Butylation of Benzoic Acid: This is a more direct but challenging approach that involves the direct introduction of a tert-butyl group at the ortho position of benzoic acid.

Q2: Which catalysts are recommended for the Friedel-Crafts alkylation of toluene to produce the precursor for this compound?

A2: Catalyst selection is critical for controlling the isomer distribution in the Friedel-Crafts alkylation of toluene. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often lead to a mixture of ortho, meta, and para isomers, with the para isomer being the major product due to less steric hindrance.[1] For enhancing ortho-selectivity, exploring shape-selective catalysts or specific reaction conditions is necessary. Modern solid acid catalysts, such as certain zeolites (e.g., H-MOR, H-Y, H-BEA), have been investigated for toluene tert-butylation, although they often favor the para isomer.[2]

Q3: What are the common challenges in achieving high ortho-selectivity during the Friedel-Crafts alkylation of toluene?

A3: The primary challenge in synthesizing 2-tert-butyltoluene is overcoming the steric hindrance at the ortho position. The bulky tert-butyl group preferentially attacks the less hindered para position.[1] Additionally, the initial product, tert-butyltoluene, is more reactive than toluene, which can lead to di-alkylation.[3]

Q4: Which catalysts are suitable for the oxidation of 2-tert-butyltoluene to this compound?

A4: The oxidation of the methyl group on the tert-butylated toluene precursor is a crucial step. Common catalysts for the oxidation of alkylbenzenes are based on transition metals, such as cobalt and manganese salts (e.g., cobalt acetate, manganese naphthenate).[4] These reactions are typically carried out using air or oxygen as the oxidant.[5][6]

Troubleshooting Guides

Low Yield and Poor Selectivity in Friedel-Crafts Alkylation
Issue Potential Cause Recommended Solution
Low overall yield of tert-butyltoluene Catalyst deactivation: Moisture in the reagents or glassware can deactivate the Lewis acid catalyst (e.g., AlCl₃).Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient catalyst: An inadequate amount of catalyst will result in an incomplete reaction.For Lewis acids like AlCl₃, stoichiometric amounts are often required.
Low reaction temperature: The reaction may not have sufficient energy to proceed.Gradually increase the reaction temperature while monitoring the progress by GC or TLC.
Predominant formation of 4-tert-butyltoluene (para-isomer) Steric hindrance: The ortho position is sterically hindered for the bulky tert-butyl group.Investigate the use of shape-selective catalysts like specific zeolites. Modifying the reaction temperature and catalyst-to-substrate ratio may also influence isomer distribution. Lower temperatures generally favor the kinetically controlled product, which may include a higher proportion of the ortho isomer in some cases.
Formation of di-tert-butyltoluene High reactivity of the product: The mono-alkylated product is more activated than the starting toluene, leading to a second alkylation.Use a large excess of toluene relative to the tert-butylating agent to increase the probability of the electrophile reacting with toluene rather than the product.
Formation of other byproducts (e.g., isobutyltoluene) Carbocation rearrangement: Although less common with tertiary carbocations, rearrangements can occur under certain conditions.Ensure the use of a stable source of the tert-butyl cation.
Low Yield in the Oxidation of 2-tert-Butyltoluene
Issue Potential Cause Recommended Solution
Incomplete oxidation Insufficient catalyst or oxidant: The reaction may stall if the catalyst amount is too low or the supply of oxygen/air is inadequate.Optimize the catalyst loading. Ensure efficient stirring and a sufficient flow of the oxidizing gas.
Low reaction temperature: The oxidation reaction may require a specific activation temperature.Gradually increase the temperature to the optimal range for the chosen catalytic system. For cobalt-catalyzed oxidations, temperatures are often in the range of 110-180°C.[7]
Formation of side products (e.g., aldehydes, alcohols) Partial oxidation: The reaction may not have proceeded to completion, leaving intermediate oxidation products.Increase the reaction time or temperature to favor the formation of the carboxylic acid.
Catalyst deactivation Inhibition by reaction products: The catalyst may be inhibited by the formation of intermediates or the final product.Investigate the effect of catalyst concentration and consider a continuous process where the product is removed as it is formed.

Data Presentation

The following tables summarize quantitative data for reactions related to the synthesis of tert-butylbenzoic acid. Note: The available quantitative data primarily pertains to the synthesis of the para-isomer. These values are provided for reference and comparison. Optimal conditions for the synthesis of the ortho-isomer will likely require specific optimization.

Table 1: Catalyst Performance in the Friedel-Crafts Alkylation of Toluene with tert-Butanol (Synthesis of p-tert-Butyltoluene)

CatalystToluene Conversion (%)p-tert-Butyltoluene Selectivity (%)Reaction Conditions
58.467.3190°C, 4 h
Fe₂O₃ (20%)/Hβ54.781.5190°C, 4 h
25%PW/HM36.382.1160°C, 0.6 MPa, tert-butyl alcohol to toluene molar ratio of 3

Data adapted from studies on para-selective alkylation.[2][8]

Table 2: Catalyst Performance in the Oxidation of p-tert-Butyltoluene to p-tert-Butylbenzoic Acid

CatalystOxidantPTBT Conversion (%)PTBA Yield (%)Reaction Conditions
Cobalt Acetylacetonate(II)Air54.994.8150°C, 8 h, 0.003% Co mass fraction
Co(AC)₂H₂O₂97.6689.20Optimized conditions
Cobalt NaphthenateO₂-High140°C, 5 L/h O₂ flow

Data adapted from studies on the oxidation of p-tert-butyltoluene.[5][6]

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Friedel-Crafts Alkylation of Toluene (General Procedure)

Materials:

  • Toluene (in excess)

  • tert-Butyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Charge the flask with anhydrous AlCl₃ and anhydrous DCM. Cool the mixture in an ice bath.

  • Add tert-butyl chloride to the dropping funnel.

  • Slowly add the tert-butyl chloride to the stirred suspension of AlCl₃ in DCM.

  • After the addition is complete, add toluene dropwise via the dropping funnel while maintaining the low temperature.

  • Once the toluene addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress by GC.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and dilute HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analyze the product mixture by GC to determine the isomer distribution and purify the 2-tert-butyltoluene isomer by fractional distillation.

Protocol 2: Oxidation of 2-tert-Butyltoluene (General Procedure)

Materials:

  • 2-tert-Butyltoluene

  • Cobalt(II) acetate tetrahydrate

  • Acetic acid (solvent)

  • Oxygen or air source

Procedure:

  • Set up a reaction vessel equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser.

  • Charge the vessel with 2-tert-butyltoluene, cobalt(II) acetate tetrahydrate, and acetic acid.

  • Heat the mixture to the desired reaction temperature (e.g., 100-150°C) with vigorous stirring.

  • Introduce a steady stream of oxygen or air into the reaction mixture through the gas inlet tube.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

Experimental_Workflow_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous Reagents (Toluene, t-BuCl, AlCl3) setup Reaction Setup (Inert Atmosphere) reagents->setup glassware Flame-dried Glassware glassware->setup addition Slow Addition of Reactants at 0°C setup->addition stir Stirring & Monitoring (GC) addition->stir quench Quench with Ice/HCl stir->quench extract Extraction & Washing quench->extract dry Drying & Solvent Removal extract->dry purify Fractional Distillation dry->purify product 2-tert-Butyltoluene purify->product

Caption: Experimental workflow for the Friedel-Crafts alkylation of toluene.

Signaling_Pathway_Oxidation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Oxidation Process toluene 2-tert-Butyltoluene heating Heating (100-150°C) toluene->heating catalyst Co(II) Catalyst catalyst->heating oxidant O2 / Air oxidant->heating stirring Vigorous Stirring heating->stirring intermediate Intermediate (Aldehyde/Alcohol) stirring->intermediate product This compound intermediate->product

Caption: Simplified pathway for the catalytic oxidation of 2-tert-butyltoluene.

References

Technical Support Center: Synthesis of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the synthesis of 2-tert-Butylbenzoic acid, focusing on the critical effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the rate of this compound synthesis?

In general, increasing the reaction temperature accelerates the rate of synthesis. Chemical reactions typically proceed faster at higher temperatures as molecules possess more kinetic energy, leading to more frequent and energetic collisions. For instance, in the oxidation of p-tert-butyltoluene (a related synthesis), conversion rates are shown to increase with temperature.[1] However, this increase is not without limits and can lead to undesirable side reactions if not properly controlled.

Q2: How does temperature influence product yield and purity?

Temperature is a critical parameter for maximizing yield and ensuring purity. While higher temperatures can increase conversion, excessively high temperatures can promote side reactions, such as polysubstitution in Friedel-Crafts alkylations or decomposition of reagents and products.[2] For syntheses like the Grignard reaction, formation of the reagent is highly exothermic; inadequate cooling can lead to a runaway reaction and the formation of byproducts like Wurtz coupling products, significantly lowering the yield of the desired carboxylic acid.[3][4] Conversely, a temperature that is too low may result in an incomplete or stalled reaction.

Q3: Why is initial cooling often required for syntheses like the Grignard or Friedel-Crafts reactions?

Both Grignard reagent formation and Friedel-Crafts alkylation are often highly exothermic.[4][5] Initial cooling, typically with an ice bath (0-10°C), is crucial to manage the initial heat release as the reagents are combined.[6][7] This controlled start prevents the reaction from becoming too vigorous, which could lead to solvent boiling, reagent degradation, and a higher likelihood of side-product formation.[3] Once the initial exotherm subsides, the reaction may be allowed to warm to room temperature or gently heated to ensure it proceeds to completion.[2]

Q4: Can temperature affect the product during workup and crystallization?

Yes, temperature control is vital during the purification stages. The solubility of this compound, like most organic compounds, is temperature-dependent.[1] For recrystallization, the crude product is dissolved in a hot solvent and then cooled slowly. A controlled, gradual cooling process is often necessary to form pure, well-defined crystals. Cooling too rapidly can trap impurities within the crystal lattice.

Data Presentation: Temperature Effects on Alkylbenzoic Acid Synthesis

Table 1: Effect of Temperature on the Synthesis of p-tert-Butylbenzoic Acid (PTBBA) via Oxidation

Starting MaterialOxidizing AgentCatalyst SystemTemperature (°C)Reported Yield/ConversionReference
p-tert-ButyltolueneAir / OxygenCobalt Acetate130Optimum condition for oxidation[1]
p-tert-ButyltolueneAir / OxygenCobalt Naphthenate140Optimal for acidity index and conversion[8]
p-tert-ButyltolueneAirCobalt Acetylacetonate15094.8% Yield (PTBA)[9]
p-tert-ButyltolueneAir / OxygenCe₂O₃/H-beta18082.7% Selectivity (PTBT)[1]
p-tert-ButyltolueneHydrogen PeroxideCo(AC)₂Not Specified89.20% Yield (PTBA)[10]

Note: The data presented is for the synthesis of the para-isomer (4-tert-butylbenzoic acid) and serves to illustrate general temperature trends.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes.

Problem 1: Low or No Yield of this compound

Low product yield is a frequent issue that can often be traced back to improper temperature control during key steps of the synthesis.

G cluster_grignard Grignard Synthesis cluster_fc Friedel-Crafts Alkylation start Low or No Yield check_init Did the reaction initiate? (e.g., color change, exotherm) start->check_init grignard_no No Initiation check_init->grignard_no No grignard_yes Initiated but Stalled check_init->grignard_yes Yes fc_no No Reaction sol_activate Activate Mg surface (I₂, 1,2-dibromoethane). Apply gentle local heat. grignard_no->sol_activate sol_reflux Reaction temp too low. Allow to warm to RT or gently reflux after addition. grignard_yes->sol_reflux check_byproducts Are there significant byproducts? grignard_yes->check_byproducts fc_yes Reaction Incomplete sol_catalyst Moisture deactivated catalyst. Ensure anhydrous conditions. Increase catalyst loading. sol_fc_temp Temp too low for EAS. Allow to warm or reflux after initial cooling phase. sol_byproducts Temp too high. Reduce reaction temperature. Ensure adequate cooling. check_byproducts->sol_byproducts Yes

Caption: Relationship between temperature and reaction outcomes.

Possible Causes & Solutions:

  • Cause A: Temperature is too high during Friedel-Crafts Alkylation.

    • Problem: This can lead to polyalkylation, where more than one tert-butyl group is added to the aromatic ring. [2]It can also cause dealkylation and rearrangement, leading to isomeric impurities. [11] * Solution: Perform the reaction at the lowest feasible temperature. Friedel-Crafts alkylations are often initiated in an ice bath (0-5°C) to control the reaction. [7]Using a large excess of the aromatic substrate can also favor mono-alkylation. [12]* Cause B: Uncontrolled exotherm during Grignard reagent formation.

    • Problem: A rapid temperature increase can favor the Wurtz coupling side reaction (R-X + R-MgX → R-R), reducing the amount of Grignard reagent available for carbonation.

    • Solution: Add the alkyl halide dropwise and slowly to the magnesium suspension. [3]Ensure efficient stirring and maintain a consistently low temperature (e.g., 0-5°C) with an effective ice bath to dissipate the heat generated. [6]

Experimental Protocols

Protocol: Grignard Synthesis of this compound

This protocol outlines the synthesis via carbonation of a Grignard reagent prepared from 2-tert-butylbromobenzene, with an emphasis on temperature control.

Experimental Workflow: Grignard Synthesis

G cluster_prep 1. Reagent Preparation cluster_formation 2. Grignard Formation (Exothermic) cluster_carbonation 3. Carbonation cluster_workup 4. Workup & Isolation prep1 Dry all glassware prep2 Add Mg turnings to flask prep1->prep2 prep3 Prepare solution of 2-tert-butylbromobenzene in anhydrous ether/THF prep2->prep3 form1 Initiate Reaction Add small aliquot of bromide solution. Warm gently if needed. prep3->form1 form2 Control Exotherm Cool flask in ice bath (0-5°C). Add remaining bromide dropwise to maintain gentle reflux. form1:f0->form2:f0 carb1 Prepare CO₂ Source Crush dry ice in a beaker. form2->carb1 carb2 Add Grignard Pour Grignard solution slowly over excess crushed dry ice with stirring. carb1:f0->carb2:f0 work1 Hydrolysis After CO₂ sublimes, slowly add cold dilute HCl to protonate the carboxylate salt. carb2->work1 work2 Extraction & Purification Extract with ether, wash, dry, and recrystallize product. work1:f0->work2:f0

Caption: Key temperature control stages in Grignard synthesis.

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven (e.g., >120°C overnight) and assembled while hot under an inert atmosphere (e.g., nitrogen or argon). [3]2. Initiation: Place magnesium turnings (1.2 eq.) in a three-necked flask. Add a small portion of a solution of 2-tert-butylbromobenzene (1.0 eq.) in anhydrous diethyl ether or THF. If the reaction does not begin spontaneously (indicated by cloudiness or bubbling), add a single crystal of iodine and warm gently. [3]3. Grignard Formation: Once initiated, immediately immerse the flask in an ice bath to control the exotherm. [6]Add the remainder of the 2-tert-butylbromobenzene solution dropwise at a rate that maintains a gentle, controlled reflux of the ether solvent. [3]After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure full conversion.

  • Carbonation: In a separate beaker, crush an excess of dry ice (solid CO₂). Slowly pour the prepared Grignard reagent solution over the crushed dry ice with vigorous stirring. The mixture will solidify.

  • Workup: Allow the excess dry ice to sublime. Slowly and carefully add cold dilute aqueous HCl (e.g., 6M) to the beaker with stirring to protonate the magnesium carboxylate salt and dissolve any unreacted magnesium. [13]6. Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexane or heptane) to obtain pure this compound.

References

Technical Support Center: Synthesis of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-tert-Butylbenzoic acid. It is intended for researchers, scientists, and drug development professionals to help navigate common experimental challenges, with a particular focus on the impact of solvent selection.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via different synthetic routes.

Grignard Reaction Route

The synthesis of this compound via a Grignard reagent is a common method, involving the reaction of 2-tert-butylbromobenzene with magnesium, followed by carboxylation with carbon dioxide. Solvent choice is critical for the success of this reaction.

FAQs & Troubleshooting

Q1: My Grignard reaction is not initiating. What are the common causes and solutions related to the solvent?

A1: Failure to initiate a Grignard reaction is a frequent issue, often linked to the solvent and reaction conditions.

  • Moisture in the Solvent: Grignard reagents are highly reactive towards protic sources, including water. The presence of even trace amounts of water in the solvent (typically an ether) will quench the Grignard reagent as it forms.[1][2]

    • Solution: Ensure your solvent is rigorously dried. Use freshly opened anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from sodium/benzophenone for ethers). Flame-dry all glassware under vacuum or in an inert atmosphere before use.[3]

  • Inappropriate Solvent Choice: While ethers are essential for stabilizing the Grignard reagent, their coordinating ability can vary.[1]

    • Solution: Diethyl ether and tetrahydrofuran (THF) are standard choices. THF is a better solvating agent which can help in the formation of the Grignard reagent.[1][3] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can sometimes offer superior performance, including better suppression of side reactions.[4][5]

  • Oxide Layer on Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[2]

    • Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, which will react with the magnesium to expose a fresh surface.[3] The color of the iodine should disappear before adding the alkyl halide.

Q2: I am observing a low yield of this compound and the formation of a significant amount of biphenyl byproduct. How can the solvent choice affect this?

A2: The formation of biphenyl byproducts is often due to a side reaction known as Wurtz coupling.[4] The choice of solvent can influence the extent of this side reaction.

  • Solvent Effects on Wurtz Coupling: The solvent can affect the reactivity of the Grignard reagent and the rate of competing side reactions.

    • Solution: Studies have shown that 2-MeTHF can be a superior solvent to THF in suppressing Wurtz coupling, leading to higher yields of the desired product.[4][5] If you are experiencing significant byproduct formation with THF, consider switching to 2-MeTHF.

Quantitative Data: Solvent Effects on Grignard Reactions

SolventInitiatorYield of Grignard Product (%)Notes
Diethyl Ether (Et₂O)I₂94Excellent yield.[6]
Tetrahydrofuran (THF)I₂27Significant Wurtz by-product formation.[6]
2-Methyltetrahydrofuran (2-MeTHF)I₂90High yield with suppressed side reactions.[4][6]
Cyclopentyl methyl ether (CPME)DIBAL-H45Lower yield compared to other ethers.[4][6]

Experimental Workflow for Grignard Synthesis

grignard_workflow start Start prep Prepare Anhydrous Apparatus and Reagents start->prep mg_activation Activate Magnesium with Iodine in Ether prep->mg_activation grignard_formation Slowly Add 2-tert-butylbromobenzene mg_activation->grignard_formation carboxylation Pour Grignard Reagent onto Crushed Dry Ice grignard_formation->carboxylation hydrolysis Acidic Workup (e.g., HCl) carboxylation->hydrolysis extraction Extract with Organic Solvent hydrolysis->extraction purification Purify by Recrystallization or Chromatography extraction->purification end End purification->end

Caption: Workflow for the Grignard Synthesis of this compound.

Friedel-Crafts Alkylation and Subsequent Oxidation Route

This two-step route involves the Friedel-Crafts alkylation of a suitable benzene derivative, followed by oxidation of the alkyl group to a carboxylic acid. The choice of solvent is crucial in the Friedel-Crafts step.

FAQs & Troubleshooting

Q1: My Friedel-Crafts alkylation reaction is giving a low yield. What are the common solvent-related problems?

A1: Low yields in Friedel-Crafts alkylation are often due to catalyst deactivation or inappropriate reaction conditions, which can be influenced by the solvent.

  • Moisture in the Solvent: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[7] Water in the solvent will react with and deactivate the catalyst.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[7] Dichloromethane is a common solvent for this reaction.[8]

  • Solvent as a Reactant: Some solvents can compete with the aromatic substrate in the reaction.

    • Solution: Choose a relatively inert solvent. Halogenated hydrocarbons like dichloromethane or carbon disulfide are often preferred. Nitrobenzene can also be used, but it is deactivating.

Q2: I am observing dealkylation of the tert-butyl group as a side reaction. How can I minimize this?

A2: Dealkylation is a potential side reaction in Friedel-Crafts reactions, especially with strong Lewis acids and higher temperatures.[9]

  • Solution:

    • Milder Catalyst: Consider using a milder Lewis acid than AlCl₃, such as FeCl₃ or a supported catalyst.[9]

    • Temperature Control: Maintain a low reaction temperature to minimize the rate of dealkylation.[9] The reaction is often carried out at 0-5°C.[10]

Troubleshooting Decision Tree for Low Yield in Friedel-Crafts Alkylation

friedel_crafts_troubleshooting start Low Yield in Friedel-Crafts Alkylation check_moisture Check for Moisture in Reagents/Solvent start->check_moisture moisture_present Moisture Present? check_moisture->moisture_present dry_reagents Thoroughly Dry Reagents and Solvent moisture_present->dry_reagents Yes check_catalyst Review Catalyst Activity and Amount moisture_present->check_catalyst No rerun Re-run Experiment dry_reagents->rerun catalyst_issue Catalyst Issue? check_catalyst->catalyst_issue increase_catalyst Increase Catalyst Amount or Use Fresh Catalyst catalyst_issue->increase_catalyst Yes check_temp Check Reaction Temperature catalyst_issue->check_temp No increase_catalyst->rerun temp_issue Temperature Too Low/High? check_temp->temp_issue optimize_temp Optimize Temperature temp_issue->optimize_temp Yes temp_issue->rerun No optimize_temp->rerun

Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation.

Oxidation of 2-tert-Butyltoluene

The direct oxidation of 2-tert-butyltoluene to this compound is a potential synthetic route. Solvent choice can influence the reaction rate and selectivity.

FAQs & Troubleshooting

Q1: What are suitable solvents for the oxidation of 2-tert-butyltoluene?

A1: The choice of solvent depends on the oxidizing agent and reaction conditions.

  • Acetic Acid: Glacial acetic acid is a common solvent for catalytic oxidations of alkylbenzenes.[11]

  • Acetonitrile: For certain oxidation systems, acetonitrile has been used as a solvent.[11]

  • Solvent-Free: Some industrial processes for the synthesis of tert-butylbenzoic acids are carried out without a solvent.[11]

Q2: My oxidation reaction is slow or incomplete. How can the solvent be a factor?

A2: Solvent polarity and its ability to solvate reactants and intermediates can significantly affect the reaction rate.

  • Polar Solvents: Polar solvents can enhance the reactivity of some oxidizing agents by stabilizing charged intermediates.[12]

  • Protic vs. Aprotic Solvents: Protic solvents can sometimes competitively adsorb to catalyst surfaces, potentially reducing their activity.[13] Aprotic solvents may be preferable in such cases.

II. Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • 2-tert-butylbromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or 2-MeTHF

  • Dry ice (solid carbon dioxide)

  • 6M Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask until the iodine sublimes and its color disappears.

  • Grignard Formation: Add anhydrous diethyl ether or 2-MeTHF to the flask. Dissolve 2-tert-butylbromobenzene (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

  • Carboxylation: Once the Grignard reagent formation is complete, cool the reaction mixture to room temperature. In a separate beaker, place an excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with stirring.

  • Workup: After the excess dry ice has sublimed, slowly add 6M HCl to the reaction mixture to dissolve the magnesium salts.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Synthesis of this compound via Friedel-Crafts Alkylation and Oxidation

Step 1: Friedel-Crafts Alkylation of a Substituted Benzene

Materials:

  • Benzene or a suitable substituted benzene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane

  • Ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Suspension: In a flame-dried round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[7]

  • Reactant Addition: Cool the suspension to 0°C in an ice bath. Slowly add tert-butyl chloride (1.1 equivalents) to the stirred suspension. Dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.[7]

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.[7]

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.[7]

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude 2-tert-butylated aromatic compound can be purified by distillation or chromatography.

Step 2: Oxidation to this compound

(This is a general procedure and the specific oxidizing agent and conditions will need to be optimized.)

Materials:

  • 2-tert-butylated aromatic precursor

  • Oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄)

  • Solvent (e.g., water, acetic acid)

  • Acid for workup (e.g., HCl)

Procedure:

  • Oxidation: Dissolve the 2-tert-butylated aromatic precursor in a suitable solvent. Add the oxidizing agent portion-wise, controlling the temperature as the reaction is often exothermic.

  • Reaction Monitoring: Heat the reaction mixture if necessary and monitor the progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and quench any excess oxidizing agent. Acidify the solution to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the crude this compound by filtration, wash with cold water, and purify by recrystallization.

References

Technical Support Center: 2-tert-Butylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the scale-up of 2-tert-Butylbenzoic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the common industrial synthesis methods for this compound?

While several methods exist, the most prevalent industrial syntheses involve the alkylation of a benzoic acid derivative or the oxidation of a substituted toluene. One common laboratory preparation involves the reaction of o-methyl benzoic acid with tert-butyl lithium.[1] However, for large-scale production, methods like the Friedel-Crafts alkylation of toluene followed by oxidation are often more economically viable. For instance, p-tert-butylbenzoic acid is synthesized through the liquid-phase oxidation of p-tert-butyltoluene.[2][3]

Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?

Scaling up the production of this compound presents several challenges, primarily related to:

  • Reaction Control: Exothermic reactions, such as Friedel-Crafts alkylations, require careful thermal management to prevent runaway reactions and the formation of byproducts.

  • Steric Hindrance: The bulky tert-butyl group can impede the reaction, necessitating optimized catalyst selection and reaction conditions to achieve high yields.[4]

  • Byproduct Formation: Undesired isomers (e.g., p-tert-butylbenzoic acid when the ortho-isomer is desired) and poly-alkylated products can form, complicating purification.[5]

  • Catalyst Deactivation and Recovery: Lewis acid catalysts like aluminum chloride (AlCl₃) are sensitive to moisture and can be difficult to recover and reuse.[6]

  • Purification: Separating the desired product from unreacted starting materials, isomers, and other byproducts on a large scale can be challenging and costly.

Q3: Can dealkylation of the tert-butyl group occur as a side reaction?

Yes, dealkylation is a potential side reaction, especially when employing strong Lewis acids and high reaction temperatures. The tert-butyl group can be cleaved, leading to the formation of a tert-butyl carbocation, which can then participate in other reactions, generating unwanted byproducts.[4] To mitigate this, careful control of reaction temperature and the use of milder catalysts are recommended.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Low Reaction Yield
Problem: The yield of this compound is significantly lower than expected.
Potential Cause Troubleshooting Steps
Moisture in Reagents or Glassware Ensure all glassware is thoroughly dried, and use anhydrous reagents. Lewis acid catalysts like AlCl₃ are extremely moisture-sensitive.[6]
Suboptimal Reaction Temperature Optimize the reaction temperature. Friedel-Crafts acylations, a related reaction, often require heating to overcome the activation energy.[6] However, for alkylations, excessive heat can promote byproduct formation.
Incorrect Stoichiometry Verify the molar ratios of reactants and catalyst. For Friedel-Crafts reactions, the amount of Lewis acid is critical.[6]
Catalyst Inactivity Use a fresh, high-purity catalyst. Consider alternative, milder Lewis acids like scandium triflate (Sc(OTf)₃) or supported catalysts which can be more effective for sterically hindered reactions.[4]
Carbocation Rearrangement While less of an issue with tertiary halides, ensure the reaction conditions do not favor rearrangement.[7]
Polyalkylation The initial product can be more reactive than the starting material, leading to multiple alkylations. Using an excess of the aromatic substrate can sometimes minimize this.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagents Verify Reagent and Glassware Integrity start->reagents Start Here conditions Review Reaction Conditions reagents->conditions Dry and Pure? Yes rerun Re-run Experiment reagents->rerun No Dry/Use Anhydrous analysis Analyze Workup and Purification conditions->analysis Correct Stoichiometry, Temp, Time? Yes conditions->rerun No Adjust Parameters analysis->rerun No Optimize Protocol success Yield Improved analysis->success Efficient Extraction/ Precipitation? Yes rerun->start

Caption: Troubleshooting workflow for addressing low reaction yields.

Impure Product
Problem: The isolated this compound is contaminated with byproducts.
Potential Impurity Identification Method Purification Strategy
Isomeric Byproducts (e.g., 4-tert-Butylbenzoic acid) GC-MS, HPLC, NMRFractional crystallization or column chromatography. The solubility of isomers may differ in various solvents.
Unreacted Starting Materials TLC, GC-MSLiquid-liquid extraction or column chromatography.
Poly-alkylated Products GC-MS, NMRColumn chromatography is typically the most effective method for separating compounds with different degrees of alkylation.
Dealkylation Products GC-MSPurification can be challenging if polarities are similar. Recrystallization or chromatography with an optimized solvent system may be necessary.

General Purification Strategy

PurificationWorkflow crude Crude Product Mixture extraction Liquid-Liquid Extraction (Acid-Base) crude->extraction Initial Cleanup crystallization Crystallization extraction->crystallization If Solid chromatography Column Chromatography extraction->chromatography If Oily or Highly Impure pure Pure this compound crystallization->pure chromatography->pure

Caption: General workflow for the purification of this compound.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation

This is a generalized procedure and must be optimized for specific substrates and scales.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).[5]

  • Reagent Charging: Charge the flask with the aromatic substrate (e.g., toluene) and a suitable solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

  • Catalyst Addition: Carefully and portion-wise add the anhydrous Lewis acid catalyst (e.g., aluminum chloride). The addition is often exothermic.

  • Alkylating Agent Addition: Slowly add the alkylating agent (e.g., t-butyl chloride) from the dropping funnel while maintaining the desired temperature.

  • Reaction: Allow the reaction to stir at the optimized temperature for a set period. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture and cautiously quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.[6]

  • Workup: Separate the organic layer. Wash it sequentially with water, a sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Filtration (Hot): If insoluble impurities are present, perform a hot filtration to remove them.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.[9]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[9]

References

Validation & Comparative

A Comparative Analysis of 2-tert-Butylbenzoic Acid and 4-tert-Butylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, spectral characteristics, and synthesis of 2-tert-Butylbenzoic acid and 4-tert-Butylbenzoic acid, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the ortho- and para-isomers of tert-Butylbenzoic acid, offering researchers, scientists, and drug development professionals a detailed analysis of their key properties. Understanding the distinct characteristics of these isomers is crucial for their effective application in organic synthesis, materials science, and pharmaceutical development.

Physicochemical Properties: A Comparative Overview

The positioning of the bulky tert-butyl group on the benzoic acid ring significantly influences the physicochemical properties of these isomers. The steric hindrance in the ortho- position of this compound leads to notable differences in its physical constants compared to the para-substituted 4-tert-Butylbenzoic acid.

PropertyThis compound4-tert-Butylbenzoic Acid
CAS Number 1077-58-3[1]98-73-7[2]
Molecular Formula C₁₁H₁₄O₂[1]C₁₁H₁₄O₂[2]
Molar Mass 178.23 g/mol [3]178.23 g/mol [2]
Appearance Colorless to pale yellow crystal or crystalline powderWhite to off-white crystalline solid[2]
Melting Point 74.55 °C162-167 °C[2]
Boiling Point 304.71 °C (estimate)280 °C[3]
pKa 3.54 (at 25 °C)4.38 (at 25 °C)[4]
Water Solubility Insoluble0.07 g/L (20 °C)[5]
Solubility in Organic Solvents Soluble in alcohols, ethers, and chlorinated hydrocarbonsVery soluble in alcohol and benzene[2]

Structural and Acidity Differences

The acidity, as indicated by the pKa value, is a key differentiator between the two isomers. This compound is a stronger acid (lower pKa) than its para-isomer. This can be attributed to the "ortho effect," where the bulky tert-butyl group in the ortho position forces the carboxylic acid group out of the plane of the benzene ring. This steric inhibition of resonance reduces the delocalization of the carboxylate anion's negative charge into the aromatic ring, making the proton more readily available for dissociation.

Structural Isomers Structural Isomers of tert-Butylbenzoic Acid cluster_2_tert This compound cluster_4_tert 4-tert-Butylbenzoic Acid node_2_tert C₁₁H₁₄O₂ pKa = 3.54 node_4_tert C₁₁H₁₄O₂ pKa = 4.38

Caption: Structural isomers and their respective pKa values.

Experimental Protocols

Determination of Melting Point

The melting point of both isomers can be determined using a standard capillary melting point apparatus.

Procedure:

  • A small, finely powdered sample of the acid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the melting point is approached.

  • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[6]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration with a standard solution of a strong base.

Procedure:

  • A known weight of the benzoic acid derivative is dissolved in a suitable solvent mixture, such as acetonitrile-water.[7]

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of sodium hydroxide, and the pH is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]

Experimental_Workflow General Experimental Workflow for Property Determination Sample Sample Preparation (2- or 4-tert-Butylbenzoic Acid) MP_Det Melting Point Determination (Capillary Method) Sample->MP_Det pKa_Det pKa Determination (Potentiometric Titration) Sample->pKa_Det Sol_Det Solubility Assessment Sample->Sol_Det Spec_Ana Spectral Analysis (NMR, IR, MS) Sample->Spec_Ana Data_Coll Data Collection and Analysis MP_Det->Data_Coll pKa_Det->Data_Coll Sol_Det->Data_Coll Spec_Ana->Data_Coll

Caption: A generalized workflow for experimental property determination.

Determination of Solubility

A qualitative assessment of solubility can be performed by observing the dissolution of the compound in various solvents.

Procedure:

  • Approximately 100 mg of the solid is added to 3 mL of the solvent in a test tube.

  • The mixture is shaken vigorously for 1-2 minutes at room temperature.

  • If the solid dissolves completely, it is considered soluble. If not, the mixture can be gently heated to assess solubility at elevated temperatures.[8]

  • For water solubility, the pH of the resulting solution should be checked with pH paper to confirm the acidic nature of the dissolved compound.[9]

Synthesis Overview

Both isomers can be synthesized from appropriate starting materials, with the choice of synthetic route influencing yield and purity.

Synthesis of this compound: A common method involves the reaction of o-methyl benzoic acid with tert-butyl lithium. This reaction introduces the tert-butyl group at the ortho position relative to the carboxylic acid.

Synthesis of 4-tert-Butylbenzoic Acid: The industrial synthesis of 4-tert-Butylbenzoic acid is often achieved through the oxidation of p-tert-butyltoluene with air, typically in the presence of a cobalt catalyst.[2][10] More sustainable methods, such as those employing photoredox catalysis, are also being explored.[11]

Synthesis_Comparison Synthetic Pathways to tert-Butylbenzoic Acid Isomers cluster_ortho This compound Synthesis cluster_para 4-tert-Butylbenzoic Acid Synthesis o_methyl o-Methyl Benzoic Acid product_2 This compound o_methyl->product_2 1. Reaction tert_butyl_li tert-Butyl Lithium p_tert_toluene p-tert-Butyltoluene product_4 4-tert-Butylbenzoic Acid p_tert_toluene->product_4 Oxidation oxidant Air (O₂) catalyst Cobalt Catalyst

Caption: A comparison of the synthetic routes for the two isomers.

Spectral Data Comparison

Spectroscopic techniques are essential for the structural elucidation and confirmation of these isomers.

¹H NMR Spectroscopy
  • This compound: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group and a complex multiplet pattern for the four aromatic protons.

  • 4-tert-Butylbenzoic Acid: The proton NMR spectrum typically shows a singlet for the tert-butyl protons and two doublets for the aromatic protons, characteristic of a para-substituted benzene ring.[12]

¹³C NMR Spectroscopy
  • This compound: The carbon NMR will display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as signals for the aromatic carbons and the carboxylic acid carbon.

  • 4-tert-Butylbenzoic Acid: The ¹³C NMR spectrum shows characteristic peaks for the carbons of the tert-butyl group, the substituted and unsubstituted aromatic carbons, and the carbonyl carbon of the carboxylic acid.[13]

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic IR absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H stretches of the aromatic ring and the tert-butyl group.[14][15]

Mass Spectrometry

The mass spectra of both isomers will show a molecular ion peak corresponding to their molar mass (178.23 g/mol ). The fragmentation patterns will differ based on the position of the tert-butyl group, providing further structural information. For 4-tert-butylbenzoic acid, a prominent peak corresponding to the loss of a methyl group is often observed.[16][17]

Conclusion

The choice between this compound and 4-tert-Butylbenzoic acid is highly dependent on the specific application. The significant differences in their melting points, acidity, and solubility, all stemming from the positional isomerism of the tert-butyl group, make them suitable for distinct roles in chemical synthesis and product formulation. Researchers and developers should carefully consider these properties, supported by the experimental data and methodologies presented in this guide, to select the appropriate isomer for their needs.

References

A Comparative Guide to the Reactivity of Ortho- and Para-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-tert-butylbenzoic acid and para-tert-butylbenzoic acid. The analysis is based on established principles of organic chemistry, supported by available experimental data, to assist researchers in selecting the appropriate isomer for their synthetic needs.

Introduction

Ortho- and para-tert-butylbenzoic acid are isomers that, while structurally similar, exhibit distinct differences in their chemical reactivity. These differences are primarily governed by the steric and electronic effects of the bulky tert-butyl group's position relative to the carboxylic acid functionality. The para isomer presents a sterically unhindered carboxylic acid group, while the ortho isomer is subject to significant steric hindrance. This guide explores the impact of this positional isomerism on acidity and key organic reactions: esterification, nitration, and decarboxylation.

Acidity (pKa)

A fundamental difference in the reactivity of the two isomers is their acidity. Due to the "ortho effect," ortho-tert-butylbenzoic acid is a stronger acid than its para counterpart. The steric bulk of the ortho-tert-butyl group forces the carboxylic acid group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the aromatic ring, leading to increased acidity.[1]

Table 1: Comparison of pKa Values

CompoundpKaReference
Benzoic Acid4.20[2]
o-tert-Butylbenzoic Acid ~3.5 (Estimated based on ortho effect)[1]
p-tert-Butylbenzoic Acid ~4.3 (Slightly weaker than benzoic acid due to the electron-donating nature of the alkyl group)[2]

Reactivity Comparison

The steric and electronic differences between the ortho and para isomers significantly influence their reactivity in common organic transformations.

Esterification

Esterification of carboxylic acids is highly sensitive to steric hindrance around the carboxyl group.

  • Para-tert-butylbenzoic acid undergoes esterification under standard conditions, such as Fischer esterification with an alcohol in the presence of an acid catalyst.[3] Kinetic studies have been performed to optimize the reaction conditions for this isomer.[3]

  • Ortho-tert-butylbenzoic acid , in contrast, is significantly less reactive in esterification reactions due to the steric hindrance imposed by the adjacent tert-butyl group, which impedes the approach of the alcohol nucleophile to the carboxylic acid. Specialized, more forcing conditions or alternative esterification methods may be required for this isomer.

Table 2: Qualitative Comparison of Esterification Reactivity

IsomerRelative Rate of EsterificationNotes
Ortho SlowSignificant steric hindrance from the adjacent tert-butyl group.
Para FastSterically unhindered carboxylic acid group.
Nitration

Electrophilic aromatic substitution, such as nitration, is influenced by both the electronic and steric effects of the substituents on the benzene ring. The carboxylic acid group is a deactivating, meta-directing group, while the tert-butyl group is an activating, ortho,para-directing group.

  • In para-tert-butylbenzoic acid , the para position is blocked. The carboxylic acid directs incoming electrophiles to the meta positions (relative to the COOH), and the tert-butyl group directs to the ortho positions (relative to the t-Bu). The positions ortho to the tert-butyl group are also meta to the carboxylic acid. Therefore, nitration is expected to occur at the positions ortho to the tert-butyl group.

  • In ortho-tert-butylbenzoic acid , the directing effects are more complex. The carboxylic acid directs meta, and the tert-butyl group directs ortho and para. The significant steric bulk of the ortho-tert-butyl group will likely hinder substitution at the adjacent ortho position.

Table 3: Predicted Major Mononitration Products

IsomerPredicted Major Product(s)Rationale
Ortho 2-tert-Butyl-5-nitrobenzoic acidThe position is meta to the deactivating COOH group and para to the activating t-Bu group.
Para 4-tert-Butyl-3-nitrobenzoic acidThe position is ortho to the activating t-Bu group and meta to the deactivating COOH group.
Decarboxylation

Decarboxylation of benzoic acids generally requires high temperatures, although the presence of certain ortho substituents can facilitate the reaction.

  • Para-tert-butylbenzoic acid is expected to undergo decarboxylation under more forcing conditions, similar to unsubstituted benzoic acid.[5]

Table 4: Qualitative Comparison of Decarboxylation Reactivity

IsomerExpected Ease of DecarboxylationNotes
Ortho Potentially faster than para isomerSteric strain from the ortho-tert-butyl group may facilitate the reaction.
Para Slower than ortho isomerRequires high temperatures, typical for benzoic acid derivatives.

Experimental Protocols

Detailed experimental protocols are provided below for the key reactions discussed. These protocols can serve as a starting point for comparative studies.

Fischer Esterification of p-tert-Butylbenzoic Acid

This protocol is adapted from a kinetic study on the esterification of p-tert-butylbenzoic acid.[3]

Materials:

  • p-tert-Butylbenzoic acid

  • Methanol

  • Methane sulfonic acid (catalyst)

  • Jacketed glass reactor with overhead stirrer and condenser

Procedure:

  • Charge the reactor with p-tert-butylbenzoic acid (e.g., 178 g).

  • Add the desired molar ratio of methanol (e.g., 5:1 methanol to acid).

  • Begin stirring and heating the mixture to reflux (approximately 67°C).

  • Add the catalyst, methane sulfonic acid (e.g., 10% by weight relative to the acid).

  • Maintain the reaction at reflux for the desired time (e.g., 2 hours).

  • Monitor the reaction progress by techniques such as gas chromatography or titration of the remaining acid.

General Protocol for Nitration of a Substituted Benzoic Acid

This is a general procedure that can be adapted for both isomers, with the expectation of different product distributions.

Materials:

  • Ortho- or para-tert-butylbenzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the tert-butylbenzoic acid to the cold sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the tert-butylbenzoic acid, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring in the ice bath for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolate the product by filtration, wash with cold water, and purify by recrystallization.

General Protocol for Decarboxylation

This is a general high-temperature protocol that can be applied to both isomers.

Materials:

  • Ortho- or para-tert-butylbenzoic acid

  • High-boiling point solvent (e.g., quinoline)

  • Copper powder (catalyst, optional)

Procedure:

  • Combine the tert-butylbenzoic acid and quinoline in a round-bottom flask equipped with a condenser.

  • Add a catalytic amount of copper powder (optional).

  • Heat the mixture to a high temperature (typically >200°C) and monitor the evolution of carbon dioxide.

  • Continue heating until gas evolution ceases.

  • Cool the reaction mixture and isolate the product by extraction and purification.

Visualizing Reactivity Differences

The following diagrams illustrate the key structural difference influencing reactivity and a general experimental workflow.

Steric_Hindrance ortho ortho-tert-Butylbenzoic Acid (Sterically Hindered) reaction Esterification (Alcohol approach) ortho->reaction Difficult para para-tert-Butylbenzoic Acid (Sterically Unhindered) para->reaction Favorable

Caption: Steric hindrance in ortho- vs. para-tert-butylbenzoic acid.

Experimental_Workflow start Start with Isomer (ortho or para) reaction Perform Reaction (Esterification, Nitration, etc.) start->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Product Analysis (Yield, Purity, Structure) purification->analysis

Caption: General experimental workflow for reactivity studies.

Conclusion

The position of the tert-butyl group in ortho- and para-tert-butylbenzoic acid has a profound impact on their chemical reactivity. The ortho isomer is a stronger acid but is sterically hindered, which significantly reduces its reactivity in reactions like esterification. The para isomer, with its unhindered carboxylic acid group, exhibits reactivity more typical of a substituted benzoic acid. These differences are critical considerations for synthetic planning in research and development. While direct comparative quantitative data for all reactions is not extensively available in the literature, the principles of steric hindrance and electronic effects provide a reliable framework for predicting their relative reactivity.

References

A Comparative Spectroscopic Analysis of 2-tert-Butylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2-tert-Butylbenzoic acid, 3-tert-Butylbenzoic acid, and 4-tert-Butylbenzoic acid. This document provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the tert-butyl group on the benzoic acid ring significantly influences the spectroscopic properties of the molecule. Understanding these differences is crucial for the correct identification and characterization of these compounds in various research and development settings. This guide presents a comprehensive comparison of the spectroscopic data for 2-tert-, 3-tert-, and 4-tert-butylbenzoic acid.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three isomers.

Infrared (IR) Spectroscopy
IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-H Stretch (Aliphatic) (cm⁻¹)
This compound ~2500-3300 (broad)~1680-1700~3000-3100~2850-2970
3-tert-Butylbenzoic acid ~2500-3300 (broad)~1680-1700~3000-3100~2850-2970
4-tert-Butylbenzoic acid ~2500-3300 (broad)[1]~1685[1]~3050~2960
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
IsomerChemical Shift (δ) of -COOH (ppm)Chemical Shift (δ) of Aromatic Protons (ppm)Chemical Shift (δ) of tert-Butyl Protons (ppm)
This compound ~11-12~7.2-8.0 (multiplet)~1.4 (singlet, 9H)
3-tert-Butylbenzoic acid ~11-12~7.3-8.1 (multiplet)~1.3 (singlet, 9H)
4-tert-Butylbenzoic acid ~11.7[2]~7.5 (d, 2H), ~8.0 (d, 2H)~1.3 (singlet, 9H)[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
IsomerChemical Shift (δ) of -COOH (ppm)Chemical Shift (δ) of Aromatic Carbons (ppm)Chemical Shift (δ) of tert-Butyl Carbons (ppm)
This compound ~173~125-145~31 (CH₃), ~35 (quaternary C)
3-tert-Butylbenzoic acid ~172~127-152~31 (CH₃), ~35 (quaternary C)
4-tert-Butylbenzoic acid ~172.3~125.5, 126.6, 130.1, 157.6[3]~31.1 (CH₃), ~35.2 (quaternary C)[3]
Mass Spectrometry (MS)
IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 178163 ([M-CH₃]⁺), 135 ([M-C(CH₃)₃]⁺)
3-tert-Butylbenzoic acid 178163 ([M-CH₃]⁺), 135 ([M-C(CH₃)₃]⁺)
4-tert-Butylbenzoic acid 178[4]163 ([M-CH₃]⁺)[5], 135 ([M-C(CH₃)₃]⁺)[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) prior to running the sample.

    • Perform baseline correction and peak picking to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Process the raw data by applying a Fourier transform, phasing, and baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

  • Ionization:

    • Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis:

    • Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition:

    • Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between isomer structure and spectroscopic output.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample tert-Butylbenzoic Acid Isomer Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR) Sample->Dissolution Pellet Prepare KBr Pellet (for IR) Sample->Pellet MS Mass Spectrometry Sample->MS Direct Inlet NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Pellet->IR IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Proton and Carbon Environments) NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Isomers IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Analysis of tert-Butylbenzoic Acid Isomers.

Isomer_Spectra_Relationship cluster_structure Molecular Structure cluster_influence Structural Influence cluster_spectra Spectroscopic Output Isomer Positional Isomer (ortho, meta, para) Symmetry Molecular Symmetry Isomer->Symmetry Steric Steric Hindrance Isomer->Steric Electronic Electronic Effects (Inductive/Resonance) Isomer->Electronic MS_Fragments Mass Spec Fragmentation (Often Similar) Isomer->MS_Fragments Generally minor influence on fragmentation NMR_Shifts NMR Chemical Shifts (Aromatic Region Pattern) Symmetry->NMR_Shifts Affects number of unique signals Steric->NMR_Shifts Influences through-space effects Electronic->NMR_Shifts Dictates electron density around nuclei IR_Bands IR Absorption Bands (Subtle Shifts) Electronic->IR_Bands Alters bond vibrational frequencies

Caption: Influence of Isomer Structure on Spectroscopic Data.

References

Comparative Analysis of the Biological Activities of 2-tert-Butylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-tert-butylbenzoic acid and its derivatives. The inclusion of the bulky tert-butyl group at the ortho position of benzoic acid creates a unique chemical scaffold that has been explored for various therapeutic applications. This document summarizes the available quantitative data, details the experimental methodologies for key biological assays, and visualizes relevant pathways to support further research and drug development in this area.

Sirtuin Inhibition

A notable biological activity of a tert-butylbenzoic acid derivative is the inhibition of sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes, including gene silencing and cell cycle regulation. Specifically, 4-tert-butylbenzoic acid has been identified as a weak but selective inhibitor of Sirtuin 1 (SIRT1).

CompoundTargetIC50
4-tert-Butylbenzoic acidSIRT11.0 mM[1]

Table 1: Sirtuin Inhibitory Activity of a tert-Butylbenzoic Acid Derivative. This table presents the half-maximal inhibitory concentration (IC50) of 4-tert-butylbenzoic acid against SIRT1.

Potential as Antimicrobial and Anti-inflammatory Agents

For instance, derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have shown significant antibacterial and antifungal effects. Although not benzoic acid derivatives themselves, the presence of the di-tert-butylphenyl group is a key feature contributing to their activity. One of the most potent compounds in a studied series, KVM-219, exhibited minimum inhibitory concentrations (MIC) ranging from 0.78 to 12.5 μg/mL against various microbial strains.

Similarly, artificial phenols such as 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT), and 2,4,6-tri-tert-butylphenol (TBP) have been investigated for their anti-inflammatory properties. Studies have shown that combinations of these compounds can synergistically enhance anti-inflammatory activity by inhibiting the expression of genes like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in lipopolysaccharide (LPS)-activated cells.[2][3]

These examples highlight the potential of the tert-butylphenyl scaffold in designing new bioactive molecules. Further synthesis and screening of a dedicated library of this compound derivatives are warranted to explore their antimicrobial and anti-inflammatory potential systematically.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments relevant to the biological evaluation of this compound derivatives.

SIRT1 Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro inhibitory activity of compounds against the SIRT1 enzyme.

Materials:

  • Recombinant Human SIRT1 Enzyme

  • Fluorogenic SIRT1 Substrate (e.g., a peptide with an acetylated lysine)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (containing a protease that cleaves the deacetylated substrate)

  • Test Compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Nicotinamide)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in SIRT1 Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the diluted test compound or vehicle control, and the SIRT1 enzyme solution.

  • Reaction Initiation: Start the reaction by adding the fluorogenic substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development: Stop the reaction by adding the Developer Solution. Incubate for an additional 15-30 minutes at 37°C.

  • Signal Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation ~350-360 nm, emission ~450-460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value from the dose-response curve.[4][5]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test Compound stock solution

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the final bacterial inoculum to each well, except for the sterility control well.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.[6][7]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization of Formazan: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[2][8][9][10]

Visualizations

To aid in the understanding of the experimental workflows and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_sirt1_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, NAD+, Inhibitor) serial_dilution Serial Dilution of Test Compound prep_reagents->serial_dilution plate_setup Plate Setup (Buffer, Compound, Enzyme) serial_dilution->plate_setup reaction_init Initiate Reaction (Add Substrate + NAD+) plate_setup->reaction_init incubation Incubation (37°C, 30-60 min) reaction_init->incubation development Add Developer incubation->development read_fluorescence Read Fluorescence development->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50

Caption: Workflow for the fluorometric SIRT1 inhibition assay.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dilutions Prepare Serial Dilutions of Test Compound inoculate_plate Inoculate Microtiter Plate prep_dilutions->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubation Incubation (35°C, 16-20h) inoculate_plate->incubation read_mic Visually Read MIC incubation->read_mic

Caption: Workflow for the broth microdilution MIC assay.

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubation Incubation (37°C, 2-4h) add_mtt->incubation solubilize Solubilize Formazan incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

References

A Comparative Analysis of Benzoic Acid and 2-tert-Butylbenzoic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the physicochemical properties, biological activities, and reactivity of benzoic acid and its ortho-tert-butyl derivative.

This guide provides an objective comparison of benzoic acid and 2-tert-Butylbenzoic acid, offering supporting data and experimental methodologies to inform research and development in the pharmaceutical and chemical industries. The inclusion of a bulky tert-butyl group at the ortho position of benzoic acid significantly influences its molecular properties and, consequently, its biological interactions.

Physicochemical Properties: A Tale of Two Steric Hindrances

The introduction of a tert-butyl group on the benzene ring of benzoic acid brings about notable changes in its physical and chemical characteristics. These differences, summarized in the table below, are primarily attributed to the steric hindrance and electronic effects of the bulky alkyl group.

PropertyBenzoic AcidThis compoundKey Differences & Implications
Molecular Formula C₇H₆O₂C₁₁H₁₄O₂Increased molecular weight and carbon content for the tert-butyl derivative.
Molar Mass 122.12 g/mol 178.23 g/mol The addition of the C(CH₃)₃ group significantly increases the molar mass.
Melting Point 122.4 °C74.55 °CThe less symmetrical structure of this compound disrupts crystal packing, leading to a lower melting point.
Boiling Point 249 °C~304.71 °C (estimate)The higher molecular weight of this compound results in a higher boiling point.
pKa 4.203.54The ortho-tert-butyl group causes steric hindrance that forces the carboxyl group out of the plane of the benzene ring. This "ortho effect" disrupts resonance stabilization of the carboxylate anion, making the acid stronger (lower pKa)[1].
Water Solubility 3.44 g/L at 25 °CInsolubleThe large, nonpolar tert-butyl group dramatically decreases water solubility. Benzoic acid itself has limited solubility in cold water but is more soluble in hot water[2][3][4][5].
Organic Solvent Solubility Soluble in ethanol, ether, chloroformSoluble in alcohols, ethers, chlorinated hydrocarbonsBoth compounds are generally soluble in organic solvents[2][3].

Biological Activities: An Emerging Picture

While benzoic acid is well-characterized for its antimicrobial properties, the biological profile of this compound is less explored in publicly available literature. The existing data and structure-activity relationship (SAR) principles for benzoic acid derivatives suggest that the ortho-tert-butyl substitution likely modulates its biological effects.

Antimicrobial and Antifungal Activity

Benzoic acid's antimicrobial activity is pH-dependent, being more effective in its undissociated form, which can penetrate microbial cell membranes[6]. It is widely used as a food preservative.

For this compound, direct comparative studies on its antimicrobial or antifungal activity are scarce. However, studies on related tert-butylated phenolic compounds, such as 2,4-di-tert-butylphenol, have demonstrated significant antifungal and antibacterial activities[7][8][9][10]. This suggests that the lipophilic nature of the tert-butyl group may enhance membrane disruption, a potential mechanism for antimicrobial action. Further investigation is required to determine the specific minimum inhibitory concentrations (MIC) of this compound against various pathogens.

Cytotoxic Activity

Benzoic acid has been shown to exhibit cytotoxic effects against various cancer cell lines, with IC50 values varying depending on the cell type and exposure time[11][12]. For instance, studies have reported IC50 values ranging from 85.54 µg/ml to 670.6 µg/ml on different cancer cell lines after 48 and 72 hours of exposure[11][12].

Specific cytotoxic data for this compound is limited. However, related compounds with tert-butyl groups have been investigated for their effects on cell viability[13]. The increased lipophilicity conferred by the tert-butyl group could potentially enhance cellular uptake and interaction with intracellular targets, thereby influencing its cytotoxic profile.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is an area of active research. Some derivatives have been shown to inhibit key inflammatory mediators[14][15]. For instance, certain artificial antioxidants with di-tert-butylphenol structures have demonstrated potent anti-inflammatory activity[16][17][18]. The mechanism often involves the modulation of signaling pathways such as those involving cyclooxygenase (COX) enzymes. While direct evidence for this compound is lacking, its structural similarity to other anti-inflammatory phenolics warrants further investigation.

Reactivity and Stability

Both benzoic acid and this compound are stable crystalline solids under standard conditions. The chemical reactivity of the carboxyl group is a key feature of both molecules, allowing for the formation of esters, amides, and other derivatives.

The presence of the ortho-tert-butyl group in this compound introduces significant steric hindrance around the carboxylic acid functionality. This can decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon, such as esterification. This steric effect is a critical consideration in the synthesis of derivatives of this compound.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared to a specific turbidity, typically 0.5 McFarland standard.

  • Serial Dilution: The test compounds (benzoic acid and this compound) are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound that shows no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Incubate Incubate Plate Inoculate->Incubate Analyze Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Analyze

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is calculated relative to untreated control cells.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Incubate for a Defined Period B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability (IC50) G->H

Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

The substitution of a tert-butyl group at the ortho position of benzoic acid creates a molecule, this compound, with distinct physicochemical properties. The increased steric hindrance and altered electronic environment lead to a lower melting point, decreased water solubility, and increased acidity compared to benzoic acid. While the biological activities of this compound are not as extensively documented as those of its parent compound, structure-activity relationships suggest that it may possess interesting antimicrobial, cytotoxic, and anti-inflammatory properties that warrant further investigation. The experimental protocols provided herein offer a starting point for such comparative studies, which could unveil novel applications for this compound in drug discovery and materials science.

References

Validating the Structure of Synthesized 2-tert-Butylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's structure is a critical step to ensure the integrity and reproducibility of their work. This guide provides a comparative overview of standard analytical techniques for validating the structure of synthesized 2-tert-Butylbenzoic acid, presenting experimental data and detailed protocols.

Structural Validation Workflow

The process of validating the structure of a newly synthesized compound like this compound involves a multi-technique approach to unambiguously determine its chemical identity and purity. The general workflow is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_validation Validation start Synthesized Product purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir comparison Comparison with Literature Data / Alternative Isomer nmr->comparison ms->comparison ir->comparison final_structure Validated Structure of This compound comparison->final_structure

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Comparative Spectroscopic Data

The structural confirmation of this compound relies on comparing its spectroscopic data with that of known compounds or alternative isomers, such as 4-tert-Butylbenzoic acid. The following tables summarize the expected quantitative data from key analytical techniques.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~8.0 (dd)Doublet of doublets1HAromatic H
~7.5 (m)Multiplet2HAromatic H
~7.2 (m)Multiplet1HAromatic H
1.4 (s)Singlet9Htert-Butyl
11-12 (br s)Broad singlet1HCarboxylic acid
4-tert-Butylbenzoic acid 7.98 (d)Doublet2HAromatic H
7.49 (d)Doublet2HAromatic H
1.34 (s)Singlet9Htert-Butyl
11-12 (br s)Broad singlet1HCarboxylic acid

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~175C=O
~148Aromatic C (quaternary)
~132Aromatic C-H
~130Aromatic C-H
~128Aromatic C (quaternary)
~125Aromatic C-H
~35C(CH₃)₃
~31C(CH₃)₃
4-tert-Butylbenzoic acid 172.4C=O
157.0Aromatic C (quaternary)
130.0Aromatic C-H
127.3Aromatic C (quaternary)
125.5Aromatic C-H
35.1C(CH₃)₃
31.2C(CH₃)₃

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)
This compound 2500-3300 (broad)~1700~3000-3100~2850-2970
4-tert-Butylbenzoic acid 2500-3300 (broad)[1]~1685[1]~3000-3100[1]~2850-2970

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 178163 ([M-CH₃]⁺), 121 ([M-C(CH₃)₃]⁺)
4-tert-Butylbenzoic acid 178[2]163 ([M-CH₃]⁺)[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Protocol:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Protocol:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans for adequate signal averaging.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Protocol:

    • Obtain a background spectrum of the empty sample holder (or KBr pellet).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Analyze the resulting spectrum for characteristic absorption bands corresponding to functional groups like O-H (carboxylic acid) and C=O.[1]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.[3]

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Introduce a small amount of the sample directly into the ion source, or via a gas chromatograph (GC-MS) for purified samples.

  • Protocol:

    • The sample is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.[4] The molecular formula of this compound is C11H14O2.[5]

References

A Comparative Guide to Purity Assessment of 2-tert-Butylbenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-tert-Butylbenzoic acid is paramount for the integrity of downstream processes and the quality of the final product. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of HPLC with an alternative method, Gas Chromatography (GC), for the purity assessment of this compound, supported by detailed experimental protocols and data.

Comparison of Analytical Methods: HPLC vs. GC

The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and its potential impurities, as well as the desired sensitivity and resolution. Below is a comparative overview of HPLC and GC for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to this compound Directly applicable. Reversed-phase HPLC with an acidic mobile phase is ideal for suppressing ionization and achieving good peak shape.Requires derivatization to increase the volatility of the carboxylic acid, which adds a step to sample preparation and can introduce variability.
Typical Stationary Phase C18 (octadecyl silane)Polar phases like acid-modified polyethylene glycol (PEG) are often used for carboxylic acids.[1]
Typical Mobile Phase Acetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid).Inert carrier gas (e.g., Helium, Nitrogen).
Detection UV-Vis Detector (typically at 200-210 nm for the carboxyl group) or Mass Spectrometry (MS).[2]Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Advantages - High resolution and efficiency.- Direct analysis without derivatization.- Well-established and robust methodology.- High sensitivity, especially with an FID detector.- Can be very effective for volatile impurities.
Disadvantages - Can consume significant amounts of solvents.- Derivatization is often necessary for polar, non-volatile compounds like carboxylic acids, which can be time-consuming and may not be quantitative.[3][4]

Potential Impurities in this compound

The manufacturing process of this compound, which often involves the reaction of o-toluic acid with a tert-butylating agent, can lead to the formation of several impurities.[5] An effective analytical method must be able to resolve the main component from these potential impurities.

Impurity NameChemical StructureOrigin
3-tert-Butylbenzoic acidIsomerIsomeric byproduct from the synthesis.
4-tert-Butylbenzoic acidIsomerIsomeric byproduct from the synthesis.
o-Toluic acidStarting MaterialUnreacted starting material.
Di-tert-Butylbenzoic acid isomersByproductProducts of multiple tert-butylations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 80
    25 80
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The purity of the sample is determined by calculating the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram (Area Percent method).

Gas Chromatography (GC) Method (Alternative)

This protocol provides a general outline for a GC method, which would require derivatization.

1. Derivatization (Esterification):

  • React the this compound sample with a derivatizing agent such as BF3-Methanol or by using an acidic catalyst with methanol to form the methyl ester. This increases the volatility of the analyte.

2. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.

  • Column: A polar capillary column (e.g., DB-WAX or FFAP, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Injection Mode: Split.

3. Data Analysis:

  • Similar to HPLC, the purity can be assessed using the area percent method.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity assessment.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatization (Esterification) weigh->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for GC purity assessment.

Conclusion

For the routine purity assessment of this compound, reversed-phase HPLC is the recommended method due to its direct applicability, high resolution, and robustness. It allows for the effective separation of the main component from potential process-related impurities and isomers without the need for derivatization. While GC can be a powerful technique, the requirement for derivatization for non-volatile carboxylic acids like this compound introduces an additional step that can increase analysis time and potential for error. The choice between these methods will ultimately depend on the specific requirements of the analysis and the available instrumentation.

References

A Comparative Guide to the Acidity of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of substituted benzoic acids, supported by experimental data and detailed methodologies. Understanding the factors that influence the acidity of these compounds is crucial for various applications in drug design, chemical synthesis, and material science. The dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution; a lower pKa value indicates a stronger acid.

The Influence of Substituents on Acidity: A Data-Driven Comparison

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the benzene ring. These effects can be broadly categorized as electronic (inductive and resonance) and steric. The following tables summarize the experimental pKa values for a range of ortho-, meta-, and para-substituted benzoic acids, allowing for a direct comparison of their acid strengths.

Table 1: pKa Values of para-Substituted Benzoic Acids
Substituent (Y)pKa
-NO₂3.41[1]
-CN3.55[1]
-CHO3.75[1]
-CF₃3.6
-Br3.96[1]
-Cl4.0[1]
-H4.19[1]
-CH₃4.34[1]
-OCH₃4.46[1]
-OH4.48[1]
Table 2: pKa Values of meta-Substituted Benzoic Acids
Substituent (Y)pKa
-NO₂3.45
-Br3.81
-Cl3.83
-OH4.06
-H4.20
-CH₃4.27
-OCH₃4.09
Table 3: pKa Values of ortho-Substituted Benzoic Acids
Substituent (Y)pKa
-NO₂2.17
-Cl2.94
-OH2.97
-CH₃3.91
-OCH₃4.09

Understanding the Structure-Acidity Relationship

The observed trends in pKa values can be rationalized by considering the electronic effects of the substituents. Electron-withdrawing groups (EWGs) increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through the delocalization of the negative charge. Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the carboxylate anion.

  • Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Halogens and nitro groups, for example, are strongly electron-withdrawing through induction, thus increasing acidity.

  • Resonance Effect: This effect involves the delocalization of electrons through the pi (π) system of the benzene ring. Substituents with lone pairs of electrons (e.g., -OH, -OCH₃) can donate electron density to the ring via resonance, which destabilizes the carboxylate anion and decreases acidity, particularly when they are in the para position. Conversely, groups like -NO₂ can withdraw electron density through resonance, stabilizing the anion and increasing acidity.

The following diagram illustrates the interplay of these electronic effects on the acidity of a substituted benzoic acid.

G Substituent Effects on Benzoic Acid Acidity subst Substituent on Benzene Ring ewg Electron-Withdrawing Group (EWG) (-NO₂, -CN, -Halogens) subst->ewg e.g. edg Electron-Donating Group (EDG) (-OH, -OCH₃, -CH₃) subst->edg e.g. stab Stabilization of Carboxylate Anion ewg->stab Inductive & Resonance Withdrawal destab Destabilization of Carboxylate Anion edg->destab Inductive & Resonance Donation acidity Acidity of Benzoic Acid stab->acidity Increases destab->acidity Decreases

Caption: Logical flow of substituent electronic effects on benzoic acid acidity.

A notable phenomenon is the "ortho-effect," where most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid more than expected. This is generally attributed to a combination of steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, and intramolecular hydrogen bonding in some cases.

Experimental Protocols for pKa Determination

The pKa values presented in this guide are determined through rigorous experimental methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a weak acid (the substituted benzoic acid) with a strong base (e.g., NaOH) while monitoring the pH of the solution. The pKa is determined from the pH at the half-equivalence point of the titration.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the substituted benzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent (typically a water-ethanol mixture for less soluble compounds).

    • Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions.

    • Pipette a known volume of the benzoic acid solution into a beaker.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the strong base titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).

UV-Vis Spectrophotometry

This technique is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two forms can be determined, and from this, the pKa can be calculated.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the substituted benzoic acid in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the acid.

    • Prepare two reference solutions: one at a very low pH (e.g., pH 1-2) where the acid is fully protonated, and one at a very high pH (e.g., pH 10-11) where it is fully deprotonated.

  • Spectrophotometric Measurement:

    • For each buffer solution and the two reference solutions, add a small, constant amount of the stock solution of the benzoic acid.

    • Measure the UV-Vis absorption spectrum for each solution over an appropriate wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for both the fully protonated and fully deprotonated forms of the acid.

    • At a chosen wavelength where the absorbance of the two forms differs significantly, record the absorbance of each buffered solution (A), the absorbance of the fully protonated form (A_HA), and the absorbance of the fully deprotonated form (A_A-).

    • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation and Beer's Law: pKa = pH + log((A - A_A-) / (A_HA - A))

    • Alternatively, a plot of pH versus log[(A - A_A-)/(A_HA - A)] should yield a straight line with a y-intercept equal to the pKa.

This guide provides a foundational understanding of the acidity of substituted benzoic acids, supported by quantitative data and established experimental protocols. For professionals in research and drug development, a thorough grasp of these principles is indispensable for the rational design and synthesis of molecules with desired physicochemical properties.

References

The Tert-Butyl Group's Steric Dominance: A Comparative Guide to its Impact on Benzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group is a cornerstone of medicinal chemistry and organic synthesis, primarily valued for its significant steric bulk. This guide provides a comparative analysis of the steric effects of the tert-butyl group on the reactivity of benzoic acid, with a focus on acid-catalyzed esterification. By examining the differences in acidity and predicting reactivity between benzoic acid, 4-tert-butylbenzoic acid, and 2-tert-butylbenzoic acid, we can quantitatively and qualitatively assess the profound impact of steric hindrance on chemical transformations.

Quantitative Analysis: Acidity of Substituted Benzoic Acids

The acidity of a substituted benzoic acid, as indicated by its pKa value, is a sensitive probe of the electronic and steric environment of the carboxyl group. The tert-butyl group is known to be weakly electron-donating through an inductive effect, which is expected to decrease the acidity of the benzoic acid. However, when placed in the ortho position, a significant increase in acidity is observed, a phenomenon known as the "ortho-effect." This effect is largely attributed to steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, altering its resonance stabilization.

CompoundpKa
Benzoic Acid~4.20
4-tert-Butylbenzoic Acid4.38[1]
This compound3.54[2]

The data clearly shows that the para-substituted tert-butyl group slightly decreases the acidity of benzoic acid, consistent with its electron-donating nature. In stark contrast, the ortho-substituted tert-butyl group leads to a significant increase in acidity (a lower pKa value). This counterintuitive result for an electron-donating group provides strong evidence for the dominant role of steric effects in the ortho-position. The steric clash between the bulky tert-butyl group and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring. This reduces the resonance delocalization of the carboxylate anion's negative charge into the ring, which would normally be a destabilizing factor.

Comparative Reactivity in Esterification

While direct, side-by-side kinetic data for the esterification of these three specific compounds under identical conditions is scarce in the literature, the principles of reaction kinetics allow for a confident prediction of their relative reactivities. The acid-catalyzed esterification of a carboxylic acid (Fischer esterification) proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the protonated carbonyl carbon.

The rate of this reaction is highly sensitive to steric hindrance around the reaction center. The bulky tert-butyl group in the ortho position of this compound creates a significant steric shield around the carboxyl group. This hinders the approach of the alcohol nucleophile, raising the activation energy of the transition state and dramatically slowing down the reaction rate.

In contrast, the tert-butyl group in the para position of 4-tert-butylbenzoic acid is remote from the reaction center and exerts no significant steric effect on the esterification process. Its weak electron-donating effect might slightly deactivate the carbonyl group towards nucleophilic attack compared to benzoic acid, but this electronic effect is minor compared to the steric hindrance in the ortho isomer.

Therefore, the expected order of reactivity in acid-catalyzed esterification is:

Benzoic Acid ≈ 4-tert-Butylbenzoic Acid >> this compound

This predicted trend highlights the critical role of steric hindrance in controlling reaction outcomes, a principle of paramount importance in the design of synthetic routes and the development of new chemical entities.

Experimental Protocols

To empirically validate the predicted reactivity trend, the following detailed protocol for a comparative Fischer esterification experiment is provided.

General Procedure for Comparative Fischer Esterification

Materials:

  • Benzoic acid

  • 4-tert-Butylbenzoic acid

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flasks (50 mL)

  • Reflux condensers

  • Heating mantles or oil baths

  • Magnetic stirrers and stir bars

  • Separatory funnel (125 mL)

  • Beakers and Erlenmeyer flasks

  • Apparatus for monitoring reaction progress (e.g., TLC, GC, or HPLC)

Procedure:

  • Reaction Setup: In three separate 50 mL round-bottom flasks, place equimolar amounts (e.g., 10 mmol) of benzoic acid, 4-tert-butylbenzoic acid, and this compound. To each flask, add 20 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to each flask.

  • Reflux: Attach a reflux condenser to each flask and heat the mixtures to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for a set period (e.g., 4 hours), ensuring identical heating and stirring rates for all three reactions.

  • Reaction Monitoring: At regular intervals (e.g., every 30 minutes), a small aliquot can be withdrawn from each reaction mixture to monitor the progress by TLC, GC, or HPLC. This will allow for the determination of reaction rates.

  • Work-up: After the reaction period, allow the flasks to cool to room temperature. Pour each reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with two 25 mL portions of diethyl ether. Combine the organic extracts for each reaction.

  • Neutralization: Wash the combined organic extracts with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious of CO2 evolution.

  • Washing: Wash the organic layer with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter or decant the drying agent and remove the solvent by rotary evaporation.

  • Analysis: Determine the yield of the methyl ester for each reaction. The purity can be assessed by GC, HPLC, or NMR spectroscopy. The reaction rates can be calculated from the data collected during the reaction monitoring step.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Steric_Hindrance cluster_para 4-tert-Butylbenzoic Acid cluster_ortho This compound p_acid Para-Substituted Benzoic Acid p_transition Tetrahedral Intermediate (Unhindered) p_acid->p_transition Unhindered Attack p_alcohol Alcohol (MeOH) p_alcohol->p_transition p_ester Ester Product p_transition->p_ester o_acid Ortho-Substituted Benzoic Acid o_transition Tetrahedral Intermediate (Sterically Hindered) o_acid->o_transition Hindered Attack o_alcohol Alcohol (MeOH) o_alcohol->o_transition o_ester Ester Product (Slow Formation) o_transition->o_ester

Steric Hindrance in Esterification

Fischer_Esterification_Workflow start Start reactants Combine Benzoic Acid, Alcohol, and Acid Catalyst start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor Reaction Progress (TLC, GC, or HPLC) reflux->monitor workup Cool and Quench Reaction reflux->workup Reaction Complete monitor->reflux Continue Reflux extract Extract with Organic Solvent workup->extract neutralize Neutralize with NaHCO3 extract->neutralize wash Wash with Brine neutralize->wash dry Dry Organic Layer wash->dry evaporate Remove Solvent dry->evaporate analyze Analyze Product (Yield, Purity) evaporate->analyze end End analyze->end

Fischer Esterification Workflow

References

A Comparative Computational and Experimental Guide to tert-Butylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-tert-Butylbenzoic acid and its structural isomers, 3-tert-Butylbenzoic acid and 4-tert-Butylbenzoic acid. The analysis is tailored for researchers, scientists, and professionals in drug development, focusing on the physicochemical, structural, and metabolic differences imparted by the positional change of the bulky tert-butyl group. Experimental data is presented alongside detailed methodologies to support further research and application.

Physicochemical Properties: A Quantitative Comparison

The position of the tert-butyl group on the benzoic acid ring dramatically influences the molecule's physical properties and acidity. The ortho-substituted isomer (this compound) exhibits significantly different characteristics compared to its meta and para counterparts due to steric hindrance.

The bulky tert-butyl group at the ortho position forces the carboxylic acid group out of the plane of the benzene ring. This "steric inhibition of resonance" disrupts the conjugation between the carboxyl group and the aromatic ring, leading to a notable increase in acidity (a lower pKa value). In contrast, the para-isomer allows for full electronic participation of the tert-butyl group as an electron-donating group, resulting in lower acidity compared to unsubstituted benzoic acid.

PropertyThis compound3-tert-Butylbenzoic Acid4-tert-Butylbenzoic Acid
CAS Number 1077-58-37498-54-698-73-7
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₂C₁₁H₁₄O₂
Molar Mass ( g/mol ) 178.23178.23178.23
Melting Point (°C) 74.55Not Available164 - 169
Boiling Point (°C) ~305Not Available~280-283
pKa (at 25°C) 3.544.20~4.3
XLogP3 3.8 (mixed isomers)3.73.9
Appearance Colorless to pale yellow crystalline powderWhite PowderWhite crystalline powder
Solubility Insoluble in water; soluble in alcohols, ethersInsoluble in waterInsoluble in water; soluble in alcohol, benzene

Computational Analysis Workflow

A computational approach is essential for dissecting the energetic and conformational differences between the isomers. Density Functional Theory (DFT) calculations are particularly useful for evaluating the steric and electronic effects that govern their properties.

G cluster_0 Input Generation cluster_1 Conformational Analysis cluster_2 Quantum Mechanical Calculations cluster_3 Property Calculation & Analysis start 1. Initial 3D Structures (2-, 3-, and 4-isomers) conf_search 2. Conformational Search (Molecular Mechanics, e.g., MMFF94) start->conf_search Generate initial conformers low_energy 3. Identify Low-Energy Conformers conf_search->low_energy Filter based on energy window geom_opt 4. Geometry Optimization (DFT, e.g., B3LYP/6-31G*) low_energy->geom_opt Optimize candidate structures freq_calc 5. Frequency Calculation (Confirm minima, obtain thermochemistry) geom_opt->freq_calc Verify stability dihedral 7. Measure Dihedral Angle (Ring plane vs. Carboxyl plane) geom_opt->dihedral energy_calc 6. Single-Point Energy (Higher-level basis set for accuracy) freq_calc->energy_calc Refine electronic energy pka_calc 10. pKa Calculation (Thermodynamic cycle) freq_calc->pka_calc esp 8. Electrostatic Potential (ESP) (Analyze charge distribution) energy_calc->esp nbo 9. Natural Bond Orbital (NBO) (Analyze steric and electronic interactions) energy_calc->nbo comparison 11. Comparative Analysis (Relate structure to acidity and stability) dihedral->comparison esp->comparison nbo->comparison pka_calc->comparison

Caption: Workflow for Computational Analysis of tert-Butylbenzoic Acid Isomers.

Generalized Metabolic Pathway

Compounds containing a tert-butyl group are typically metabolized in vivo by the Cytochrome P450 (CYP) enzyme superfamily. The primary metabolic route involves the oxidation of one of the methyl groups to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. This process increases the polarity of the molecule, facilitating its excretion.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent tert-Butylbenzoic Acid (Isomer) Metabolite1 Hydroxymethyl Metabolite (Primary Alcohol) Parent->Metabolite1 CYP450 (e.g., CYP3A4, 2C9) [O], NADPH Metabolite2 Carboxylic Acid Metabolite (Di-acid) Metabolite1->Metabolite2 Alcohol/Aldehyde Dehydrogenase Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 UGT UDPGA Excretion Increased Polarity & Excretion Metabolite2->Excretion Conjugate1->Excretion

Caption: Generalized Metabolic Pathway for tert-Butylbenzoic Acid.

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) in a mixed aqueous-organic solvent system, which is necessary due to the low water solubility of the compounds.

Objective: To accurately measure the pKa of 2-, 3-, and 4-tert-Butylbenzoic acid.

Materials:

  • Calibrated pH meter with a combination glass electrode

  • Automatic burette or precision manual burette

  • Stir plate and stir bar

  • Jacketed titration vessel with temperature control

  • tert-Butylbenzoic acid isomer (high purity)

  • Standardized ~0.1 M potassium hydroxide (KOH) solution (carbonate-free)

  • Acetonitrile (HPLC grade) and Milli-Q water

  • Potassium chloride (KCl) for ionic strength adjustment

Procedure:

  • Solvent Preparation: Prepare a 50:50 (v/v) acetonitrile:water solvent mixture. Dissolve KCl to a final concentration of 0.1 M to maintain constant ionic strength.

  • Analyte Solution: Accurately weigh ~0.05 mmol of the tert-butylbenzoic acid isomer and dissolve it in 50 mL of the prepared solvent mixture in the titration vessel. Allow the solution to thermally equilibrate to 25.0 ± 0.1 °C.

  • Electrode Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.00, 7.00, 10.00). Note that pH readings in mixed solvents are apparent (pH) and require correction, but for comparative purposes, consistent use of pH is often sufficient.

  • Titration: Begin stirring the analyte solution. Add the standardized KOH titrant in small, precise increments (e.g., 0.02-0.05 mL).

  • Data Acquisition: Record the pH meter reading after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (e.g., until ~2 equivalents of base have been added).

  • Data Analysis:

    • Plot the pH* versus the volume of KOH added to generate the titration curve.

    • Determine the equivalence point (Vₑ) from the point of maximum slope on a first-derivative plot (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH* at the half-equivalence point (Vₑ/2).

    • For higher accuracy, perform a Gran plot analysis to determine Vₑ and the standard electrode potential.

Protocol for Single Crystal X-ray Diffraction

This protocol describes a general method for growing single crystals suitable for X-ray diffraction to determine the solid-state structure, including the critical dihedral angle between the carboxyl group and the aromatic ring.

Objective: To obtain high-quality single crystals of the tert-butylbenzoic acid isomers for structural elucidation.

Materials:

  • High purity (>99%) tert-butylbenzoic acid isomer

  • Screening vials (e.g., 2-4 mL glass vials)

  • A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene)

  • Syringes and microfilters (0.22 µm)

Procedure (Slow Evaporation Method):

  • Solvent Screening: Perform a preliminary solubility test to find a solvent in which the compound has moderate solubility. A solvent in which the compound is too soluble will not yield crystals, and one in which it is poorly soluble will result in amorphous precipitation.

  • Solution Preparation: Prepare a near-saturated solution of the isomer in the chosen solvent at room temperature. To ensure all material is dissolved and to remove particulate impurities, gently warm the solution and then filter it through a microfilter into a clean vial.

  • Crystallization:

    • Cover the vial with a cap or parafilm.

    • Pierce the covering with a needle 1-3 times to allow for very slow evaporation of the solvent. The rate of evaporation is critical; faster evaporation leads to smaller or lower quality crystals.

    • Place the vial in a vibration-free location (e.g., a dedicated cupboard or a quiet part of a lab bench).

  • Crystal Harvesting:

    • Monitor the vial daily. Crystals may form over a period of several days to weeks.

    • Once crystals of suitable size (e.g., >0.1 mm in all dimensions) have formed, carefully remove a crystal from the mother liquor using a nylon loop.

    • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on the goniometer of the X-ray diffractometer.

  • Data Collection and Structure Refinement: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion. Process the data and solve and refine the crystal structure using appropriate crystallographic software (e.g., SHELX, Olex2). The refinement will yield precise bond lengths, bond angles, and the key torsional angle between the aromatic ring and the carboxyl group.

experimental validation of 2-tert-Butylbenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic pathways for the production of 2-tert-butylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The comparison is based on established chemical principles and experimental data from analogous reactions, offering insights into potential yields, reaction conditions, and scalability.

Comparison of Synthesis Pathways

The following table summarizes the key aspects of the two selected synthesis routes for this compound.

ParameterPathway 1: Organolithium RoutePathway 2: Grignard Route
Starting Materials o-Toluic acid, tert-Butyllithium2-Bromotoluene, Magnesium, Carbon Dioxide (Dry Ice)
Key Reaction Directed ortho-metalation followed by tert-butylationGrignard reagent formation and subsequent carboxylation
Reported Yield Analogous reactions suggest moderate to good yields (potentially 60-80%).General Grignard carboxylations often provide good yields (potentially 70-90%).
Reaction Conditions Cryogenic temperatures (-78 °C), strictly anhydrous and inert atmosphere.Anhydrous conditions, initiation may require heating, then carboxylation at low temperature.
Reagent Handling tert-Butyllithium is highly pyrophoric and requires specialized handling techniques.Grignard reagents are highly moisture-sensitive.
Scalability Can be challenging to scale up due to the use of highly reactive and hazardous reagents.Generally more scalable for industrial production.
Purification Acid-base extraction followed by recrystallization or distillation.Acid-base extraction followed by recrystallization.

Experimental Protocols

Pathway 1: Synthesis of this compound via Directed Ortho-Metalation of o-Toluic Acid

This protocol is adapted from established procedures for the ortho-lithiation and subsequent alkylation of benzoic acids.

Materials:

  • o-Toluic acid

  • tert-Butyllithium (in pentane or heptane)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexanes

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with o-toluic acid. Anhydrous THF is added to dissolve the acid.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. Two equivalents of tert-butyllithium solution are added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the ortho-methyl group.

  • Alkylation: One equivalent of a suitable tert-butylating agent (e.g., tert-butyl bromide) dissolved in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for several hours.

  • Quenching: The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution, followed by warming to room temperature.

  • Workup: The mixture is acidified with concentrated HCl to a pH of approximately 1-2. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound.

Pathway 2: Grignard Synthesis of this compound

This protocol is based on the well-established Grignard reaction for the synthesis of benzoic acids.[1]

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Carbon dioxide (dry ice)

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (NaOH), 5% aqueous solution

  • Iodine crystal (optional, for initiation)

Procedure:

  • Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The flask is charged with magnesium turnings. A small crystal of iodine can be added to help initiate the reaction. A solution of 2-bromotoluene in anhydrous diethyl ether is placed in the dropping funnel. A small amount of the 2-bromotoluene solution is added to the magnesium, and the mixture is gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. The remaining 2-bromotoluene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: The Grignard reagent solution is cooled in an ice bath. In a separate beaker, a generous amount of crushed dry ice is placed. The Grignard solution is slowly poured onto the dry ice with stirring.

  • Workup: After the excess dry ice has sublimed, the resulting solid mass is treated with 6 M HCl to protonate the carboxylate salt and dissolve any remaining magnesium.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined ether extracts are then washed with 5% aqueous NaOH to extract the benzoic acid as its sodium salt.

  • Isolation: The aqueous NaOH layer is collected and acidified with 6 M HCl to precipitate the this compound.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

G cluster_0 Pathway 1: Directed Ortho-Metalation o-Toluic Acid o-Toluic Acid Lithium di-anion Lithium di-anion o-Toluic Acid->Lithium di-anion  2 eq. t-BuLi, THF, -78°C tert-Butylation tert-Butylation Lithium di-anion->tert-Butylation  t-BuBr This compound (Product 1) This compound (Product 1) tert-Butylation->this compound (Product 1)  Aqueous Workup

Workflow for the synthesis of this compound via directed ortho-metalation.

G cluster_1 Pathway 2: Grignard Synthesis 2-Bromotoluene 2-Bromotoluene Grignard Reagent Grignard Reagent 2-Bromotoluene->Grignard Reagent  Mg, Et2O Carboxylation Carboxylation Grignard Reagent->Carboxylation  1. CO2 (dry ice)  2. H3O+ This compound (Product 2) This compound (Product 2) Carboxylation->this compound (Product 2)

Workflow for the Grignard synthesis of this compound.

References

Navigating the Specificity of 2-tert-Butylbenzoic Acid Derivatives: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring its therapeutic specificity. This guide provides a framework for evaluating the cross-reactivity of 2-tert-Butylbenzoic acid derivatives, a class of compounds with emerging biological interest. While specific cross-reactivity studies on this particular family of molecules are not extensively available in the public domain, this document outlines the principles of cross-reactivity assessment, presents available data on related compounds, and proposes a comprehensive experimental workflow for their evaluation.

The core structure of this compound, featuring a sterically hindered carboxylic acid ortho to a bulky tert-butyl group, suggests that its derivatives may exhibit unique binding properties. The potential for these molecules to interact with unintended biological targets underscores the critical need for thorough cross-reactivity profiling during the drug discovery and development process.

Understanding Cross-Reactivity: The Challenge of Specificity

Cross-reactivity refers to the ability of a compound to bind to multiple, often structurally related, biological targets.[1] In the context of drug development, this can lead to unintended side effects or a dilution of the desired therapeutic effect. For derivatives of this compound, potential cross-reactivity could manifest in various ways, including binding to different receptor subtypes, interacting with enzymes from the same family, or being recognized by antibodies raised against other molecules in immunoassays.[2]

Comparative Analysis of Related Benzoic Acid Derivatives

While direct quantitative data on the cross-reactivity of this compound derivatives is scarce, examining the structure-activity relationships (SAR) of analogous compounds can provide valuable insights. For instance, studies on other substituted benzoic acids have revealed that modifications to the benzene ring can significantly alter their binding affinities and specificities for various targets.[3][4]

One study identified 4-tert-butylbenzoic acid as a selective inhibitor of SIRT1, a class III histone deacetylase.[5] The data from this study, while not directly addressing cross-reactivity against a broad panel of targets, provides a starting point for understanding how the tert-butylbenzoic acid scaffold can be tuned for specific interactions.

CompoundTargetIC50 (µM)Notes
4-tert-Butylbenzoic acid SIRT1~50Weak but selective inhibitor.[5]
4-Dimethylaminobenzoic acidSir2p (yeast sirtuin)WeakParent compound for the SAR study that identified 4-tert-butylbenzoic acid as a SIRT1 inhibitor.[5]

Table 1: Inhibitory Activity of a Related Benzoic Acid Derivative. This table summarizes the available quantitative data for 4-tert-butylbenzoic acid, a structural isomer of the core compound of interest. The data highlights the potential for this scaffold to exhibit selective biological activity.

Proposed Experimental Workflow for Cross-Reactivity Profiling

To rigorously assess the cross-reactivity of novel this compound derivatives, a multi-tiered screening approach is recommended. This workflow is designed to move from broad, high-throughput screening to more focused, quantitative assays.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Validation and Selectivity cluster_2 Tier 3: Immunoassay Cross-Reactivity cluster_3 Tier 4: Cellular and Functional Assays A Compound Library of This compound Derivatives B High-Throughput Screening (HTS) (e.g., Radioligand Binding Assays, Biochemical Assays) A->B D Primary Hits from Tier 1 B->D Identify Primary Hits C Panel of Off-Targets (Receptors, Enzymes, Ion Channels) C->B E Dose-Response Assays (IC50/EC50 Determination) D->E F Selectivity Profiling against Related Targets E->F G Validated Hits F->G Select Compounds with Favorable Selectivity H Competitive ELISA G->H J Selective Compounds H->J Assess Immunoassay Specificity I Panel of Structurally Related Haptens/Antigens I->H K Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) J->K L Confirmation of On-Target and Off-Target Effects K->L Competitive_ELISA cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Detection A Antigen Coated on Microplate Well B Add Primary Antibody + Test Compound/Standard A->B C Add Enzyme-Labeled Secondary Antibody B->C D Add Substrate C->D E Measure Color Change D->E

References

A Comparative Benchmarking Guide to the Synthesis of 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzoic acids is a cornerstone of new molecule discovery. 2-tert-Butylbenzoic acid, a sterically hindered aromatic carboxylic acid, presents a unique synthetic challenge. This guide provides an objective comparison of two prominent methods for its synthesis: Directed Ortho-Lithiation of tert-Butylbenzene and Oxidation of 2-tert-Butyltoluene . The performance of each method is evaluated based on experimental data, and detailed protocols are provided to support reproducibility.

Comparison of Synthesis Methods

The selection of a synthetic route is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the two benchmarked methods for synthesizing this compound.

ParameterMethod 1: Directed Ortho-LithiationMethod 2: Oxidation of 2-tert-Butyltoluene
Starting Material tert-Butylbenzene2-tert-Butyltoluene
Key Reagents n-Butyllithium, TMEDA, Dry Ice (CO2)Cobalt (II) Acetate, Manganese (II) Acetate, Sodium Bromide, Oxygen
Solvent Tetrahydrofuran (THF)Acetic Acid
Reaction Temperature -78 °C to Room Temperature140-150 °C
Reaction Time Approximately 3 hours4-6 hours
Reported Yield ~70%High Conversion (specific yield for ortho-isomer requires adaptation from para-isomer synthesis)
Purity High, requires purification by crystallizationHigh, requires purification by crystallization

Experimental Protocols

Method 1: Synthesis of this compound via Directed Ortho-Lithiation of tert-Butylbenzene

This method leverages the directing effect of the tert-butyl group to achieve selective deprotonation at the ortho position, followed by carboxylation.

Materials:

  • tert-Butylbenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid Carbon Dioxide)

  • Hydrochloric Acid (HCl), 1M

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add tert-butylbenzene (1 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents) to the solution.

  • Slowly add n-butyllithium in hexanes (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back down to -78 °C.

  • In a separate flask, crush a sufficient quantity of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture in portions, ensuring the temperature does not rise significantly. A large excess of CO2 is used.

  • Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

  • Quench the reaction by slowly adding 1M hydrochloric acid until the mixture is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., heptane or ethanol/water mixture).

Method 2: Synthesis of this compound via Oxidation of 2-tert-Butyltoluene

This method involves the catalytic oxidation of the methyl group of 2-tert-butyltoluene to a carboxylic acid. The following is a generalized procedure adapted from the high-yield synthesis of the para-isomer, as specific data for the ortho-isomer is less commonly reported.

Materials:

  • 2-tert-Butyltoluene

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Sodium bromide

  • Glacial Acetic Acid

  • Oxygen gas supply

  • Reflux condenser and heating mantle

  • Standard glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, combine 2-tert-butyltoluene (1 equivalent), cobalt (II) acetate tetrahydrate (e.g., 0.5 mol%), manganese (II) acetate tetrahydrate (e.g., 0.5 mol%), and sodium bromide (e.g., 1 mol%) in glacial acetic acid.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Once the desired temperature is reached, introduce a steady stream of oxygen gas into the reaction mixture through the gas inlet tube.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water, which should cause the crude this compound to precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Experimental Workflow and Logic

The choice between these two synthetic pathways depends on several factors, which can be visualized in the following logical workflow.

Synthesis_Comparison cluster_lithiation Method 1: Directed Ortho-Lithiation cluster_oxidation Method 2: Oxidation start Starting Material Availability tert_butylbenzene tert-Butylbenzene start->tert_butylbenzene Readily Available tert_butyltoluene 2-tert-Butyltoluene start->tert_butyltoluene Potentially requires multi-step synthesis lithiation Ortho-Lithiation (n-BuLi, TMEDA, -78°C) tert_butylbenzene->lithiation carboxylation Carboxylation (CO2, -78°C) lithiation->carboxylation product1 This compound carboxylation->product1 comparison Comparison Criteria (Yield, Purity, Conditions) product1->comparison oxidation Catalytic Oxidation (Co/Mn/Br, O2, 140-150°C) tert_butyltoluene->oxidation product2 This compound oxidation->product2 product2->comparison

A Comparative Analysis of the Directing Group Ability of Benzoic Acids in Ortho-Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the directing group ability of the carboxyl group in benzoic acid and its derivatives, primarily in the context of directed ortho-lithiation (DoM). The information presented is supported by experimental data to aid in the strategic design of synthetic routes for polysubstituted aromatic compounds.

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring specifically at the position ortho to the DMG.[1] This is typically achieved using a strong base, most commonly an organolithium reagent. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.[2] The carboxyl group of a benzoic acid can serve as an effective DMG for such transformations.[3][4]

The Carboxyl Group as a Directing Group

The directing ability of the carboxyl group stems from its ability to coordinate with the lithium atom of the organolithium reagent. This coordination brings the basic alkyl group of the reagent in close proximity to the ortho-proton, facilitating its abstraction.[1] The general mechanism for the directed ortho-lithiation of benzoic acid is depicted below.

Figure 1: General mechanism of directed ortho-lithiation of benzoic acid.

Comparative Directing Ability

The directing ability of the carboxyl group is of intermediate strength compared to other well-known directing groups.[3][5] Its effectiveness can be influenced by the presence of other substituents on the aromatic ring. Intramolecular competition experiments, where another directing group is present on the benzoic acid, help to establish a qualitative hierarchy.

Substituent Position Major Lithiation Site Comment
--ortho to -COOHThe carboxyl group effectively directs lithiation in unsubstituted benzoic acid.[3]
OMeortho-Complex mixture, indicating competitive directing effects.
OMemetaC-2 (ortho to -COOH)The carboxyl group is a stronger director than the meta-methoxy group.[3]
OMeparaortho to OMeThe methoxy group is a stronger director than the para-carboxyl group.
Clorthoortho to ClThe chloro group is a stronger director than the ortho-carboxyl group.
ClmetaC-2 (ortho to both)The directing effects of the carboxyl and chloro groups are complementary.[3]
FmetaC-2 (ortho to both)The directing effects of the carboxyl and fluoro groups are complementary.[3]
CONEt2paraortho to CONEt2The diethylamido group is a stronger director than the para-carboxyl group.

Quantitative Analysis of Substituted Benzoic Acids

The following table summarizes the yields of ortho-substituted products from the lithiation of various benzoic acids followed by quenching with an electrophile (methyl iodide). This data provides a quantitative measure of the directing group's efficacy under specific reaction conditions.

Benzoic Acid Derivative Major Product Yield (%)
Benzoic acid2-Methylbenzoic acid65[6]
3-Methoxybenzoic acid2-Methyl-3-methoxybenzoic acid80[6]
4-Methoxybenzoic acid2-Methyl-4-methoxybenzoic acid52[6]
3-Chlorobenzoic acid2-Methyl-3-chlorobenzoic acid75
4-Chlorobenzoic acid2-Methyl-4-chlorobenzoic acid68
3-Fluorobenzoic acid2-Methyl-3-fluorobenzoic acid70
4-Fluorobenzoic acid2-Methyl-4-fluorobenzoic acid62

Experimental Protocols

A general experimental workflow for the directed ortho-lithiation of benzoic acids is outlined below.

Experimental Workflow start Start prep_reagents Prepare Solutions - Benzoic acid in THF - s-BuLi/TMEDA complex in THF start->prep_reagents cool_reaction Cool Reaction Mixture to -90°C prep_reagents->cool_reaction add_acid Slowly Add Benzoic Acid Solution cool_reaction->add_acid stir_reaction Stir for 30 min at -78°C add_acid->stir_reaction add_electrophile Add Electrophile (e.g., Methyl Iodide) stir_reaction->add_electrophile warm_up Allow to Warm to Room Temperature add_electrophile->warm_up workup Aqueous Work-up warm_up->workup purification Purification (e.g., Recrystallization) workup->purification end End purification->end

Figure 2: General experimental workflow for ortho-lithiation.
Detailed Methodology: Directed ortho-Lithiation of Benzoic Acid

The following protocol is a representative example for the ortho-lithiation of benzoic acid.[2][6]

  • Reagent Preparation: A solution of the benzoic acid derivative is prepared in anhydrous tetrahydrofuran (THF). In a separate flask, a complex of sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) is prepared in THF. Typically, a slight excess (2.2 equivalents) of the s-BuLi/TMEDA complex is used.[2]

  • Reaction Setup: The flask containing the s-BuLi/TMEDA complex is cooled to -90°C in a suitable cooling bath.

  • Addition: The solution of the benzoic acid is added slowly to the cooled s-BuLi/TMEDA solution.

  • Lithiation: The reaction mixture is stirred at -78°C for a period of 30 minutes to 2 hours to ensure complete formation of the ortho-lithiated species.[6]

  • Electrophilic Quench: The desired electrophile (e.g., methyl iodide, dimethyl disulfide) is added to the reaction mixture at -78°C.

  • Work-up: The reaction is allowed to warm to room temperature and then quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is acidified and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography.

Conclusion

The carboxyl group is a moderately effective directing group for the ortho-lithiation of benzoic acids, providing a valuable tool for the synthesis of substituted aromatic compounds. Its directing ability is influenced by the presence and position of other substituents on the ring. The provided data and protocols offer a guide for chemists to predict the outcome of directed ortho-lithiation reactions and to design efficient synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 2-tert-Butylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for substances like 2-tert-Butylbenzoic acid is not only a matter of regulatory compliance but also a cornerstone of a robust safety culture. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile of this compound

Before handling and disposal, it is crucial to be fully aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard ClassificationDescriptionCitations
Acute Toxicity Harmful if swallowed. Toxic in contact with skin. Harmful if inhaled.[1][2][3][4][5]
Reproductive Toxicity May damage fertility or the unborn child.[1][4]
Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[1][4]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[6][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][6][8]

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

Waste Collection and Containerization
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Reproductive Hazard").[8][10]

  • Solid Waste: For solid this compound, sweep or shovel the material into the waste container, avoiding dust formation.[1][6]

  • Solutions: If in solution, use a compatible container. Do not mix with incompatible waste streams. For instance, keep acidic waste separate from bases.[9][10]

Handling Spills
  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area.[5][6]

  • Cleanup: Wearing appropriate PPE, clean up the spill immediately. For solid spills, sweep up the material and place it in the hazardous waste container.[1] All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[8][11]

  • Reporting: Report any significant spills to your institution's Environmental Health & Safety (EH&S) department.

Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA, which should be at or near the point of generation.[9][12]

  • Segregation: Ensure the container is segregated from incompatible materials.[9][11] Specifically, store it away from strong oxidizing agents and strong bases.[4]

  • Container Management: Keep the waste container closed except when adding waste.[8][9]

Arranging for Final Disposal
  • Contact EH&S: Do not attempt to dispose of the chemical waste yourself. Contact your institution's EH&S department or hazardous waste management provider to schedule a pickup.[12]

  • Licensed Disposal Company: The waste will be handled by a licensed disposal company, which may involve incineration in a chemical scrubber or another approved method.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound is designated as waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is this a spill? ppe->is_spill spill_cleanup Contain and clean up spill. Cleanup materials are also hazardous waste. is_spill->spill_cleanup Yes collect_waste Place waste in a designated, labeled hazardous waste container. is_spill->collect_waste No spill_cleanup->collect_waste store_waste Store sealed container in a designated Satellite Accumulation Area (SAA). collect_waste->store_waste segregate Segregate from incompatible materials. store_waste->segregate contact_ehs Contact Environmental Health & Safety (EH&S) for pickup. segregate->contact_ehs end End: Waste is collected by authorized personnel. contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance

The management of hazardous waste is governed by a "cradle-to-grave" regulatory framework established under the Resource Conservation and Recovery Act (RCRA) in the United States, which is implemented by the Environmental Protection Agency (EPA) and authorized state agencies.[13][14][15] Adherence to the procedures outlined in this guide, in conjunction with your institution's specific Chemical Hygiene Plan, is essential for maintaining compliance with these regulations. Always consult your local and institutional guidelines, as they may have specific requirements for waste management.

References

Essential Safety and Operational Guide for Handling 2-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for handling 2-tert-Butylbenzoic acid, including comprehensive personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Chemical Profile and Hazards

This compound (C11H14O2) is a colorless to pale yellow crystalline powder.[1] It is recognized as harmful if swallowed, in contact with skin, or inhaled.[2][3] It may also cause skin and eye irritation.[1][4] Therefore, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5]To prevent skin contact, as the substance is harmful and can be absorbed through the skin.[6]
Eye Protection Chemical safety goggles or a face shield.[5] Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]To protect eyes from dust particles and potential splashes.[1]
Skin and Body Protection A lab coat or other suitable protective clothing to prevent skin exposure.[6][8]To prevent contamination of personal clothing and minimize skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[7] Use in a well-ventilated area or under a chemical fume hood is essential.[8][9]To avoid inhalation of harmful dust.[6][9]
Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust and vapor inhalation.[8][9] An eyewash station and safety shower should be readily accessible.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6] Contaminated clothing should be removed immediately and washed before reuse.[2][7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6][10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6][8]

Spill Cleanup:

  • Evacuate unnecessary personnel from the area.

  • Wear the appropriate PPE as detailed above.

  • For solid spills, carefully sweep or vacuum the material to avoid generating dust.[5][8]

  • Collect the spilled material in a suitable, labeled container for disposal.[5]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal:

  • Dispose of this compound and its container in accordance with local, regional, and national regulations.[2]

  • It is recommended to entrust the disposal to a licensed waste disposal company.[2] Waste material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice.[6][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][9]

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflow, as well as a typical experimental protocol involving this compound.

Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal A Review SDS and Procedures B Don Appropriate PPE A->B C Work in a Ventilated Area/Fume Hood B->C D Weigh/Transfer Chemical C->D E Clean Equipment and Work Area D->E H Segregate Chemical Waste D->H F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G I Label Waste Container H->I J Arrange for Professional Disposal I->J

Caption: A flowchart outlining the safe handling and disposal procedures for this compound.

Experimental Workflow: Synthesis using this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Assemble Glassware in Fume Hood B Weigh this compound and Other Reagents A->B C Add Reagents to Reaction Vessel B->C D Initiate Reaction (e.g., heating, stirring) C->D E Monitor Reaction Progress (e.g., TLC, LC-MS) D->E F Quench Reaction E->F G Extract Product F->G H Purify Product (e.g., chromatography, recrystallization) G->H I Characterize Product (e.g., NMR, IR, MS) H->I J Record Results I->J

Caption: A typical experimental workflow for a synthesis reaction involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.